Folar
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
128516-38-1 |
|---|---|
Molecular Formula |
C12H24ClN6O5P |
Molecular Weight |
398.78 g/mol |
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C9H16ClN5.C3H8NO5P/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4;5-3(6)1-4-2-10(7,8)9/h5H2,1-4H3,(H2,11,12,13,14,15);4H,1-2H2,(H,5,6)(H2,7,8,9) |
InChI Key |
RZCHLGFRESKFTE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C.C(C(=O)O)NCP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Folate in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folate, a water-soluble B vitamin, is a cornerstone of cellular metabolism, primarily through its role as a carrier of one-carbon units. This function is central to a complex network of interconnected biochemical pathways collectively known as one-carbon metabolism. This technical guide provides an in-depth exploration of the pivotal role of folate in these pathways, which are fundamental for the biosynthesis of nucleotides and amino acids, as well as for the regulation of methylation reactions critical to epigenetic control and other cellular processes. Dysregulation of folate-mediated one-carbon metabolism has been implicated in a range of pathologies, including developmental defects, cardiovascular disease, and cancer, making it a key area of investigation for therapeutic intervention. This document details the core metabolic cycles, presents quantitative data on key enzymatic reactions and metabolite concentrations, outlines experimental protocols for studying these pathways, and provides visual representations of the intricate molecular interactions.
Introduction to Folate and One-Carbon Metabolism
Folate and its derivatives, collectively known as folates, are essential coenzymes that facilitate the transfer of single-carbon groups (e.g., methyl, methylene, formyl) in a variety of biochemical reactions.[1][2] The human body cannot synthesize folate de novo and therefore must obtain it from dietary sources.[2] Once absorbed, dietary folate is converted into its biologically active form, tetrahydrofolate (THF), through a two-step reduction catalyzed by the enzyme dihydrofolate reductase (DHFR).[1][2]
THF and its various one-carbon adducts are critical for three major physiological processes:
-
Nucleotide Synthesis: Folate coenzymes are indispensable for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine.[3][4] This makes folate essential for DNA replication and repair.[5]
-
Amino Acid Metabolism: One-carbon metabolism is intricately linked with the interconversion of several amino acids, most notably the conversion of serine to glycine (B1666218) and the remethylation of homocysteine to methionine.[4]
-
Methylation Reactions: The folate cycle is coupled to the methionine cycle, which generates S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[3][6] These methylation events are crucial for regulating gene expression and cellular function.[7]
The compartmentalization of these pathways within the cytoplasm, mitochondria, and nucleus underscores the complexity and tight regulation of folate-mediated one-carbon metabolism.[8]
Core Metabolic Pathways
The role of folate in one-carbon metabolism is primarily executed through two interconnected cycles: the folate cycle and the methionine cycle.
The Folate Cycle
The folate cycle is responsible for accepting, activating, and transferring one-carbon units. The central molecule, THF, can carry one-carbon groups at its N5 or N10 positions, or bridged between them. The primary source of these one-carbon units is the amino acid serine, which donates a hydroxymethyl group to THF in a reaction catalyzed by serine hydroxymethyltransferase (SHMT), producing glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[9]
5,10-CH2-THF is a critical branch point in the folate cycle:
-
It can be oxidized to 5,10-methenyl-THF and then to 10-formyl-THF, which provides the formyl groups for purine (B94841) synthesis.[2]
-
It can be used directly for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase (TS). This reaction regenerates dihydrofolate (DHF), which is then reduced back to THF by DHFR, thus completing a mini-cycle.[10]
-
It can be irreversibly reduced to 5-methyltetrahydrofolate (5-methyl-THF) by methylenetetrahydrofolate reductase (MTHFR).[11] 5-methyl-THF is the predominant form of folate in circulation and serves as the methyl donor for the methionine cycle.[12]
The Methionine Cycle
The methionine cycle is responsible for regenerating the essential amino acid methionine and producing the universal methyl donor, S-adenosylmethionine (SAM). The cycle begins with the conversion of methionine to SAM by methionine adenosyltransferase (MAT).[13] SAM then donates its methyl group to a vast array of acceptor molecules in reactions catalyzed by various methyltransferases, yielding S-adenosylhomocysteine (SAH).[7]
SAH is a potent inhibitor of methyltransferases and is rapidly hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase (SAHH).[7] Homocysteine can then be remethylated back to methionine in a reaction catalyzed by methionine synthase (MTR), which requires 5-methyl-THF as the methyl donor and vitamin B12 as a cofactor.[14] This step critically links the folate and methionine cycles. Alternatively, homocysteine can be irreversibly converted to cysteine via the transsulfuration pathway.[13]
Quantitative Data in One-Carbon Metabolism
The efficiency and regulation of one-carbon metabolism are governed by the kinetic properties of its enzymes and the intracellular concentrations of its metabolites.
Enzyme Kinetics
The Michaelis constant (Km) and maximum velocity (Vmax) are key parameters that describe the kinetics of the enzymes involved in folate and methionine metabolism.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue |
| Dihydrofolate Reductase (DHFR) | Dihydrofolate | 0.05 - 0.3 | Varies | Human, Drosophila melanogaster[15][16] |
| NADPH | 5.2 | Varies | Drosophila melanogaster[15] | |
| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylene-THF | 5 - 400 (range) | Varies | Human[17] |
| Methionine Synthase (MTR) | 5-Methyl-THF | 0.8 - 6.8 | Varies | Fungi[18] |
| Serine Hydroxymethyltransferase (SHMT) | L-Serine | 260 | Varies | Plasmodium vivax[9] |
| Tetrahydrofolate | 110 | Varies | Plasmodium vivax[9] |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature), the specific isoform of the enzyme, and the organism or tissue from which it is derived.
Metabolite Concentrations
The intracellular concentrations of folate derivatives and methionine cycle intermediates are tightly regulated to meet the metabolic demands of the cell.
| Metabolite | Concentration Range | Sample Type |
| 5-Methyl-THF | 71 - 154 pmol/mg protein | MCF-7 human breast cancer cells[19] |
| Tetrahydrofolate (THF) | 54 - 120 pmol/mg protein | MCF-7 human breast cancer cells[19] |
| 10-Formyl-THF | 88 - 103 pmol/mg protein | MCF-7 human breast cancer cells[19] |
| S-Adenosylmethionine (SAM) | 156 nmol/L | Healthy adult human plasma[4][5] |
| S-Adenosylhomocysteine (SAH) | 20 nmol/L | Healthy adult human plasma[4][5] |
| Homocysteine | 5 - 15 µmol/L | Healthy adult human plasma[20][21] |
| Methionine | ~30 µmol/L | Healthy adult human plasma |
Experimental Protocols
The study of folate-mediated one-carbon metabolism employs a variety of experimental techniques to measure enzyme activity, quantify metabolite levels, and assess the functional consequences of this pathway.
Dihydrofolate Reductase (DHFR) Activity Assay
Principle: DHFR activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Dihydrofolate (DHF) substrate solution
-
NADPH solution
-
Sample containing DHFR (e.g., cell lysate, purified enzyme)
Procedure:
-
Prepare a reaction mixture containing DHFR Assay Buffer, NADPH, and the sample.
-
Initiate the reaction by adding the DHF substrate solution.
-
Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes) at a constant temperature.
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).
-
One unit of DHFR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.
Quantification of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous quantification of SAM and SAH in biological samples.
Materials:
-
LC-MS/MS system
-
C18 reverse-phase HPLC column
-
Mobile phase A (e.g., 0.1% formic acid in water)
-
Mobile phase B (e.g., 0.1% formic acid in acetonitrile)
-
Trichloroacetic acid (TCA) for protein precipitation
-
SAM and SAH analytical standards
-
Stable isotope-labeled internal standards for SAM and SAH
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in TCA to precipitate proteins and extract metabolites.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Spike the supernatant with known concentrations of internal standards.
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Elute SAM and SAH using a gradient of mobile phases A and B.
-
-
MS/MS Detection:
-
Ionize the eluted compounds using electrospray ionization (ESI) in positive mode.
-
Detect and quantify SAM, SAH, and their internal standards using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a standard curve using the analytical standards.
-
Calculate the concentrations of SAM and SAH in the samples based on the peak area ratios of the analytes to their respective internal standards.
-
Global DNA Methylation Analysis by LC-MS/MS
Principle: This method quantifies the total amount of 5-methylcytosine (B146107) (5mC) relative to the total cytosine content in a genomic DNA sample.
Materials:
-
Genomic DNA extraction kit
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
-
Analytical standards for 2'-deoxycytidine (B1670253) (dC) and 5-methyl-2'-deoxycytidine (B118692) (5mdC)
-
Stable isotope-labeled internal standards for dC and 5mdC
Procedure:
-
DNA Extraction and Hydrolysis:
-
Extract genomic DNA from cells or tissues.
-
Enzymatically digest the DNA to individual nucleosides.
-
-
LC-MS/MS Analysis:
-
Separate the nucleosides by reverse-phase liquid chromatography.
-
Quantify dC and 5mdC using ESI-MS/MS in positive ion mode with MRM.
-
-
Data Analysis:
-
Calculate the amount of 5mC and dC in the sample using standard curves.
-
Express the global DNA methylation level as the percentage of 5mC relative to the total cytosine content [(5mC / (5mC + dC)) x 100].
-
Experimental and Logical Workflows
Visualizing the complex interplay of molecules and experimental procedures is crucial for understanding and designing research in one-carbon metabolism.
Conclusion
Folate-mediated one-carbon metabolism is a fundamental and highly integrated network of biochemical reactions that is essential for life. Its central role in providing one-carbon units for the synthesis of nucleotides and for methylation reactions underscores its importance in cellular proliferation, differentiation, and epigenetic regulation. The intricate interplay between the folate and methionine cycles, and the precise regulation of the enzymes and metabolites involved, highlight the complexity of this system. A thorough understanding of the quantitative aspects and the experimental methodologies used to study this pathway is critical for researchers and drug development professionals aiming to target these processes in various disease states. Future research will likely focus on further elucidating the compartmentalization and regulation of one-carbon metabolism and its role in the context of personalized medicine and nutrition.
References
- 1. pnas.org [pnas.org]
- 2. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties and Crystal Structure of Methylenetetrahydrofolate Reductase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ovid.com [ovid.com]
- 6. Quantitative profiling of folate and one-carbon metabolism in large-scale epidemiological studies by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 9. Kinetic Mechanism and the Rate-limiting Step of Plasmodium vivax Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH dependence of enzyme reaction rates and deuterium isotope effects on the reduction of a new mechanism-based substrate by dihydrofolate reductase DHFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]
- 12. Quantitative analysis of glycine related metabolic pathways for one-carbon synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Methionine synthase - Wikipedia [en.wikipedia.org]
- 15. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intracellular metabolism of 5-methyltetrahydrofolate and 5-formyltetrahydrofolate in a human breast-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Folate in DNA Synthesis and Genomic Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the essential functions of folate (Vitamin B9) in the synthesis and repair of DNA. Folate-mediated one-carbon metabolism is a cornerstone of cellular proliferation and the maintenance of genomic stability. Dysregulation of these pathways is implicated in numerous pathologies, including cancer and neurological disorders, making the enzymes within this network prime targets for therapeutic intervention. This document details the core biochemical pathways, presents quantitative data on key enzymatic reactions, outlines detailed experimental protocols for assessing folate status and its impact on DNA, and provides visual representations of the critical molecular processes.
The Folate Cycle and One-Carbon Metabolism
Folate is not a single compound but a class of water-soluble B vitamins that act as coenzymes in the transfer of one-carbon units, such as methyl (-CH3), methylene (B1212753) (-CH2-), and formyl (-CHO) groups. These reactions, collectively known as one-carbon metabolism, are fundamental for the synthesis of nucleotides and for methylation reactions.
Dietary folate, primarily in the form of polyglutamates, is converted to the monoglutamate form for absorption. The synthetic form, folic acid, used in supplements and fortified foods, is a fully oxidized monoglutamate that requires reduction to become biologically active.[1] The central active form is tetrahydrofolate (THF), which is generated from dihydrofolate (DHF) by the enzyme dihydrofolate reductase (DHFR) .[2][3] THF then acts as a carrier for one-carbon units, which are shuttled between different folate derivatives to meet the cell's metabolic demands for DNA synthesis and methylation.[4]
Folate's Indispensable Role in De Novo DNA Synthesis
Folate coenzymes are critical for the de novo synthesis of both purines (adenine and guanine) and thymidylate, the building blocks of DNA.[1]
Thymidylate Synthesis
The synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) is a rate-limiting step in DNA synthesis and is exclusively dependent on a folate coenzyme.[5] The enzyme thymidylate synthase (TS) catalyzes this reaction, using 5,10-methylenetetrahydrofolate as the one-carbon donor.[6] During this reaction, 5,10-methylene-THF is oxidized to DHF.[7] To sustain dTMP synthesis, DHF must be continuously reduced back to THF by DHFR, making DHFR a critical enzyme for maintaining the THF pool necessary for DNA replication.[8]
Inhibition of either TS or DHFR halts the thymidylate cycle, leading to a depletion of dTMP and an accumulation of dUMP. This imbalance disrupts DNA synthesis and is a key mechanism of action for several widely used chemotherapeutic drugs (e.g., 5-fluorouracil, methotrexate).[5]
De Novo Purine (B94841) Synthesis
Folate coenzymes also contribute one-carbon units at two key steps in the de novo purine synthesis pathway. Specifically, 10-formyltetrahydrofolate is required for the formation of the purine ring structure, which is the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). Consequently, folate deficiency can impair the production of purines, further hindering the cell's ability to replicate its DNA.
Folate's Function in Maintaining DNA Integrity and Repair
Beyond its role in synthesizing DNA precursors, folate is crucial for maintaining the integrity of the genome. Folate deficiency is strongly linked to increased DNA damage and impaired repair capacity.[9][10]
Prevention of Uracil (B121893) Misincorporation
A primary mechanism by which folate deficiency compromises DNA stability is through the misincorporation of uracil in place of thymine (B56734).[11][12] The depletion of the dTMP pool and the subsequent increase in the cellular dUMP/dTMP ratio leads DNA polymerase to mistakenly incorporate uracil into the DNA strand.[13]
The cell possesses a robust repair mechanism, Base Excision Repair (BER), to correct this error. The enzyme uracil-DNA glycosylase (UNG) recognizes and excises the uracil base, creating an apurinic/apyrimidinic (AP) site.[14] This AP site is then processed by other BER enzymes, including AP endonuclease (APE1) and DNA polymerase β (Polβ), to restore the correct thymine base.
However, under conditions of severe folate deficiency, the rate of uracil incorporation can overwhelm the repair machinery.[11][12] This leads to an accumulation of transient single-strand breaks during the repair process. If two such breaks occur in close proximity on opposite strands, they can be converted into highly cytotoxic double-strand breaks, leading to chromosomal instability and an increased risk of mutagenesis and cancer.[11][15] Folate deficiency has been shown to cause massive incorporation of uracil into human DNA, on the order of millions of uracils per cell, and subsequent chromosome breaks.[11][12][16]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the central enzymes in folate metabolism and the impact of folate status on DNA integrity.
Table 1: Kinetic Parameters of Key Human Enzymes in Folate Metabolism
| Enzyme | Substrate | Km (μM) | Vmax or kcat | Reference(s) |
| Dihydrofolate Reductase (DHFR) | Dihydrofolate (DHF) | 0.05 | >2000 pmol/min/µg | [12][17] |
| NADPH | ~4.0 | - | [18] | |
| Folic Acid | 0.5 - 1.8 | ~850x slower than DHF | [12] | |
| Thymidylate Synthase (TS) | dUMP | 25 - 400 | ~1.2 µmol/min/µmol enzyme | [19][20] |
| 5,10-Methylene-THF | ~150 | - | [19] |
Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer composition) and whether the enzyme is recombinant or from a native source.
Table 2: Impact of Folate Status on DNA Integrity Markers in Human Cells
| Folate Status | Marker | Quantitative Finding | Cell Type | Reference(s) |
| Deficient | Uracil in DNA | ~3,960,000 uracils per diploid cell | Lymphocytes | |
| (vs. Replete) | (8-fold higher than controls) | |||
| Replete | Uracil in DNA | ~498,000 uracils per diploid cell | Lymphocytes | |
| Deficient (12 nM FA) | DNA Damage (CBMN) | Highest score for micronuclei, nucleoplasmic bridges, and nuclear buds | Lymphoblastoid Cells | [21] |
| Supraphysiological (10,000 nM FA) | DNA Damage (CBMN) | Significantly increased micronuclei vs. optimal levels | Lymphoblastoid Cells | [21] |
| Folate Supplementation | Uracil in DNA | Significant reduction in misincorporated uracil (P<0.05) | Lymphocytes | [22] |
| Folate Deficiency | DNA Breaks (Comet Assay) | Damage comparable to 1 Gy of ionizing radiation | Lymphocytes | [23] |
CBMN: Cytokinesis-Block Micronucleus Assay, a measure of chromosomal damage.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of folate metabolism and its impact on DNA.
Protocol: Quantification of Uracil in DNA by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a highly sensitive quantification of uracil content in DNA.
A. Materials and Reagents
-
DNA sample (≥3 µg for folate-deficient samples)[13]
-
Uracil DNA glycosylase (UDG)
-
Internal Standard: [15N2]-Uracil
-
Derivatizing Agent: 3,5-bis(trifluoromethyl)benzyl bromide
-
GC-MS system with negative chemical ionization capabilities
-
Solvents: Acetonitrile, Toluene
-
Reagents for DNA hydrolysis and purification
B. Experimental Workflow
C. Detailed Procedure
-
DNA Isolation: Isolate high-quality genomic DNA from cells or tissues using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit). Quantify the DNA concentration accurately using spectrophotometry.
-
Internal Standard: Add a known amount of [15N2]-Uracil internal standard to each DNA sample.
-
Enzymatic Hydrolysis: Incubate the DNA with Uracil DNA Glycosylase (UDG) to specifically cleave the N-glycosidic bond between uracil and the deoxyribose sugar, releasing free uracil.[24]
-
Derivatization: Derivatize the released uracil with 3,5-bis(trifluoromethyl)benzyl bromide to increase its volatility for gas chromatography.[24]
-
Extraction: Purify the derivatized uracil from the reaction mixture, often using solid-phase extraction (SPE).
-
GC-MS Analysis: Inject the purified sample into the GC-MS system. Use a suitable capillary column for separation. Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity.[24]
-
Quantification: Monitor the characteristic ions for both the native uracil derivative and the isotopic internal standard. Calculate the amount of uracil in the original DNA sample based on the ratio of the peak areas.
Protocol: Thymidylate Synthase (TS) Activity by Tritium-Release Assay
This classic assay measures TS activity by quantifying the tritium (B154650) released from a radiolabeled substrate.
A. Materials and Reagents
-
Cell or tissue lysate containing TS enzyme
-
Substrate: [5-3H]-deoxyuridine monophosphate ([3H]dUMP)
-
Cofactor: 5,10-methylenetetrahydrofolate (CH2H4folate)
-
Reaction Buffer (e.g., Tris-HCl with 2-mercaptoethanol)
-
Activated charcoal suspension
-
Liquid scintillation counter and scintillation fluid
B. Detailed Procedure
-
Lysate Preparation: Prepare a cytosolic extract from cells or tissues by homogenization and centrifugation to remove cellular debris and organelles. Determine the total protein concentration of the lysate.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the cofactor (CH2H4folate), and the cell lysate. Pre-incubate the mixture at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding the [3H]dUMP substrate. Incubate at 37°C for a defined period (e.g., 20-60 minutes). The TS enzyme will transfer a methyl group to the 5-position of dUMP, releasing the tritium (3H) into the aqueous solvent as tritiated water (3H2O).[10][25]
-
Stop Reaction & Adsorb Substrate: Terminate the reaction by adding an ice-cold suspension of activated charcoal. The charcoal will adsorb the unreacted, hydrophobic [3H]dUMP substrate.[10]
-
Separation: Centrifuge the tubes to pellet the charcoal with the bound substrate.
-
Quantification: Carefully transfer a known volume of the supernatant, which contains the released 3H2O, into a scintillation vial. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the TS activity based on the amount of tritium released per unit of time per milligram of protein in the lysate. Include appropriate blanks (e.g., no enzyme or no cofactor) to correct for non-enzymatic tritium release.[10]
Protocol: Measurement of DNA Strand Breaks by Alkaline Comet Assay
The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.
A. Materials and Reagents
-
Single-cell suspension (e.g., isolated lymphocytes)
-
Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)
-
Comet slides (or pre-coated microscope slides)
-
Lysis Solution (high salt, detergent, pH 10)
-
Alkaline Electrophoresis Buffer (NaOH, EDTA, pH >13)
-
Neutralization Buffer (e.g., Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green I, Propidium Iodide)
-
Epifluorescence microscope with appropriate filters and imaging software
B. Detailed Procedure
-
Slide Preparation: Prepare a base layer of 1% normal melting point agarose (NMPA) on a comet slide and allow it to solidify.[10]
-
Cell Encapsulation: Prepare a single-cell suspension from the sample of interest (e.g., lymphocytes). Mix the cells (at ~1 x 105 cells/mL) with molten 0.5-0.7% low melting point agarose (LMPA) kept at 37°C.[11]
-
Layering: Quickly pipette the cell/LMPA mixture onto the NMPA base layer on the slide. Cover with a coverslip and allow it to solidify on a cold surface for ~10-15 minutes.
-
Cell Lysis: Remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.[10]
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank and immerse them in fresh, cold Alkaline Electrophoresis Buffer for 20-40 minutes to allow the DNA to unwind.[9]
-
Electrophoresis: Apply a voltage (e.g., ~1 V/cm, ~300 mA) for 20-30 minutes. Under the alkaline conditions, DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail". The amount of DNA in the tail is proportional to the number of DNA breaks.[10]
-
Neutralization and Staining: Gently remove the slides and wash them with Neutralization Buffer. Stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the slides using an epifluorescence microscope. Capture images of individual comets and analyze them using specialized software to quantify the extent of DNA damage. Common metrics include "% DNA in the tail" and "tail moment".[10]
Conclusion and Future Directions
Folate's role in cellular metabolism is a critical nexus between nutrition and the preservation of genomic information. Its functions in providing the essential building blocks for DNA synthesis and in preventing catastrophic DNA damage, such as uracil misincorporation, are well-established. For researchers in oncology and other fields, the enzymes of the folate pathway, particularly DHFR and TS, remain highly relevant targets for drug development. Understanding the precise molecular consequences of both folate deficiency and the effects of antifolate therapeutics is paramount. Future research will likely focus on the nuanced interplay between folate status, genetic polymorphisms in folate-metabolizing enzymes (e.g., MTHFR), and individual susceptibility to DNA damage and disease. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for professionals dedicated to unraveling these complex interactions and developing next-generation therapeutic strategies.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural analyses of human thymidylate synthase reveal a site that may control conformational switching between active and inactive states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 7. Photobiological Implications of Folate Depletion and Repletion in Cultured Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytosolic localization and in vitro assembly of human de novo thymidylate synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. researchtweet.com [researchtweet.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uracil in DNA, determined by an improved assay, is increased when deoxynucleosides are added to folate-deficient cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bacterial versus human thymidylate synthase: Kinetics and functionality | PLOS One [journals.plos.org]
- 15. Statistical analysis of comet assay results - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prospecbio.com [prospecbio.com]
- 17. uniprot.org [uniprot.org]
- 18. Replacement of Val3 in Human Thymidylate Synthase Affects Its Kinetic Properties and Intracellular Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Sensitivity of markers of DNA stability and DNA repair activity to folate supplementation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Folate deficiency and ionizing radiation cause DNA breaks in primary human lymphocytes: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of unmetabolized folic acid in human plasma using affinity HPLC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of a Vital Nutrient: A Technical History of Folate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal moments in the discovery of folate, its profound importance in human health, and the experimental foundations that have shaped our understanding of this essential B vitamin. From the early observations of nutritional deficiencies to the elucidation of its complex biochemical roles, the story of folate is a testament to meticulous scientific inquiry and its direct impact on public health and therapeutic development.
I. A Historical Chronicle of Folate Discovery
The journey to understanding folate, or vitamin B9, was a multi-decade endeavor involving keen clinical observation, animal studies, and groundbreaking biochemical analysis. The timeline below highlights the key milestones in its discovery.
Table 1: Key Milestones in the Discovery of Folate
| Year | Researcher(s) | Key Discovery/Event | Significance |
| 1931 | Lucy Wills | Identified a factor in yeast extract ("Wills Factor") that cured macrocytic anemia in pregnant women in India and in experimental monkeys.[1][2] | First demonstrated a nutritional remedy for a specific type of anemia, laying the groundwork for the discovery of a new essential nutrient. |
| 1941 | H. K. Mitchell, E. E. Snell, and R. J. Williams | Isolated a substance from spinach leaves that was a growth factor for Lactobacillus casei and named it "folic acid" from the Latin word folium (leaf).[1][3][4] | The first isolation of the compound from a natural source and the origin of its name. |
| 1943 | Bob Stokstad (at Lederle Laboratories) | Isolated folic acid in pure crystalline form from liver and yeast.[3][5][6] | Enabled the precise chemical characterization and synthesis of folic acid. |
| 1945 | Robert Angier and colleagues (at Lederle Laboratories) | Determined the chemical structure of folic acid as pteroylglutamic acid and accomplished its chemical synthesis.[6] | Paved the way for large-scale production of folic acid for research, clinical use, and food fortification. |
| 1948 | Sidney Farber | Demonstrated that aminopterin (B17811), a folic acid antagonist, could induce temporary remissions in children with acute lymphoblastic leukemia.[7][8][9] | Ushered in the era of chemotherapy by showing that blocking a key metabolic pathway could inhibit cancer cell growth. |
| 1991 | Medical Research Council (MRC) Vitamin Study | A large-scale, randomized controlled trial conclusively showed that folic acid supplementation before and during early pregnancy significantly reduces the risk of neural tube defects.[10][11][12][13][14] | Provided definitive evidence for the role of folate in preventing major birth defects, leading to global public health recommendations. |
II. The Biochemical Significance of Folate: One-Carbon Metabolism
Folate's essentiality lies in its central role as a coenzyme in one-carbon metabolism. In its active form, tetrahydrofolate (THF), it acts as a carrier of single-carbon units (e.g., methyl, methylene, formyl groups). These one-carbon transfers are fundamental to a variety of critical biochemical pathways.
Dietary folate and synthetic folic acid are not biologically active. They must be reduced to THF in a two-step process catalyzed by the enzyme dihydrofolate reductase (DHFR).
Caption: Conversion of Folic Acid to its active form, Tetrahydrofolate.
Once formed, THF and its derivatives participate in a network of interconnected metabolic pathways, primarily the folate and methionine cycles. These cycles are crucial for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions that regulate gene expression and other cellular processes.
Caption: Interconnected Folate and Methionine Cycles in One-Carbon Metabolism.
III. Key Experimental Protocols
The following sections provide detailed methodologies for some of the landmark experiments in the history of folate research.
Objective: To identify a nutritional factor for the treatment of macrocytic anemia of pregnancy.
Experimental Model: Rhesus monkeys.
Protocol:
-
Induction of Anemia: Monkeys were fed a synthetic diet designed to mimic the deficient diet of pregnant women in Bombay suffering from macrocytic anemia. The exact composition of this diet is not well-documented in modern sources, but it was characterized by a lack of fresh fruits, vegetables, and meat.[15] This diet induced a macrocytic anemia in the monkeys.
-
Treatment:
-
A control group of anemic monkeys continued on the deficient diet.
-
A test group of anemic monkeys was supplemented with Marmite, a commercially available yeast extract. The exact dosage is not consistently reported, but it was administered orally.[15][16]
-
In other experiments, crude liver extracts were used as a treatment.[15]
-
-
Monitoring: Hematological parameters were monitored throughout the experiment. In the 1930s, this would have involved:
-
Red Blood Cell (RBC) Count: Performed using a hemocytometer, a specialized microscope slide with a grid of known dimensions.
-
Hemoglobin (Hb) Measurement: Likely performed using a colorimetric method, such as the Sahli hemoglobinometer, which compares the color of a blood sample treated with acid to a standard.
-
Blood Smear Analysis: Microscopic examination of a stained blood smear to assess red blood cell morphology (e.g., size, shape, and color) and to identify macrocytes (abnormally large RBCs).
-
-
Outcome: Monkeys treated with Marmite or liver extract showed a rapid improvement in their anemia, with a rise in RBC count and hemoglobin levels, and a resolution of macrocytosis. The red blood cell count in anemic women who were given Marmite was observed to rise within four days.[16]
Objective: To isolate and purify the "Wills Factor" in a crystalline form.
Starting Material: Liver and yeast.
Protocol:
-
Extraction: The starting material (liver or yeast) was subjected to autolysis or enzymatic digestion to liberate the folate compounds.
-
Adsorption and Elution: The extract was passed through a column packed with activated charcoal (Norit) to adsorb the active factor. The factor was then eluted with a mixture of ethanol (B145695) and ammonia.
-
Precipitation: The eluate was treated with lead acetate (B1210297) to precipitate impurities. The supernatant containing the active factor was then treated with silver nitrate (B79036) to precipitate the folate. The silver salt was then decomposed with hydrogen sulfide (B99878) to release the free acid.
-
Further Purification: The solution was further purified by chromatography on columns of fuller's earth.
-
Crystallization: The purified material was crystallized from a water/acetone mixture, yielding pure, crystalline pteroylglutamic acid.
Objective: To determine if a folic acid antagonist, aminopterin, could induce remission in children with acute leukemia.
Study Population: 16 children with advanced acute lymphoblastic leukemia.[7][8]
Protocol:
-
Treatment: Patients were administered aminopterin intramuscularly. The daily dosage was adjusted for each patient, ranging from 0.25 to 1.0 mg.[17][18]
-
Monitoring: Patients were closely monitored for clinical and hematological changes. This included:
-
Clinical Assessment: General condition, appetite, activity level, and size of the liver, spleen, and lymph nodes.
-
Hematological Assessment: Complete blood counts (including white blood cell count, differential count to determine the percentage of blast cells, red blood cell count, and platelet count) and bone marrow aspirations to assess the percentage of blast cells.
-
-
Definition of Remission: A significant reduction in the percentage of blast cells in the bone marrow and peripheral blood, accompanied by a return of normal hematopoietic cells and clinical improvement.
-
Toxicity Management: When signs of toxicity (such as severe stomatitis) appeared, the administration of aminopterin was stopped, and some patients were treated with crude liver extract in an attempt to mitigate the side effects.[7][17]
Table 2: Results of Farber's 1948 Aminopterin Trial
| Outcome | Number of Patients (N=16) |
| Remission | 10 |
| No Remission | 2 |
| Died within a few months | 4 |
Data from Farber et al., 1948, as cited in subsequent historical reviews.[7][17] The longest complete remission off therapy was 47 days.[7]
Objective: To determine if periconceptional supplementation with folic acid and/or other vitamins could prevent the recurrence of neural tube defects (NTDs).[10]
Study Design: A randomized, double-blind, placebo-controlled factorial trial conducted at 33 centers in seven countries.[10][11]
Study Population: 1,817 women with a previous pregnancy affected by an NTD who were planning another pregnancy.[10]
Protocol:
-
Randomization: Participants were randomly assigned to one of four groups:
-
Group A: 4 mg folic acid daily.
-
Group B: A multivitamin preparation (vitamins A, D, B1, B2, B6, C, and nicotinamide) and 4 mg folic acid daily.
-
Group C (Placebo): A capsule containing ferrous sulfate (B86663) and di-calcium phosphate.
-
Group D: The multivitamin preparation without folic acid.[11]
-
-
Intervention Period: Supplementation was to begin at least 4 weeks before conception and continue through the first 12 weeks of pregnancy.[11][12]
-
Outcome Assessment: The primary outcome was the occurrence of an NTD (anencephaly, spina bifida, or encephalocele) in the subsequent pregnancy, diagnosed at birth or by prenatal screening.
Table 3: Key Results of the MRC Vitamin Study (1991)
| Group | Number of Informative Pregnancies | Number of NTDs | NTD Rate | Relative Risk (95% CI) |
| Folic Acid (A+B) | 593 | 6 | 1.0% | 0.28 (0.12 - 0.71) |
| No Folic Acid (C+D) | 602 | 21 | 3.5% | |
| Other Vitamins (B+D) | 595 | 17 | 2.8% | 0.80 (0.37 - 1.72) |
| No Other Vitamins (A+C) | 600 | 10 | 1.7% |
Adapted from the MRC Vitamin Study Group, 1991.[10] The study demonstrated a 72% reduction in the recurrence of NTDs with folic acid supplementation.[14]
IV. The Importance of Folate in Health and Disease
The discovery and understanding of folate have had a profound impact on public health and clinical medicine.
-
Prevention of Neural Tube Defects: The link between folate deficiency and NTDs is one of the most significant findings in nutritional science. Mandatory food fortification with folic acid in many countries has led to a substantial decrease in the incidence of these devastating birth defects.[10][11][12][13][14]
-
Hematopoiesis: Folate is essential for the production of healthy red blood cells. Deficiency leads to megaloblastic anemia, characterized by the production of large, immature, and dysfunctional red blood cells.
-
Cardiovascular Health: Folate is involved in the metabolism of homocysteine, an amino acid that, at elevated levels, is a risk factor for cardiovascular disease. Adequate folate intake helps to maintain normal homocysteine levels.
-
Cancer Therapy: The critical role of folate in DNA synthesis has been exploited in cancer chemotherapy. Antifolate drugs, such as methotrexate, block the action of DHFR, thereby inhibiting the proliferation of rapidly dividing cancer cells.[7][8][9]
-
Neurological and Cognitive Function: Emerging research suggests a role for folate in maintaining cognitive function and mental health, although the mechanisms are still being elucidated.
Table 4: Recommended Dietary Allowances (RDAs) for Folate (Dietary Folate Equivalents - DFE)
| Age Group | RDA (mcg DFE/day) |
| Infants 0-6 months | 65 (AI) |
| Infants 7-12 months | 80 (AI) |
| Children 1-3 years | 150 |
| Children 4-8 years | 200 |
| Children 9-13 years | 300 |
| Adolescents 14-18 years | 400 |
| Adults 19+ years | 400 |
| Pregnancy | 600 |
| Lactation | 500 |
1 mcg DFE = 1 mcg food folate = 0.6 mcg folic acid from fortified foods or supplements taken with food = 0.5 mcg folic acid from supplements taken on an empty stomach.
V. Conclusion
The history of folate is a compelling narrative of scientific discovery that has translated directly into improved human health. From the initial observations of a mysterious nutritional deficiency to the detailed understanding of its biochemical pathways and the implementation of public health policies, the journey of folate highlights the power of research to prevent disease and develop new therapeutic strategies. For researchers, scientists, and drug development professionals, the story of folate serves as a powerful reminder of the intricate connections between nutrition, metabolism, and disease, and the ongoing potential for discovery in these fundamental areas of biomedical science.
References
- 1. scite.ai [scite.ai]
- 2. Lucy Wills, the scientist who discovered how to prevent neonatal anemia – IISA [en.iisaragon.es]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A history of the isolation and identification of folic acid (folate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bloodcancer.org.uk [bloodcancer.org.uk]
- 9. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin | Haematologica [haematologica.org]
- 10. Lancet 1991; 338:8760:131-137 [sjsu.edu]
- 11. Effectiveness in Disease and Injury Prevention Use of Folic Acid for Prevention of Spina Bifida and Other Neural Tube Defects -- 1983-1991 [cdc.gov]
- 12. Use of folic acid for prevention of spina bifida and other neural tube defects--1983-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. bastiani.biology.utah.edu [bastiani.biology.utah.edu]
- 15. inverse.com [inverse.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Observations of unprecedented remissions following novel treatment for acute leukemia in children in 1948 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jameslindlibrary.org [jameslindlibrary.org]
A Deep Dive into Cellular Folate Uptake: Mechanisms, Kinetics, and Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Folate, a water-soluble B vitamin, is a critical cofactor in one-carbon metabolism, essential for the biosynthesis of nucleotides and the methylation of DNA, RNA, and proteins. As mammalian cells cannot synthesize folate de novo, they rely on sophisticated membrane transport systems to acquire this vital nutrient from the extracellular environment. Understanding the intricacies of these transport mechanisms is paramount for research in cancer biology, developmental biology, and for the rational design of antifolate drugs. This guide provides a comprehensive overview of the primary folate transport systems, their quantitative characteristics, the experimental methods used to study them, and the signaling pathways that govern their function.
Core Mechanisms of Folate Transport
Mammalian cells employ three major, genetically distinct systems to internalize folates: the Reduced Folate Carrier (RFC) , the Proton-Coupled Folate Transporter (PCFT) , and the Folate Receptors (FRs) . Each system possesses unique properties regarding substrate affinity, pH optimum, and transport mechanism, reflecting their specialized physiological roles.[1][2][3]
Reduced Folate Carrier (RFC/SLC19A1)
The RFC is a ubiquitously expressed, major facilitator superfamily (MFS) protein that functions as the primary folate transporter in most mammalian cells at physiological pH (7.4).[4][5][6][7] It operates as a bidirectional anion exchanger, mediating the uptake of reduced folates in exchange for intracellular organic phosphates.[1][2] RFC exhibits a higher affinity for reduced folates, such as 5-methyltetrahydrofolate (5-MTHF), the main circulating form of folate, than for the oxidized form, folic acid.[7][8]
Proton-Coupled Folate Transporter (PCFT/SLC46A1)
PCFT is a high-affinity folate transporter that functions optimally in acidic environments (pH 5.0-5.5).[8][9] This makes it the primary transporter for intestinal folate absorption, where the pH of the proximal small intestine is acidic.[8][9][10] PCFT operates as a symporter, coupling the influx of folates to the downhill movement of protons into the cell.[1][2] Unlike RFC, PCFT has a similarly high affinity for both reduced folates and folic acid.[6] It also plays a crucial role in folate transport across the choroid plexus into the cerebrospinal fluid.[10][11]
Folate Receptors (FRα/FOLR1, FRβ/FOLR2)
Folate receptors are high-affinity, glycosylphosphatidylinositol (GPI)-anchored proteins that bind folate and its derivatives with nanomolar affinity (Kd ≈ 1-10 nM).[12] FRα is primarily expressed on the apical surface of epithelial cells, including those in the kidney, lung, and choroid plexus, and is frequently overexpressed in various cancers.[1][13] FRβ is typically found in hematopoietic cells.[1] These receptors internalize bound folates via receptor-mediated endocytosis. The folate-receptor complex is enclosed in an endosome, which then acidifies, causing the dissociation of folate from the receptor. The released folate is then transported into the cytoplasm, a process that may involve PCFT.[1]
Quantitative Data on Folate Transport
The kinetic parameters of folate transporters are crucial for understanding their efficiency and for developing targeted therapies. The following tables summarize key quantitative data for each transporter.
Table 1: Kinetic and Binding Parameters of the Reduced Folate Carrier (RFC)
| Substrate | Cell Line/System | Km (μM) | Vmax (pmol/mg protein/min) | pH | Reference |
| Methotrexate | L1210 Leukemia | ~2-5 | Not specified | 7.4 | [14] |
| 5-Formyl-THF | Various | ~1-5 | Not specified | 7.4 | [5] |
| Folic Acid | Various | ~200 | Not specified | 7.4 | [7] |
Table 2: Kinetic and Binding Parameters of the Proton-Coupled Folate Transporter (PCFT)
| Substrate | Cell Line/System | Km (μM) | Vmax (pmol/mg protein/min) | pH | Reference |
| Pemetrexed | HeLa (PCFT transfected) | 0.8 | 113.5 (per 2 min) | 5.5 | [11][15] |
| Pemetrexed | HeLa (PCFT transfected) | 13 | Not specified | 7.4 | [9][11] |
| Folic Acid | HeLa (PCFT transfected) | 1.3 | Not specified | 5.5 | [11] |
| Methotrexate | HeLa (PCFT transfected) | 3.4 | Not specified | 5.5 | [11] |
| Methotrexate | HeLa (PCFT transfected) | >100 | Not specified | 7.4 | [9] |
Table 3: Binding Affinities of Folate Receptor α (FRα)
| Ligand | System | Kd (nM) | Reference(s) |
| Folic Acid | Purified human FRα | ~0.19 | [12] |
| Folic Acid | General | <1 | [16] |
| 5-MTHF | General | 1-10 | [12] |
Experimental Protocols
Studying folate transport requires specialized assays to quantify the uptake and binding of folates and antifolates. Below are outlines of key experimental protocols.
Protocol 1: Radiolabeled Folate Uptake Assay
This assay measures the rate of folate transport into cells using a radiolabeled substrate.
Objective: To determine the kinetics (Km and Vmax) of folate transport via RFC or PCFT.
Materials:
-
Cell line of interest (e.g., HeLa, A549) grown in monolayers.[17]
-
Radiolabeled substrate (e.g., [³H]methotrexate or [³H]folic acid).[17]
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution) adjusted to the desired pH (7.4 for RFC, 5.5 for PCFT).
-
Ice-cold stop buffer (e.g., phosphate-buffered saline) to halt the transport process.
-
Scintillation fluid and a scintillation counter.
-
Cell lysis buffer (e.g., NaOH or Triton X-100).
-
Protein assay kit (e.g., BCA or Bradford).
Procedure:
-
Cell Culture: Seed cells in multi-well plates and grow to confluence. For some experiments, cells may be cultured in folate-deficient medium to upregulate transporter expression.[18]
-
Assay Initiation: Wash the cell monolayers with pre-warmed uptake buffer at the desired pH.
-
Uptake: Add the uptake buffer containing various concentrations of the radiolabeled substrate to initiate the transport assay. For competition assays, include unlabeled folate analogs.
-
Incubation: Incubate the cells at 37°C for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Assay Termination: Rapidly terminate the transport by aspirating the uptake buffer and washing the cells multiple times with ice-cold stop buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Use another portion of the lysate to determine the total protein content using a standard protein assay.
-
-
Data Analysis:
-
Calculate the uptake rate (e.g., in pmol/mg protein/min).
-
Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Folate Receptor Binding Assay
This assay quantifies the binding of folate to its receptors on the cell surface.
Objective: To determine the binding affinity (Kd) and the number of receptors (Bmax) for a specific folate ligand.
Materials:
-
FR-expressing cells (e.g., KB cells).
-
Radiolabeled ligand (e.g., [³H]folic acid).[12]
-
Binding buffer (e.g., 25 mM Tris, pH 8.0, 150 mM NaCl, 0.1% Triton X-100).[12]
-
Washing buffer (same as binding buffer).
-
Unlabeled folic acid for determining non-specific binding.
Procedure:
-
Cell Preparation: Culture FR-positive cells in multi-well plates until they reach confluence.
-
Ligand Stripping (Optional): To remove any endogenously bound folate, briefly wash the cells with a low pH stripping buffer (e.g., acetate (B1210297) buffer, pH 3.5), followed by neutralization with binding buffer.[12]
-
Binding Reaction: Incubate the cells with increasing concentrations of the radiolabeled ligand in binding buffer at 4°C for a sufficient time to reach equilibrium (e.g., 40 minutes).
-
Non-specific Binding: In a parallel set of wells, perform the incubation in the presence of a large excess (e.g., 1000-fold) of unlabeled folic acid to determine non-specific binding.
-
Washing: Remove the unbound ligand by washing the cells several times with ice-cold washing buffer.
-
Quantification: Lyse the cells and measure the bound radioactivity by scintillation counting.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Plot the specific binding against the ligand concentration and use non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax.
-
Regulation of Folate Transporter Expression
The expression and activity of folate transporters are tightly regulated by complex signaling pathways to maintain folate homeostasis.
Regulation of Reduced Folate Carrier (RFC)
RFC gene (SLC19A1) expression is controlled by multiple transcription factors. The promoter region contains a cAMP response element (CRE) and binding sites for AP-1, AP2, and Sp1.[13] The Protein Kinase A (PKA) pathway, activated by cAMP, leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB), which then binds to the CRE in the RFC promoter to activate transcription.[14] Protein Kinase C (PKC) is also implicated in the regulation of RFC.
Regulation of Proton-Coupled Folate Transporter (PCFT)
The transcriptional regulation of the PCFT gene (SLC46A1) is crucial for its tissue-specific expression, particularly in the intestine. Nuclear Respiratory Factor 1 (NRF-1) has been identified as a major inducible transcriptional regulator of PCFT.[12] The PCFT promoter contains binding sites for NRF-1, and its expression is also influenced by the transcription factors KLF15 and Sp1.[15]
Regulation of Folate Receptor α (FRα)
The expression of the FRα gene (FOLR1) is regulated by various factors, including steroid hormones and specific transcription factors. The transcription factor Hepatocyte Nuclear Factor 4-alpha (HNF4α) has been shown to activate a transcriptional enhancer in the FOLR1 gene, particularly during embryonic development.[1] The FRα promoter also contains binding sites for Sp1.[1] Furthermore, signaling through the ERK pathway can lead to the phosphorylation of transcription factors c-Fos and c-Jun, which are components of the AP-1 complex that can regulate FRα expression.[17]
References
- 1. Regulation of Folate Receptor 1 Gene Expression in the Visceral Endoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Driving Aberrant Splicing in Cancer Cells | MDPI [mdpi.com]
- 4. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Multi-faceted regulation of CREB family transcription factors [frontiersin.org]
- 6. (PDF) The Human Reduced Folate Carrier Gene Is Regulated by [research.amanote.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SLC46A1 solute carrier family 46 member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. The obligatory intestinal folate transporter PCFT (SLC46A1) is regulated by nuclear respiratory factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The human reduced folate carrier gene is regulated by the AP2 and sp1 transcription factor families and a functional 61-base pair polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impaired CREB-1 phosphorylation in antifolate-resistant cell lines with down-regulation of the reduced folate carrier gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The evolving biology of the proton‐coupled folate transporter: New insights into regulation, structure, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein kinase C signaling "in" and "to" the nucleus: Master kinases in transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FOLR1 folate receptor alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Mutations in Folate Transporter Genes and Risk for Human Myelomeningocele - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genecards.org [genecards.org]
- 18. Regulation of folate receptor 1 gene expression in the visceral endoderm - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Distinctions Between Folate and Folic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folate and folic acid, though often used interchangeably, represent distinct forms of vitamin B9 with significant biological and metabolic differences. This technical guide provides an in-depth analysis of these differences, focusing on their chemical structures, absorption and metabolic pathways, bioavailability, and functional implications. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of metabolic pathways are provided to support researchers in the field. A critical aspect of this guide is the elucidation of the metabolic bottleneck associated with synthetic folic acid and the resulting phenomenon of unmetabolized folic acid (UMFA), a factor of growing importance in clinical and research settings.
Introduction
Folate is a general term for a family of water-soluble B vitamins, also known as vitamin B9, that are naturally present in various foods.[1] These compounds are essential cofactors in one-carbon metabolism, playing a critical role in the synthesis of nucleotides (purines and thymidylate), the methylation of DNA and other molecules, and the metabolism of amino acids.[2][3] Folic acid, in contrast, is the synthetic, fully oxidized monoglutamate form of this vitamin, which is not found in nature but is used in dietary supplements and fortified foods due to its stability.[4][5] While both forms can rectify folate deficiency, their distinct chemical structures dictate different pathways for absorption and metabolic activation, leading to important physiological consequences. This guide will explore these differences from a technical perspective, providing the necessary data and methodologies for a comprehensive understanding.
Chemical Structures
The fundamental structural difference between folate and folic acid lies in the oxidation state of the pteridine (B1203161) ring and the number of glutamate (B1630785) residues.
-
Folate: Naturally occurring folates, such as 5-methyltetrahydrofolate (5-MTHF), exist in a reduced state (tetrahydrofolate) and are typically conjugated to a polyglutamate tail.[6] The biologically active form is L-5-methyltetrahydrofolate (L-5-MTHF).[4]
-
Folic Acid: This synthetic form, pteroylglutamic acid, has a fully oxidized pteridine ring and a single glutamate residue.[7][8] This oxidized state renders it biologically inactive until it is reduced by the enzyme dihydrofolate reductase (DHFR).[4]
Absorption and Metabolism: A Tale of Two Pathways
The biological fates of folate and folic acid diverge significantly upon ingestion.
3.1. Folate (L-5-MTHF)
Dietary folates are hydrolyzed to their monoglutamate form in the intestine before being absorbed and are then readily converted to tetrahydrofolate (THF), the central molecule in folate metabolism.[6] Supplemental L-5-MTHF bypasses several enzymatic steps as it is the primary form of folate found in circulation and can directly enter the folate metabolic cycle.[4]
3.2. Folic Acid
Folic acid absorption is a more complex, multi-step process that is rate-limited by the enzyme dihydrofolate reductase (DHFR).[9]
-
Reduction to Dihydrofolate (DHF): Folic acid is first reduced to DHF.
-
Reduction to Tetrahydrofolate (THF): DHFR then catalyzes the reduction of DHF to the biologically active THF.[10]
This enzymatic conversion primarily occurs in the liver.[11] Crucially, DHFR activity in the human liver is significantly lower and more variable compared to that in rodents, which are often used in preclinical studies.[9][12] This limited capacity for folic acid reduction can become saturated at intakes above 200-400 µ g/day , leading to the appearance of unmetabolized folic acid (UMFA) in the bloodstream.[11]
Metabolic Pathways Visualization
The following diagrams illustrate the distinct metabolic pathways of folic acid and L-5-MTHF.
Quantitative Biological Differences
The distinct metabolic pathways of folate and folic acid result in quantifiable differences in their bioavailability, receptor binding affinity, and metabolic efficiency.
Table 1: Bioavailability and Metabolic Efficiency
| Parameter | Folic Acid | L-5-Methyltetrahydrofolate (L-5-MTHF) | Reference |
| Bioavailability (from supplements) | ~85% | Comparable to or higher than folic acid | [5][13] |
| Bioavailability (from food) | N/A (synthetic) | ~50% (for natural food folates) | [5] |
| Human Liver DHFR Activity | Very slow and highly variable | Bypasses DHFR | [9] |
| Km of Human Liver DHFR for Folic Acid | 1.8 µM | N/A | [3] |
| Unmetabolized Folic Acid (UMFA) in Serum | Present at intakes >200-400 µ g/day | Does not lead to UMFA | [11][14] |
Table 2: Folate Receptor Binding Affinity (IC50 Values)
| Folate Form | Folate Receptor α (FRα) IC50 (µg/mL) | Folate Receptor β (FRβ) IC50 (µg/mL) | Reference |
| Folic Acid | 0.0015 | 0.0015 | [15] |
| 5-Methyltetrahydrofolate (5-MTHF) | 0.0500 | 0.0900 | [15] |
IC50 (half maximal inhibitory concentration) is inversely proportional to binding affinity. Lower values indicate higher affinity.
Table 3: Unmetabolized Folic Acid (UMFA) Levels Following Supplementation
| Supplementation Group | Mean Serum UMFA (nmol/L) | Reference |
| 0 µ g/day Folic Acid | 0.6 ± 0.7 | [2] |
| 400 µ g/day Folic Acid | 0.44 ± 0.80 | [16] |
| 800 µ g/day Folic Acid | 1.4 ± 2.7 | [2] |
| >0.8 mg/day Folic Acid | Significantly increased slope of UMFA levels | [17] |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Activity Assay in Human Liver Tissue
This protocol is adapted from methodologies described in the literature and commercially available kits.[18][19][20][21]
Objective: To measure the rate of NADPH oxidation to NADP+ as a measure of DHFR activity, which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Human liver tissue
-
Ice-cold DHFR Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Spectrophotometer capable of reading at 340 nm
-
NADPH solution (e.g., 10 mM stock)
-
DHF solution (e.g., 2 mM stock in DHFR Assay Buffer with 10 mM 2-mercaptoethanol)
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Sample Preparation: a. Weigh approximately 10-50 mg of frozen human liver tissue. b. Homogenize the tissue in 3-5 volumes of ice-cold DHFR Assay Buffer using a Dounce homogenizer. c. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. d. Carefully collect the supernatant (cytosolic extract) and keep it on ice. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Assay Reaction: a. Prepare a reaction mixture in a microplate well or cuvette containing:
- DHFR Assay Buffer to a final volume of 200 µL.
- 5-50 µL of the liver tissue supernatant.
- NADPH to a final concentration of 100 µM. b. Prepare a blank control containing all components except the DHF substrate. c. Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Measurement: a. Initiate the reaction by adding DHF to a final concentration of 50 µM. b. Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes. The rate of decrease in absorbance is proportional to DHFR activity.
-
Calculation: a. Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. b. Use the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹) to calculate the enzyme activity. Activity (µmol/min/mg protein) = (ΔA340/min) / (6.22 * mg of protein in the assay)
Experimental Workflow Diagram:
Microbiological Assay for Serum and Red Blood Cell Folate
This protocol is based on the classical method using Lactobacillus rhamnosus (formerly L. casei), which requires folate for growth.[1][22][23][24][25]
Objective: To quantify the total folate concentration in serum and red blood cells by measuring the growth of a folate-dependent bacterium.
Materials:
-
Serum or whole blood samples
-
Lactobacillus rhamnosus (ATCC 7469)
-
Folate assay medium (e.g., Bacto Folic Acid Casei Medium)
-
Folic acid standard solution
-
Ascorbic acid solution (1% w/v)
-
96-well microplates
-
Microplate reader (turbidimetric measurement at 590-620 nm)
-
Incubator (37°C)
Procedure:
-
Sample Preparation: a. Serum: Dilute serum samples with 0.5% ascorbic acid solution to bring the folate concentration within the assay range. b. Red Blood Cells (RBC): i. Lyse a known volume of whole blood in a larger volume of 1% ascorbic acid solution. This also serves to protect the labile folates from oxidation. ii. Incubate the hemolysate to allow for the deconjugation of polyglutamates to monoglutamates by endogenous plasma conjugase. iii. Further dilute the hemolysate with 0.5% ascorbic acid.
-
Assay Setup: a. Prepare a standard curve of folic acid in the range of 0 to 1.0 ng/mL. b. In a 96-well microplate, add aliquots of the prepared standards and diluted samples to respective wells. c. Prepare the assay medium according to the manufacturer's instructions and inoculate it with a fresh culture of L. rhamnosus. d. Add the inoculated medium to all wells.
-
Incubation and Measurement: a. Cover the plate and incubate at 37°C for 18-24 hours. b. Measure the turbidity (optical density) of each well using a microplate reader at a wavelength of 590-620 nm.
-
Calculation: a. Plot the optical density of the standards against their concentrations to generate a standard curve. b. Determine the folate concentration in the diluted samples by interpolating their optical density values on the standard curve. c. Multiply the result by the dilution factor to obtain the folate concentration in the original serum or RBC sample. d. For RBC folate, the value is typically reported as ng/mL of packed red cells, requiring the hematocrit value for calculation.
Logical Relationship Diagram:
Conclusion
The biological differences between folate and folic acid are substantial and have significant implications for research, clinical practice, and public health recommendations. While folic acid has been instrumental in preventing neural tube defects through fortification and supplementation, its reliance on the rate-limiting DHFR enzyme can lead to the accumulation of unmetabolized folic acid in circulation, the long-term consequences of which are still under investigation. In contrast, reduced forms of folate, such as L-5-MTHF, offer a more direct route to biological activity, bypassing the DHFR metabolic bottleneck. For researchers and drug development professionals, a clear understanding of these differences is paramount for the accurate design and interpretation of studies, as well as for the development of novel therapeutic strategies involving folate metabolism. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for advancing our knowledge in this critical area of human nutrition and health.
References
- 1. bevital.no [bevital.no]
- 2. Maternal serum unmetabolized folic acid concentration following multivitamin and mineral supplementation with or without folic acid after 12 weeks gestation: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. gmr.scholasticahq.com [gmr.scholasticahq.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mednexus.org [mednexus.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. isom.ca [isom.ca]
- 12. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study | Food & Nutrition Research [foodandnutritionresearch.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of folic acid, 5-methyltetrahydrofolate and synthetic folinic acid in the high-affinity folate transporters: impact on pregnancy and development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Association of folic acid dosage with circulating unmetabolized folic acid in Chinese adults with H-type hypertension: a multicenter, double-blind, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 20. content.abcam.com [content.abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Microbiological assay for serum, plasma, and red cell folate using cryopreserved, microtiter plate method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 23. cdc.gov [cdc.gov]
- 24. researchgate.net [researchgate.net]
- 25. Microbiological assay for serum, plasma, and red cell folate using cryopreserved, microtiter plate method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Consequences of Folate Deficiency: A Technical Guide for Researchers
Executive Summary
Folate, an essential B vitamin, is a critical cofactor in one-carbon metabolism, a network of interconnected biochemical pathways vital for cellular proliferation and maintenance. Folate deficiency disrupts these pathways, leading to significant and detrimental impacts on fundamental cellular processes, including DNA synthesis, repair, and methylation. These disruptions can culminate in genomic instability, impaired cell division, and the development of pathological conditions such as megaloblastic anemia and an increased risk of certain cancers. This technical guide provides an in-depth examination of the molecular mechanisms by which folate deficiency impacts cellular functions, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Introduction to Folate and One-Carbon Metabolism
Folate and its derivatives, collectively known as folates, are essential for the transfer of one-carbon units in a variety of metabolic reactions.[1][2] The central pathway in which folates participate is the one-carbon metabolism network. This network is compartmentalized within the cell, occurring in the cytoplasm, mitochondria, and nucleus, and is crucial for the synthesis of purines and thymidylate (essential for DNA and RNA synthesis), the remethylation of homocysteine to methionine, and the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions.[2][3]
A deficiency in folate disrupts the entire one-carbon metabolism cascade, with profound consequences for cellular health. This guide will delve into the three primary areas impacted by folate deficiency: DNA synthesis and integrity, DNA repair mechanisms, and DNA methylation patterns.
Impact on DNA Synthesis and Integrity
Folate deficiency directly impairs the synthesis of nucleotides, the building blocks of DNA, leading to significant structural and functional damage to the genome.
Uracil (B121893) Misincorporation and Nucleotide Pool Imbalance
One of the most well-documented consequences of folate deficiency is the increased misincorporation of uracil into DNA.[2][4] 5,10-methylenetetrahydrofolate, a key folate derivative, is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. When folate levels are insufficient, this conversion is impaired, leading to an accumulation of dUMP and a subsequent increase in the intracellular ratio of deoxyuridine triphosphate (dUTP) to deoxythymidine triphosphate (dTTP).[1] DNA polymerases cannot efficiently distinguish between dUTP and dTTP, resulting in the misincorporation of uracil in place of thymine (B56734) during DNA replication. This has been observed to be a massive event, with estimates of up to 4 million uracil bases incorporated per cell in folate-deficient individuals.[4]
| Parameter | Cell Type/Condition | Quantitative Change | Reference |
| Uracil Content in DNA | Human volunteers with folic acid deficiency | ~4 million uracils per cell | [4] |
| dUTP/dTTP Ratio | Mitogen-stimulated lymphocytes with folate depletion | Increased | [1] |
| dNTP Pools (dCTP, dTMP, dGTP, dATP) | PHA-stimulated rat splenocytes in folate- and methionine-deficient medium | Significant decrease | [5] |
DNA Strand Breaks and Chromosomal Instability
The cellular machinery attempts to correct the misincorporated uracil through the base excision repair (BER) pathway. The enzyme uracil-DNA glycosylase (UDG) recognizes and removes the uracil base, creating an apurinic/apyrimidinic (AP) site. While this is a normal repair process, the sheer volume of uracil misincorporation in folate-deficient cells can overwhelm the repair capacity. The subsequent steps of BER involve the incision of the DNA backbone, and if multiple repair events occur in close proximity on opposite DNA strands, it can lead to the formation of double-strand breaks.[6] These breaks, if not properly repaired, can lead to chromosomal aberrations, genomic instability, and an increased risk of mutagenesis.[2][7]
| Parameter | Cell Type/Condition | Quantitative Change | Reference |
| DNA Strand Breaks | Human lymphocytes with folate deficiency | Effects similar to 1 Gy of radiation | [7] |
| Chromosome Breaks | Human volunteers with folic acid deficiency | Increased, reversible with folic acid supplementation | [4] |
Impairment of DNA Repair Mechanisms
Beyond inducing DNA damage, folate deficiency also appears to compromise the cell's ability to repair that damage. Studies have shown that folate-deficient cells exhibit reduced capacity to repair DNA lesions caused by oxidative stress and alkylating agents.[8] While folate deficiency activates some base and nucleotide excision repair genes, it notably does not appear to activate genes involved in double-strand break repair.[7] This creates a scenario where the cell is simultaneously experiencing an increase in DNA damage and a decreased ability to effectively repair the most severe forms of that damage.
Alterations in DNA Methylation
Folate metabolism is intrinsically linked to DNA methylation, a crucial epigenetic modification that regulates gene expression without altering the DNA sequence.
Global DNA Hypomethylation
The folate cycle is responsible for regenerating methionine from homocysteine. Methionine is then converted to S-adenosylmethionine (SAM), the primary methyl group donor for virtually all methylation reactions in the cell, including the methylation of cytosine residues in DNA by DNA methyltransferases (DNMTs).[6] Folate deficiency leads to reduced SAM levels and an accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of DNMTs. This imbalance results in a global decrease in DNA methylation, a phenomenon known as global DNA hypomethylation.[9][10] This has been observed in various cell types and is considered an early and consistent event in carcinogenesis.[9]
| Parameter | Cell Type/Condition | Quantitative Change | Reference |
| Global DNA Methylation | Human colon carcinoma cells in folate-free medium for 14 days | Significant increase in hypomethylation | [9] |
| Global DNA Methylation | Postmenopausal women with higher RBC folate post-fortification | Lower mean DNA methylation (4.95% vs. 5.16%) | [11] |
| S-adenosylmethionine (SAM) | Coronary artery disease patients (often associated with low folate) | Significantly decreased (1.4 ± 0.4 µmol/L vs. 1.8 ± 0.3 µmol/L in controls) | [12] |
| Homocysteine | Patients with folate deficiency and cognitive impairment | Markedly reduced with folate supplementation (25.0 ± 18.0 to 11.0 ± 4.3 nmol/mL) | [8] |
Experimental Protocols
Induction of Folate Deficiency in Cell Culture
Objective: To create an in vitro model of folate deficiency to study its effects on cellular processes.
Methodology:
-
Cell Line Selection: Choose a cell line appropriate for the research question (e.g., lymphocytes, colonocytes, etc.).
-
Media Preparation: Utilize a folate-free basal medium (e.g., RPMI 1640 without folic acid).
-
Serum Preparation: Dialyze fetal bovine serum (FBS) against a folate-free buffer to remove endogenous folates.
-
Culture Conditions: Culture cells in the folate-free medium supplemented with dialyzed FBS and other necessary nutrients, excluding folic acid. Control cultures should be maintained in the same medium supplemented with a physiological concentration of folic acid.
-
Duration: The duration of folate deprivation will vary depending on the cell line and the specific endpoint being measured, typically ranging from several days to weeks.
-
Verification of Deficiency: Confirm folate deficiency by measuring intracellular folate levels or by functional assays such as the deoxyuridine suppression test.[13]
Quantification of Uracil in DNA
Objective: To measure the amount of uracil incorporated into genomic DNA.
Methodology (based on Gas Chromatography-Mass Spectrometry - GC-MS):
-
DNA Extraction: Isolate high-purity genomic DNA from control and folate-deficient cells.
-
DNA Hydrolysis: Hydrolyze the DNA to its constituent bases using acid hydrolysis (e.g., formic acid).
-
Derivatization: Derivatize the DNA bases to make them volatile for GC-MS analysis.
-
GC-MS Analysis: Separate and quantify the derivatized bases using a gas chromatograph coupled to a mass spectrometer. Use a stable isotope-labeled internal standard for uracil to ensure accurate quantification.
-
Data Analysis: Calculate the amount of uracil per microgram of DNA.
Assessment of DNA Damage using the Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To quantify DNA strand breaks in individual cells.
Methodology (Alkaline Comet Assay):
-
Cell Preparation: Prepare a single-cell suspension from control and folate-deficient cultures.
-
Embedding Cells in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Image Analysis: Use specialized software to quantify the amount of DNA in the comet tail relative to the head. Common metrics include percent tail DNA and tail moment.[14][15]
Visualizing the Impact: Signaling Pathways and Workflows
One-Carbon Metabolism Pathway
Caption: The central role of folate in one-carbon metabolism.
Experimental Workflow: Assessing DNA Damage via Comet Assay
Caption: Step-by-step workflow for the Comet assay.
Logical Relationship: Folate Deficiency to Cellular Impact
Caption: The cascade of effects from folate deficiency.
Conclusion and Future Directions
The evidence overwhelmingly indicates that folate deficiency is a significant threat to cellular homeostasis, primarily through its disruptive effects on DNA synthesis, repair, and methylation. The resulting genomic instability is a key mechanistic link between low folate status and an increased risk of various pathologies. For researchers and professionals in drug development, a thorough understanding of these cellular processes is paramount for identifying novel therapeutic targets and developing preventative strategies.
Future research should focus on elucidating the precise quantitative relationships between folate levels and the various markers of cellular damage across different cell types and genetic backgrounds. Furthermore, investigating the potential for targeted nutritional interventions to reverse or mitigate the cellular damage caused by folate deficiency holds significant promise for improving human health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 04.08.97 - UC Berkeley scientists find link between folic acid deficiency, DNA damage and chromosome breaks [newsarchive.berkeley.edu]
- 5. The essentiality of folate for the maintenance of deoxynucleotide precursor pools, DNA synthesis, and cell cycle progression in PHA-stimulated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Folate deficiency and ionizing radiation cause DNA breaks in primary human lymphocytes: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influences of Folate Supplementation on Homocysteine and Cognition in Patients with Folate Deficiency and Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global DNA and p53 region-specific hypomethylation in human colonic cells is induced by folate depletion and reversed by folate supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Global DNA and p53 region-specific hypomethylation in human colonic cells is induced by folate depletion and reversed by folate supplementation. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Low whole-blood S-adenosylmethionine and correlation between 5-methyltetrahydrofolate and homocysteine in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of folate deficiency on thymidylate synthetase activity, deoxyuridine suppression, cell size and doubling time in a cultured human myeloid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
The Role of Folate in Neural Tube Development: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neural tube defects (NTDs), including severe congenital conditions like anencephaly and spina bifida, arise from the failure of the neural tube to close during early embryogenesis.[1] Decades of research have unequivocally established a strong link between maternal folate status and the risk of NTDs.[1][2] Periconceptional folic acid supplementation has been shown to prevent up to 70% of these devastating birth defects.[1][3] This technical guide provides an in-depth examination of the molecular mechanisms underpinning folate's critical role in neurulation. It details the core metabolic pathways, folate receptor-mediated signaling, quantitative data from key studies, and detailed experimental protocols relevant to the field. This document is intended to serve as a comprehensive resource for researchers and professionals working to further elucidate the mechanisms of folate action and develop novel preventative strategies.
Core Molecular Mechanisms: The Dual Role of Folate
Folate, a B-vitamin, is essential for two fundamental cellular processes that are highly active during the rapid cell proliferation and differentiation characteristic of neurulation: nucleotide synthesis and methylation reactions.[4] These processes are part of the broader one-carbon metabolism pathway.
One-Carbon Metabolism: Nucleotide Synthesis and the Methylation Cycle
Folate acts as a carrier of one-carbon units (e.g., methyl, formyl groups), which are vital for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[4] During neural tube closure, the rapidly dividing neuroepithelial cells have a massive demand for nucleotides to support DNA replication.[2] An inadequate supply of folate can slow cellular replication, retard the development of the neural folds, and ultimately lead to incomplete closure.[2]
Simultaneously, folate is crucial for the methylation cycle. It facilitates the conversion of homocysteine to methionine, which is the precursor for S-adenosylmethionine (SAM). SAM is the universal methyl donor for the methylation of DNA, proteins, and lipids.[5] These methylation events are critical for regulating gene expression (epigenetics) and protein function, both of which are essential for the orchestrated cellular movements and differentiation required for neurulation.[2][5]
Folate Receptor 1 (FOLR1) Signaling: A Non-Canonical Role
Beyond its metabolic functions, folate appears to act as a signaling molecule through its interaction with Folate Receptor 1 (FOLR1, also known as Folate Receptor Alpha).[4][6] Studies using animal models like Xenopus laevis have demonstrated that FOLR1 is essential for the physical process of neural tube formation.[6][7]
Knockdown of FOLR1 in neural plate cells prevents them from constricting apically—a crucial change in cell shape required for the neural plate to fold and fuse.[6][7] This suggests a model where folate binding to FOLR1 triggers a signaling cascade that regulates the cytoskeleton and cell adhesion molecules.[7] This receptor-mediated mechanism may be independent of folate's role in one-carbon metabolism and could explain why some NTDs are folate-resistant.[4] Specifically, FOLR1 signaling is thought to modulate the endocytosis and redistribution of cadherins, remodeling the apical cell membrane and facilitating the cytoskeletal dynamics necessary for neural plate folding.[4][7]
Quantitative Data on Folate Efficacy
The preventative effect of folic acid supplementation is one of the most significant public health successes in modern medicine. Clinical trials and subsequent food fortification programs have provided robust quantitative data on its efficacy.
Table 1: Efficacy of Folic Acid Supplementation in NTD Prevention
| Study Type/Program | Population | Folic Acid Dose | Observed NTD Risk Reduction | Citations |
|---|---|---|---|---|
| MRC Vitamin Study (RCT) | Women with a previous NTD-affected pregnancy | 4.0 mg/day | 72% | [8][9] |
| Hungarian Trial (RCT) | Women with no history of NTDs | 0.8 mg/day (in multivitamin) | ~90% | [10] |
| Chinese-US Study | General population in high-risk areas | 0.4 mg/day | 79% | [10] |
| Chinese-US Study | General population in low-risk areas | 0.4 mg/day | 41% | [10] |
| US Fortification Program | General population | ~0.115 mg/day (from food) | 21% - 35% |[8] |
Table 2: Key Folate Concentration Thresholds for NTD Risk Reduction
| Biomarker | Threshold for Optimal NTD Prevention | Description | Citations |
|---|---|---|---|
| Red Blood Cell (RBC) Folate | ≥ 906 nmol/L | Considered the concentration at which the lowest risk of NTDs is achieved. Reflects long-term folate status. | [10][11] |
| Serum Folate | > 5.0 ng/mL | Rules out folate deficiency, but is a less reliable indicator of long-term status as it reflects recent intake. |[12] |
Key Experimental Protocols
Investigating the mechanisms of folate action requires robust and standardized methodologies. Below are protocols for two key experimental approaches: assessing long-term folate status and analyzing gene expression during neurulation.
Protocol: Assessment of Red Blood Cell (RBC) Folate Status
RBC folate is the preferred biomarker for long-term folate status.[13][14] The microbiological assay, which measures the growth of folate-dependent bacteria, remains a widely used and reliable method.[13][15]
Objective: To quantify total folate concentration in red blood cells as an indicator of tissue stores.
Methodology: L. casei Microbiological Assay
-
Sample Collection and Hemolysate Preparation:
-
Collect 5-10 mL of whole blood in an EDTA-containing tube. Protect from light.[13][16]
-
Immediately measure hematocrit from an aliquot of fresh whole blood.
-
Prepare a 1:11 hemolysate by adding exactly 100 µL of well-mixed whole blood to 1.0 mL of a 1% (w/v) ascorbic acid solution. The ascorbic acid preserves the reduced forms of folate.[16]
-
Mix thoroughly and freeze immediately at -70°C for long-term storage.[13]
-
-
Folate Extraction (Chicken Pancreas Conjugase Treatment):
-
Thaw the hemolysate and plasma samples (for plasma folate measurement).
-
To an aliquot of the sample, add a buffer containing chicken pancreas conjugase (an enzyme that cleaves the polyglutamate tails from dietary folates to the monoglutamate form detectable by the assay).
-
Incubate to allow for deconjugation.
-
-
Microbiological Assay (96-Well Plate Format):
-
Prepare serial dilutions of the treated samples and folic acid standards in a 96-well microtiter plate.[15]
-
Add the assay medium containing all necessary nutrients for bacterial growth except folate.
-
Inoculate each well with a standardized suspension of Lactobacillus casei (L. rhamnosus).
-
Incubate the plate at 37°C for 24-48 hours. Bacterial growth is directly proportional to the amount of folate in the well.
-
Measure bacterial growth by reading the turbidity (optical density) at ~600 nm using a microplate reader.
-
-
Calculation of RBC Folate:
-
Generate a standard curve by plotting the optical density against the known concentrations of the folic acid standards.
-
Determine the folate concentration in the whole blood hemolysate and plasma samples from the standard curve.
-
Calculate the RBC folate concentration using the following formula:[13] RBC Folate = [Whole Blood Folate - (Serum Folate x (1 - Hematocrit))] / Hematocrit
-
Protocol: Global Gene Expression Profiling During Neurulation
Understanding the genetic programs controlled by folate requires a comprehensive analysis of the transcriptome at the precise time of neural tube closure. Long Serial Analysis of Gene Expression (Long-SAGE) has been used historically, while modern techniques like single-cell RNA sequencing (scRNA-seq) offer higher resolution.[17][18]
Objective: To identify and quantify genes and pathways that are differentially expressed during normal and perturbed (e.g., folate-deficient) neural tube development.
Methodology: Conceptual Workflow for Transcriptome Analysis
-
Embryo Staging and Tissue Dissection (Animal Model):
-
Precisely stage embryos (e.g., mouse embryos at embryonic day 8.5-9.5) to isolate the period of active neural tube closure.
-
Under a dissecting microscope, carefully dissect the rostral and caudal regions of the developing neural tube from staged embryos.[17]
-
Pool tissues from multiple embryos (n≥4) for each condition (e.g., control vs. folate-deficient diet) to ensure sufficient starting material and reduce biological variability.[17]
-
-
RNA Extraction and Library Preparation:
-
Immediately place dissected tissue in an RNA stabilization reagent (e.g., RNAlater) or flash-freeze in liquid nitrogen.
-
Extract total RNA using a standardized kit (e.g., RNeasy Mini Kit). Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.
-
For scRNA-seq, dissociate the tissue into a single-cell suspension.
-
Prepare sequencing libraries according to the chosen platform's protocol (e.g., Illumina TruSeq for bulk RNA-seq or 10x Genomics Chromium for scRNA-seq). This involves reverse transcription, amplification, and addition of sequencing adapters.
-
-
High-Throughput Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Trim adapter sequences and remove low-quality reads.
-
Alignment: Align reads to the reference genome.
-
Quantification: Count the number of reads mapping to each gene to determine expression levels.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated between experimental conditions.
-
Pathway and Gene Ontology (GO) Analysis: Use tools like GSEA or DAVID to identify biological pathways and processes (e.g., cell cycle, apoptosis, Wnt signaling) that are enriched among the differentially expressed genes.[19]
-
Conclusion and Future Directions
The role of folate in neural tube development is multifaceted, involving both its canonical function in one-carbon metabolism and a non-canonical role in cell signaling via the FOLR1 receptor. While folic acid supplementation has proven highly effective, a significant portion of NTDs are not prevented by this intervention, highlighting the complexity of the underlying etiology.[20]
Future research should focus on several key areas:
-
Folate-Resistant NTDs: Investigating the genetic and environmental factors that underpin folate-resistant cases is critical for developing alternative preventative strategies.[20]
-
FOLR1 Signaling: Elucidating the complete downstream signaling cascade initiated by folate-FOLR1 binding will provide novel targets for intervention.
-
Gene-Environment Interactions: Advanced genomic and transcriptomic techniques should be applied to large patient cohorts to dissect the complex interplay between genetic predispositions (e.g., polymorphisms in folate pathway genes) and maternal nutritional status.[21]
A deeper understanding of these fundamental mechanisms will be paramount for drug development professionals aiming to create more targeted and effective therapies to eliminate the incidence of these severe birth defects.
References
- 1. Insights into Metabolic Mechanisms Underlying Folate-Responsive Neural Tube Defects: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Folate-mediated one-carbon metabolism and neural tube defects: balancing genome synthesis and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FOLATE ACTION IN NERVOUS SYSTEM DEVELOPMENT AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neural tube defects and folate: case far from closed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folate receptor 1 is necessary for neural plate cell apical constriction during Xenopus neural tube formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folate receptor 1 is necessary for neural plate cell apical constriction during Xenopus neural tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Folic Acid and the Prevention of Birth Defects: 30 Years of Opportunity and Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folate supplements prevent recurrence of neural tube defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Folate Status of Reproductive Age Women and Neural Tube Defect Risk: The Effect of Long-Term Folic Acid Supplementation at Doses of 140 µg and 400 µg per Day - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Folate Deficiency Workup: Laboratory Studies, Procedures [emedicine.medscape.com]
- 13. Micronutrient Survey Manual & Toolkit [surveytoolkit.nutritionintl.org]
- 14. documents.cap.org [documents.cap.org]
- 15. A Practical Approach to Red Blood Cell Folate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Transcriptome Profiling of Genes Involved in Neural Tube Closure During Human Embryonic Development Using Long Serial Analysis of Gene Expression (Long-SAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of the nervous system - Wikipedia [en.wikipedia.org]
- 19. A quest for genetic causes underlying signaling pathways associated with neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Finding the Genetic Mechanisms of Folate Deficiency and Neural Tube Defects – Leaving no Stone Unturned - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neural Tube Defects and Folate Pathway Genes: Family-Based Association Tests of Gene–Gene and Gene–Environment Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Folate Metabolism Pathways in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Folate, a water-soluble B vitamin, is a critical component of one-carbon metabolism in mammalian cells. Its derivatives act as coenzymes in a wide array of biochemical reactions essential for cellular proliferation and survival. These reactions include the de novo synthesis of purines and thymidylate, the interconversion of amino acids such as serine and glycine, and the methylation of DNA, RNA, and proteins.[1] Due to its central role in nucleotide synthesis, the folate pathway is a key target for various chemotherapeutic agents.[2] This guide provides a detailed overview of the core folate metabolism pathways, quantitative data on key enzymatic components, and comprehensive experimental protocols for their study.
Folate Transport and Intracellular Retention
Mammalian cells cannot synthesize folate de novo and therefore must acquire it from the extracellular environment through specialized transport systems.[3] Once inside the cell, folates are modified to promote their retention and metabolic activity.
Cellular Uptake
Three primary systems are responsible for transporting folates across the plasma membrane:
-
Reduced Folate Carrier (RFC): Encoded by the SLC19A1 gene, RFC is the major transporter of reduced folates into most mammalian cells at physiological pH.[4] It functions as a bidirectional anion exchanger.
-
Proton-Coupled Folate Transporter (PCFT): Encoded by the SLC46A1 gene, PCFT is crucial for the intestinal absorption of dietary folates and also plays a role in folate transport in other tissues, functioning optimally at a lower pH.[4]
-
Folate Receptors (FRα, FRβ, FRγ): These are high-affinity, receptor-mediated endocytotic systems. FRα and FRβ are attached to the cell membrane by a GPI anchor and are often overexpressed in certain cancers.[5]
Polyglutamylation and Deglutamylation
To retain folates intracellularly and to enhance their affinity for folate-dependent enzymes, a chain of glutamate (B1630785) residues is added to the folate molecule in a process called polyglutamylation.[6][7] This reaction is catalyzed by folylpolyglutamate synthase (FPGS) .[6] Conversely, gamma-glutamyl hydrolase (GGH) removes these glutamate residues, converting polyglutamated folates back to their monoglutamate form, which can then be exported from the cell.[7][8] The balance between FPGS and GGH activity is a critical determinant of intracellular folate homeostasis.[7]
References
- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Glutamyl Hydrolase: Kinetic Characterization of Isopeptide Hydrolysis Using Fluorogenic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Mammalian folylpoly-gamma-glutamate synthetase. 4. In vitro and in vivo metabolism of folates and analogues and regulation of folate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 8. Gamma-glutamyl hydrolase and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Functions of Folate Vitamers in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Folate, a water-soluble B vitamin, is a collective term for a group of structurally related compounds, or vitamers, that are essential for a multitude of physiological processes. These vitamers act as coenzymes in one-carbon metabolism, a complex network of interconnected biochemical pathways crucial for the synthesis of nucleotides, the metabolism of amino acids, and the regulation of epigenetic modifications. A comprehensive understanding of the distinct roles and metabolic fates of different folate vitamers is paramount for advancing research in areas ranging from developmental biology and cancer therapeutics to neuroscience and cardiovascular health. This technical guide provides an in-depth exploration of the functions of key folate vitamers, supported by quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental workflows.
The Landscape of Folate Vitamers and Their Core Functions
The primary folate vitamers of biological significance include folic acid, the synthetic, oxidized form used in supplements and food fortification, and a variety of naturally occurring, reduced forms such as tetrahydrofolate (THF), 5-methyltetrahydrofolate (5-MTHF), 5,10-methylenetetrahydrofolate, and 10-formyltetrahydrofolate. While folic acid itself is biologically inactive, it serves as a precursor to the metabolically active THF.[1] The conversion of folic acid to THF is a two-step reduction process catalyzed by the enzyme dihydrofolate reductase (DHFR).[2][3]
Once formed, THF and its derivatives are indispensable for:
-
Nucleotide Synthesis: 5,10-methylenetetrahydrofolate is a critical one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a fundamental building block of DNA.[3] 10-formyltetrahydrofolate is required for two steps in the de novo purine (B94841) biosynthesis pathway, leading to the formation of adenine (B156593) and guanine.[4]
-
Amino Acid Metabolism: THF is involved in the interconversion of serine and glycine.[4] The most abundant folate vitamer in circulation, 5-MTHF, is essential for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase which requires vitamin B12 as a cofactor.[4][5] Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and protein methylation.[4]
-
Epigenetic Regulation: Through its role in SAM synthesis, folate metabolism directly influences DNA methylation patterns, which are critical for gene expression regulation.[6]
The bioavailability and metabolic processing can differ significantly between folate vitamers. 5-MTHF, the predominant form of folate in circulation, is readily available for metabolic processes.[7] In contrast, the conversion of synthetic folic acid to its active form is dependent on the activity of DHFR, which can be a rate-limiting step, particularly at high intakes.[8] This can lead to the presence of unmetabolized folic acid (UMFA) in the circulation, the long-term health implications of which are still under investigation.[9]
Quantitative Insights into Folate Metabolism
The efficiency and regulation of folate metabolism are governed by the kinetic properties of its key enzymes and the binding affinities of folate vitamers to receptors and transporters. The following tables summarize key quantitative data from the scientific literature.
Table 1: Kinetic Parameters of Key Enzymes in Folate Metabolism
| Enzyme | Substrate(s) | K_m_ | k_cat_ (s⁻¹) | Source Organism | pH | Temperature (°C) | Reference(s) |
| Dihydrofolate Reductase (DHFR) | Dihydrofolate | 1.8 µM | 12 | E. coli | 7.0 | 25 | |
| NADPH | 1.0 µM | E. coli | 7.0 | 25 | [2] | ||
| Dihydrofolate | 0.4 µM | 31.5 | S. pneumoniae | 7.0 | 25 | ||
| NADPH | - | S. pneumoniae | 7.0 | 25 | |||
| Dihydrofolate | - | 130 | Human | 7.0 | 25 | [2] | |
| NADPH | 2.6-5.7 x 10⁶ M⁻¹s⁻¹ (bimolecular rate constant) | Human | 7.0 | 25 | [2] | ||
| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylene-THF | 11 µM | - | Porcine Liver | 6.6 | 37 | [10] |
| NADPH | 25 µM | - | Porcine Liver | 6.6 | 37 | [10] |
Note: Kinetic parameters can vary significantly depending on the source of the enzyme, assay conditions, and the presence of allosteric effectors.
Table 2: Binding Affinities of Folate Vitamers
| Ligand | Receptor/Binding Protein | K_d_ (Dissociation Constant) | Method | Reference(s) |
| Folic Acid | Folate Receptor α (Human) | < 1 nM | Crystallography | [6] |
| Folic Acid | Bovine Folate-Binding Protein | 20 pM | Surface Plasmon Resonance | [11] |
| (6R)-5-CH₃-H₄Folate | Bovine Folate-Binding Protein | 160 pM | Surface Plasmon Resonance | [11] |
| 5-Methyltetrahydrofolate | Reduced Folate Carrier | 1-10 µM (K_m_) | - | [6] |
Table 3: Representative Concentrations of Folate Vitamers in Human Serum (US Population, NHANES 2011-2012)
| Folate Vitamer | Geometric Mean Concentration (nmol/L) | Detection Rate (%) |
| 5-Methyltetrahydrofolate (5-MTHF) | 37.5 | 100 |
| Unmetabolized Folic Acid (UMFA) | 1.21 | 99.9 |
| Tetrahydrofolate (THF) | 1.01 | 85.2 |
| 5-Formyltetrahydrofolate | - | 3.6 |
| 5,10-Methenyltetrahydrofolate | - | 4.4 |
| MeFox (5-methylTHF oxidation product) | 1.53 | 98.8 |
Source: Pfeiffer CM, et al. J Nutr. 2015.[12]
Visualizing Folate Metabolism and Analysis
Diagrammatic representations are invaluable for understanding the complex interplay of folate vitamers and the workflows for their analysis.
Experimental Protocols for Folate Vitamer Analysis
Accurate quantification of different folate vitamers is essential for research and clinical applications. The following sections provide detailed methodologies for commonly used analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying different folate vitamers.
Sample Preparation (Tri-enzyme Extraction):
-
Homogenize 1-5 g of the sample in 10 mL of extraction buffer (e.g., 50 mM CHES/HEPES buffer, pH 7.85, containing 2% sodium ascorbate (B8700270) and 0.2 M 2-mercaptoethanol).
-
Add α-amylase and protease to digest the sample matrix and release folates. Incubate at 37°C for 2-4 hours.
-
Add rat serum conjugase to hydrolyze polyglutamate forms of folates to monoglutamates. Incubate at 37°C for 1-3 hours.
-
Stop the reaction by heating in a boiling water bath for 5-10 minutes.
-
Cool the mixture on ice and centrifuge to pellet precipitates.
-
Filter the supernatant through a 0.45 µm filter before HPLC analysis.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 30 mM potassium phosphate (B84403) buffer, pH 2.2).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the different folate vitamers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm and/or fluorescence detection (e.g., excitation at 290 nm, emission at 360 nm for reduced folates).
References
- 1. Methylenetetrahydrofolate Reductase Polymorphisms: Pharmacogenetic Effects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. bevital.no [bevital.no]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. mthfr enzyme activity: Topics by Science.gov [science.gov]
- 6. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast, Accurate LC-MS/MS Method for Folate Deficiency Biomarkers in Plasma [restek.com]
- 8. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. ClinPGx [clinpgx.org]
- 11. Affinity and rate constants for interactions of bovine folate-binding protein and folate derivatives determined by optical biosensor technology. Effect of stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Folate status and concentrations of serum folate forms in the US population: National Health and Nutrition Examination Survey 2011–2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Folate Levels in Plasma: A Detailed Guide for Researchers
Accurate determination of folate levels in plasma is crucial for researchers, scientists, and drug development professionals in various fields, from nutritional science to clinical diagnostics. This document provides detailed application notes and protocols for the most common and reliable methods used for plasma folate quantification, enabling informed decisions on assay selection and execution.
Folate, a B vitamin, plays a critical role in numerous physiological processes, including DNA synthesis, repair, and methylation. Its deficiency is linked to a range of health issues, including megaloblastic anemia and neural tube defects. Therefore, precise and reliable measurement of folate concentrations in plasma is essential for assessing nutritional status, diagnosing deficiencies, and monitoring the efficacy of interventions.
This guide delves into the methodologies of three principal analytical techniques: microbiological assays, immunoassays, and chromatographic methods. Each section presents a detailed protocol, a summary of performance characteristics, and a visual representation of the workflow.
Microbiological Assay
The microbiological assay is considered the "gold standard" for folate measurement as it quantifies all biologically active forms of folate.[1] The principle of this assay relies on the growth of a folate-dependent bacterium, Lactobacillus rhamnosus, which is proportional to the amount of folate present in the plasma sample.
Experimental Protocol
Materials:
-
Lactobacillus rhamnosus (ATCC 7469) culture
-
Folic acid assay medium (e.g., Bacto Folic Acid Casei Medium)
-
Folic acid standard solution
-
Ascorbic acid solution (1% w/v)
-
96-well microtiter plates
-
Microplate reader (590 nm)
-
Incubator (37°C)
-
Sterile water and saline
-
Plasma samples collected with EDTA as an anticoagulant and protected from light.[1]
Procedure:
-
Inoculum Preparation:
-
Subculture Lactobacillus rhamnosus in a suitable broth medium.
-
Incubate at 37°C for 18-24 hours.
-
Wash the bacterial cells with sterile saline and resuspend to a specific optical density.
-
-
Sample and Standard Preparation:
-
Protect all solutions containing folate from light.
-
Prepare a series of folic acid standards of known concentrations.
-
Dilute plasma samples with ascorbic acid solution to protect folate from oxidation and to bring the concentration within the assay range. A 1:10 or 1:20 dilution is common.[2]
-
-
Assay Procedure:
-
To each well of a 96-well microtiter plate, add a specific volume of the assay medium.
-
Add the prepared standards and diluted plasma samples to designated wells in triplicate.
-
Inoculate each well with the prepared Lactobacillus rhamnosus inoculum.
-
Seal the plate and incubate at 37°C for 18-48 hours.
-
-
Data Analysis:
-
Measure the turbidity (bacterial growth) at 590 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance values against the known concentrations of the folic acid standards.
-
Determine the folate concentration in the plasma samples by interpolating their absorbance values on the standard curve and accounting for the dilution factor.
-
Workflow Diagram
References
Application Notes and Protocols for Folate Extraction from Tissue for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folic acid and its derivatives, collectively known as folates, are essential B vitamins that play a critical role in one-carbon metabolism. This metabolic pathway is fundamental for the synthesis of nucleotides (purines and thymidylates) and the methylation of DNA, RNA, proteins, and lipids. Accurate quantification of various folate forms in tissues is crucial for understanding cellular function, disease pathogenesis, and the efficacy of therapeutic interventions. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of individual folate vitamers. However, the accuracy and reliability of HPLC analysis are highly dependent on the efficiency of the folate extraction procedure from complex tissue matrices.
This document provides a detailed protocol for the extraction of folates from animal tissues for subsequent HPLC analysis. It includes a comprehensive methodology, data on expected recovery rates, and visual representations of the experimental workflow and the relevant metabolic pathway.
Data Presentation
Quantitative data from various studies on folate recovery and tissue concentrations are summarized below. These tables provide a reference for expected outcomes when using the described extraction protocols.
Table 1: Reported Folate Recovery Rates from Animal Tissues
| Tissue Type | Extraction Method | Folate Vitamers Measured | Average Recovery (%) | Reference |
| Rat Liver | Ascorbate extraction, deproteinization, ion-exchange chromatography | 5-methyltetrahydrofolate, tetrahydrofolate, 5-formyltetrahydrofolate | 89 - 113 | [1] |
| Human Colonic Mucosa | Lipase and conjugase digestion | H4folate, 5-CH3-H4folate, 5-CHO-H4folate, Folic Acid, 5,10-CH+-H4folate | Not specified | [2] |
| Mouse Plasma | Deproteinization, enzymatic hydrolysis | Eight folate monoglutamates | Not specified | [3] |
| Mouse Embryos | Deproteinization, enzymatic hydrolysis | Eight folate monoglutamates | Not specified | [3] |
Table 2: Representative Folate Concentrations in Animal Tissues
| Tissue Type | Folate Vitamer | Concentration (nmol/g) | Reference |
| Rat Liver | 5-methyltetrahydrofolate | ~5.0 | [1] |
| Rat Liver | Tetrahydrofolate | ~8.0 | [1] |
| Rat Liver | 5-formyltetrahydrofolate | ~1.3 | [1] |
| Human Colonic Mucosa | Total Folate (average molar distribution) | 58% 5-CH3-H4folate, 20% H4folate, 18% formyl-H4folate, 4% Folic Acid | [2] |
Experimental Protocols
This section details a robust tri-enzyme extraction protocol for the comprehensive release and deconjugation of folates from animal tissues. This method is designed to liberate folates from the cellular matrix, release them from binding proteins, and hydrolyze polyglutamyl folates to their monoglutamyl forms, which are suitable for HPLC analysis.[4]
Materials and Reagents:
-
Extraction Buffer: 0.1 M Phosphate buffer (pH 6.8) containing 1% (w/v) ascorbic acid and 0.2% (v/v) 2-mercaptoethanol. Prepare fresh and protect from light.
-
α-Amylase solution: (e.g., from Bacillus amyloliquefaciens) - 20 mg/mL in water.
-
Protease solution: (e.g., from Streptomyces griseus) - 2 mg/mL in water.
-
Hog Kidney Conjugase solution: Prepare according to supplier instructions or literature.
-
Perchloric Acid (PCA): 10% (v/v)
-
Potassium Hydroxide (KOH): 3 M
-
Solid-Phase Extraction (SPE) Cartridges: Strong Anion Exchange (SAX) cartridges.
-
HPLC Grade Water, Methanol (B129727), and Acetonitrile.
-
Folate Standards: 5-methyltetrahydrofolate (5-MTHF), tetrahydrofolate (THF), 5-formyltetrahydrofolate (5-FTHF), folic acid (FA), etc.
Equipment:
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Water bath or incubator
-
Centrifuge (refrigerated)
-
pH meter
-
Vortex mixer
-
SPE manifold
-
HPLC system with UV and/or fluorescence detection
Protocol:
-
Tissue Homogenization:
-
Accurately weigh 100-200 mg of frozen tissue.
-
Immediately place the tissue in a pre-chilled tube containing 2 mL of ice-cold extraction buffer.
-
Homogenize the tissue on ice until a uniform suspension is achieved. Prevent the sample from heating up.
-
Transfer the homogenate to a centrifuge tube.
-
-
Heat Treatment:
-
Vortex the homogenate and place it in a boiling water bath for 10 minutes to inactivate endogenous enzymes and release folates from binding proteins.
-
Immediately cool the tube on ice for 5 minutes.
-
-
Enzymatic Digestion (Tri-enzyme Treatment):
-
Add 200 µL of α-amylase solution to the homogenate. Vortex and incubate at 37°C for 2 hours with gentle shaking.
-
Add 200 µL of protease solution. Vortex and incubate at 37°C for 3 hours with gentle shaking.
-
Adjust the pH of the mixture to 4.5-4.9 using 1 M HCl.
-
Add 200 µL of hog kidney conjugase solution. Vortex and incubate at 37°C for 3 hours to overnight with gentle shaking to deconjugate polyglutamates.
-
-
Deproteinization:
-
Terminate the enzymatic reaction by placing the tube in a boiling water bath for 5 minutes.
-
Cool the sample on ice and then centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted folates.
-
-
Solid-Phase Extraction (SPE) Clean-up (Optional but Recommended):
-
Condition a SAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of HPLC grade water.
-
Elute the folates with 2 mL of 0.1 M sodium acetate (B1210297) containing 10% (w/v) sodium chloride and 1% (w/v) ascorbic acid.
-
The eluate is now ready for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the purified extract using a validated HPLC method with appropriate column, mobile phase, and detection parameters (UV and/or fluorescence) for the specific folate vitamers of interest.
-
Quantify the folate concentrations by comparing the peak areas to those of known standards.
-
Mandatory Visualizations
Folate Metabolism Pathway
The following diagram illustrates the central role of folates in one-carbon metabolism, which is intrinsically linked to nucleotide synthesis and methylation reactions.[5][6]
References
- 1. A rapid and specific extraction procedure for folates determination in rat liver and analysis by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of tissue folate using ultra high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of folate patterns in mouse plasma, erythrocytes, and embryos by HPLC coupled with a microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trienzyme extraction in combination with microbiologic assay in food folate analysis: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medlink.com [medlink.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Microbiological Assay for Folate Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Folate, a water-soluble B vitamin, is crucial for various metabolic processes, including nucleotide synthesis and amino acid metabolism. Accurate quantification of folate in biological samples and food products is essential for nutritional assessment, clinical diagnosis, and drug development. The microbiological assay is a widely used and reliable method for determining total folate concentrations. This method is based on the principle that the growth of certain microorganisms is directly proportional to the amount of folate present in the growth medium. Lactobacillus rhamnosus (formerly Lactobacillus casei) is the most commonly used microorganism for this assay as it responds to all biologically active forms of folate.[1][2]
These application notes provide a detailed protocol for the quantification of folate using the microbiological assay, including sample preparation, assay procedure, and data analysis.
Principle of the Assay
The microbiological assay for folate relies on the metabolic requirement of Lactobacillus rhamnosus for folate for growth. In a folate-deficient assay medium, the addition of a sample containing folate will support bacterial growth. The extent of this growth, measured as turbidity, is proportional to the concentration of folate in the sample.[1] By comparing the turbidity of unknown samples to a standard curve generated with known concentrations of a folate standard (e.g., folic acid or 5-methyltetrahydrofolate), the folate concentration in the samples can be accurately determined.[3]
Applications
-
Nutritional Status Assessment: Determination of folate levels in serum, plasma, and red blood cells to assess dietary intake and identify deficiencies.[1][4]
-
Food Analysis: Quantification of folate content in various food matrices to ensure nutritional labeling accuracy and for food composition databases.[3][5]
-
Pharmaceutical Analysis: Measurement of folate in vitamin preparations and fortified products to ensure quality control.
-
Clinical Research: Investigation of the role of folate in health and disease.
Experimental Workflow
Caption: Experimental workflow for the microbiological folate assay.
Detailed Protocols
Materials and Reagents
-
Microorganism: Lactobacillus rhamnosus (e.g., ATCC 7469)
-
Folate Standard: Folic acid or 5-methyltetrahydrofolate (5-MTHF)
-
Assay Medium: Folic Acid Casei Medium (commercially available)
-
Ascorbic acid
-
Sodium ascorbate
-
Phosphate (B84403) buffer
-
Enzymes for sample extraction (e.g., protease, α-amylase, conjugase/γ-glutamyl hydrolase)[5]
-
Sterile distilled water
-
96-well microtiter plates
-
Microplate reader
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL Folic Acid): Accurately weigh 10 mg of folic acid and dissolve it in 100 mL of 20% ethanol (B145695) containing 0.1 M NaOH. Store protected from light at 4°C.
-
Working Standard Solution (e.g., 100 ng/mL): Dilute the stock solution with a suitable buffer (e.g., phosphate buffer with 0.1% ascorbic acid) to obtain a working standard of 100 ng/mL. Prepare fresh daily.
-
Calibration Curve Standards: Prepare a series of dilutions from the working standard to create a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.6 ng/mL).
Sample Preparation
The appropriate sample preparation protocol depends on the matrix being analyzed. All steps should be performed under subdued light to prevent folate degradation.
1. Serum and Plasma:
-
Samples can often be assayed directly after dilution with a buffer containing ascorbic acid to protect folate from oxidation.[2]
-
A typical dilution is 1:10 with 0.1% ascorbic acid solution.
2. Red Blood Cell (RBC) Folate:
-
Prepare a hemolysate by diluting whole blood 1:10 with a 1% (w/v) ascorbic acid solution.[6]
-
Incubate the hemolysate at room temperature for at least 30 minutes to allow for the conversion of polyglutamates to monoglutamates by endogenous plasma conjugase.[7]
-
The hemolysate can then be further diluted for the assay.
3. Food Samples:
-
Homogenize the food sample.
-
Perform a tri-enzyme extraction to release bound folate. This typically involves sequential or combined treatment with:
-
α-amylase: To break down starches.
-
Protease: To digest proteins.
-
Conjugase (γ-glutamyl hydrolase): To hydrolyze folate polyglutamates to the monoglutamate form that L. rhamnosus can utilize.[5]
-
-
The extraction is typically carried out in a buffer at a specific pH and temperature, followed by centrifugation to remove solid particles.
Inoculum Preparation
-
Transfer Lactobacillus rhamnosus from a stock culture to a tube containing sterile Folic Acid Casei Medium supplemented with a low level of folic acid.
-
Incubate at 37°C for 18-24 hours.
-
Centrifuge the culture, wash the cells with sterile saline, and resuspend in sterile saline to a specific turbidity.
Assay Procedure (96-Well Plate Method)
-
Plate Setup:
-
Add 150 µL of the inoculated Folic Acid Casei Medium to each well of a 96-well microtiter plate.
-
Add 50 µL of the standard solutions, prepared samples, and controls to their respective wells in duplicate or triplicate.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours, or until sufficient growth is observed.[5]
-
Measurement: Measure the turbidity (optical density) of each well using a microplate reader at a wavelength between 590 nm and 630 nm.[3][5]
Data Presentation and Analysis
Standard Curve Generation
Caption: Logic for generating a standard curve for the assay.
-
Subtract the average absorbance of the blank wells (0 ng/mL folate) from the absorbance readings of all other wells.
-
Plot the average corrected absorbance values for each standard concentration against the known folate concentrations.
-
Fit a curve to the data points. A four-parameter logistic (4-PL) curve is often used.
Calculation of Folate Concentration
-
Determine the folate concentration in the diluted samples by interpolating their corrected absorbance values onto the standard curve.
-
Calculate the original folate concentration in the sample by multiplying the interpolated value by the dilution factor.
Formula: Folate Concentration (in original sample) = Concentration from curve × Dilution Factor
Example Data and Interpretation
The following table provides hypothetical data for a standard curve and sample calculations.
| Standard Concentration (ng/mL) | Average Absorbance (OD) |
| 0.0 | 0.052 |
| 0.1 | 0.185 |
| 0.2 | 0.358 |
| 0.4 | 0.695 |
| 0.8 | 1.150 |
| 1.6 | 1.580 |
Sample Calculation:
-
A serum sample diluted 1:20 has an average corrected absorbance of 0.520.
-
Using the standard curve, this absorbance corresponds to a folate concentration of 0.3 ng/mL.
-
Original serum folate concentration = 0.3 ng/mL × 20 = 6.0 ng/mL .
The following table presents typical folate concentration ranges in human blood samples determined by the microbiological assay.
| Sample Type | Typical Folate Concentration Range (ng/mL) |
| Serum | 3 - 20 |
| Red Blood Cells | 140 - 630 |
Quality Control and Troubleshooting
-
Intra- and Inter-Assay Variability: Include quality control samples with known low, medium, and high folate concentrations in each assay run to monitor precision and accuracy.[7]
-
Contamination: Ensure aseptic techniques are used throughout the procedure to prevent microbial contamination.
-
Standard Curve Issues: A poor standard curve (e.g., low R² value) may indicate issues with standard preparation, pipetting accuracy, or incubation conditions.
-
Matrix Effects: Some sample matrices may contain substances that inhibit or enhance bacterial growth, leading to inaccurate results. This can be assessed by spiking samples with a known amount of folate standard and calculating the recovery.
Conclusion
The microbiological assay remains a robust and reliable "gold standard" method for the quantification of total folate in a variety of sample types.[2] Its ability to measure all biologically active forms of folate makes it particularly valuable for nutritional and clinical studies. By following standardized protocols and implementing appropriate quality control measures, researchers can obtain accurate and reproducible results. For population surveys, harmonizing critical reagents like the microorganism and calibrator can improve comparability between laboratories.[8]
References
- 1. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Micronutrient Survey Manual & Toolkit [surveytoolkit.nutritionintl.org]
- 5. medallionlabs.com [medallionlabs.com]
- 6. cdc.gov [cdc.gov]
- 7. bevital.no [bevital.no]
- 8. Harmonizing the Calibrator and Microorganism Used in the Folate Microbiological Assay Increases the Comparability of Serum and Whole-Blood Folate Results in a CDC Round-Robin Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mass Spectrometry for Folate Analysis: A Detailed Guide for Researchers
Introduction
Folate, a group of water-soluble B vitamins, plays a crucial role in a variety of critical metabolic pathways, including one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. Accurate and sensitive quantification of various folate forms (vitamers) is paramount in clinical diagnostics, nutritional assessment, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for folate analysis due to its high specificity, sensitivity, and ability to simultaneously measure multiple folate vitamers. This document provides detailed application notes and protocols for the analysis of folates in biological matrices using LC-MS/MS.
Core Principles of Folate Analysis by Mass Spectrometry
The quantitative analysis of folates by LC-MS/MS typically involves several key steps: sample preparation to extract and stabilize folates, chromatographic separation of the different vitamers, and detection and quantification by the mass spectrometer. Stable Isotope Dilution Analysis (SIDA) is the method of choice for achieving the highest accuracy and precision.[1] SIDA utilizes stable isotope-labeled analogues of the target folates as internal standards, which are added to the sample at the beginning of the workflow.[1] These internal standards have nearly identical chemical and physical properties to their endogenous counterparts, allowing for the correction of analyte loss during sample preparation and for variations in mass spectrometric response.[1]
Experimental Workflow Overview
The general workflow for folate analysis by LC-MS/MS is depicted below. This process begins with sample collection and stabilization, followed by extraction and purification, and culminates in instrumental analysis and data processing.
Caption: General experimental workflow for folate analysis using LC-MS/MS.
Detailed Experimental Protocols
This section provides detailed protocols for the analysis of folates in human serum/plasma. These protocols are based on established methods and can be adapted for other biological matrices with appropriate validation.[2][3][4]
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for the comprehensive analysis of multiple folate vitamers in serum.[2][5]
Materials:
-
Serum or plasma samples
-
Folate internal standard mixture (e.g., ¹³C₅-labeled folic acid, 5-methyltetrahydrofolate, etc.)
-
SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2)[2]
-
SPE wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4)[2]
-
Elution solution (e.g., 400 mL/L Acetonitrile (B52724):100 mL/L Methanol (B129727):10 mL/L Acetic Acid:1 g/L Ascorbic Acid solution)[2]
-
Phenyl or Strong Anion-Exchange (SAX) SPE cartridges/plates[3][6]
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 9:1 water and methanol)[2]
Procedure:
-
Thaw serum/plasma samples on ice.
-
To 200 µL of serum, add 20 µL of the folate internal standard mixture. Vortex briefly.[2]
-
Add 400 µL of SPE sample buffer and 200 µL of water. Vortex for 1 minute.[2]
-
Centrifuge at 13,000 rpm for 10 minutes to pellet proteins.[2]
-
Condition the SPE plate/cartridge with methanol and then equilibrate with SPE sample buffer.[2][6]
-
Load the supernatant from step 4 onto the conditioned SPE plate/cartridge.[2]
-
Wash the SPE plate/cartridge with 3 mL of SPE wash buffer.[2]
-
Elute the folates with the elution solution.[2]
-
Dry the eluate under a stream of nitrogen at room temperature.[2]
-
Reconstitute the dried extract in 200 µL of reconstitution solution.[2]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.[2][6]
Chromatographic Conditions (Example): [2][3]
-
Column: C18 or C8 reversed-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).[2]
-
Mobile Phase A: Water with 0.1% to 0.5% acetic or formic acid.[2][7]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% acetic or formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B. The specific gradient will depend on the column and the folates being analyzed.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10 µL.[2]
Mass Spectrometry Conditions (Example): [2][6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, temperature, and gas flows.[6]
-
SRM Transitions: Specific precursor-to-product ion transitions for each folate vitamer and its corresponding internal standard must be determined and optimized.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for LC-MS/MS-based folate analysis from various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Folate Vitamers in Serum/Plasma
| Folate Vitamer | Limit of Detection (LOD) | Limit of Quantification (LLOQ) | Reference |
| 5-Methyltetrahydrofolate (5-MTHF) | 0.13 nmol/L | pg/mL levels | [2][3] |
| Folic Acid (FA) | 0.07 nmol/L | pg/mL levels | [2][3] |
| 5-Formyltetrahydrofolate (5-CHO-THF) | 0.05 nmol/L | pg/mL levels | [2][3] |
| Tetrahydrofolate (THF) | - | pg/mL levels | [2] |
| 5,10-Methenyltetrahydrofolate | - | pg/mL levels | [2] |
Table 2: Linearity and Reproducibility of Folate Analysis
| Parameter | Value | Reference |
| Linearity Range | 25 pg/mL to 1000 ng/mL | [2] |
| Coefficient of Determination (R²) | > 0.98 | [2] |
| Inter- and Intra-assay CV (%) | < 10% | [2][3] |
Signaling Pathway Context: One-Carbon Metabolism
To understand the significance of measuring different folate vitamers, it is helpful to visualize their roles in the one-carbon metabolic pathway. The diagram below illustrates the central role of folates in the transfer of one-carbon units for nucleotide synthesis and methylation reactions.
Caption: Simplified overview of the central role of folates in one-carbon metabolism.
Conclusion
LC-MS/MS offers a robust, sensitive, and specific platform for the quantitative analysis of folate vitamers in various biological samples. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own folate analysis methods. The use of stable isotope dilution techniques is highly recommended to ensure the accuracy and reliability of the results. By providing detailed insights into folate metabolism, these advanced analytical techniques are invaluable for advancing our understanding of health and disease.
References
- 1. An improved folate stable isotope dilution assay of unexploited food sources from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Determination of folate vitamers in human serum by stable-isotope-dilution tandem mass spectrometry and comparison with radioassay and microbiologic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiplex Measurement of Serum Folate Vitamers by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Frontiers | Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries [frontiersin.org]
- 7. Quantitation of total folate in whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Folate-Conjugated Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of folate-conjugated nanoparticles, a promising strategy for targeted drug delivery to cancer cells that overexpress folate receptors.
Introduction
Folic acid, a B vitamin, is essential for cell growth and division. Many cancer cells exhibit a significantly higher expression of folate receptors (FR) on their surface compared to healthy cells. This differential expression provides a unique opportunity for targeted therapy. By conjugating folic acid to nanoparticles carrying therapeutic agents, we can enhance their delivery to cancer cells, thereby increasing efficacy and reducing off-target side effects. This document outlines common techniques for synthesizing folate-conjugated nanoparticles using various core materials, including polymers like chitosan (B1678972) and PLGA, as well as inorganic materials like gold.
Mechanism of Action: Folate Receptor-Mediated Endocytosis
Folate-conjugated nanoparticles are internalized by cancer cells through a process called folate receptor-mediated endocytosis. This targeted uptake mechanism is a key advantage of this drug delivery strategy.
Caption: Cellular uptake of folate-conjugated nanoparticles via endocytosis.
Synthesis Techniques and Protocols
Several methods exist for conjugating folic acid to nanoparticles. The choice of method depends on the nanoparticle's core material and surface chemistry. Below are detailed protocols for three common types of folate-conjugated nanoparticles.
Folate-Conjugated Chitosan Nanoparticles
Chitosan, a natural polysaccharide, is a popular choice for nanoparticle formulation due to its biocompatibility and biodegradability. Folic acid can be conjugated to chitosan through the formation of an amide bond between the carboxylic acid group of folic acid and the primary amine groups of chitosan.
Experimental Workflow:
Caption: Synthesis workflow for folate-conjugated chitosan nanoparticles.
Protocol for Folic Acid-Chitosan (FA-CS) Conjugate Synthesis [1][2]
-
Activation of Folic Acid:
-
Dissolve folic acid (FA) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a 1:1 molar ratio.
-
Stir the solution at room temperature until the EDC and FA are well mixed.
-
-
Conjugation to Chitosan:
-
Prepare a 0.5% (w/v) chitosan (CS) solution in 0.1 M aqueous acetic acid (pH 4.7).
-
Slowly add the activated FA solution to the CS solution while stirring.
-
Continue stirring in the dark at 25°C for 16 hours to allow for conjugation.
-
Adjust the pH of the solution to 9.0 using 1 M NaOH.
-
Purify the FA-CS conjugate by dialysis against a sodium phosphate (B84403) buffer and then against deionized water.
-
Protocol for FA-CS Nanoparticle Formulation (Ionic Gelation) [1]
-
Preparation of Solutions:
-
Prepare a 0.2% (w/v) solution of the FA-CS conjugate in 1% (v/v) acetic acid (pH 2.5).
-
Prepare a 0.2% (w/v) solution of sodium tripolyphosphate (TPP) in distilled water.
-
-
Drug Loading (Optional):
-
For drug-loaded nanoparticles, prepare an aqueous solution of the drug (e.g., 50 mg/mL 5-Fluorouracil).
-
Add the drug solution drop-wise into the FA-CS conjugate solution.
-
-
Nanoparticle Formation:
-
Add the TPP solution drop-wise into the FA-CS (or drug-containing FA-CS) solution at a 1:3 ratio while stirring.
-
Nanoparticles will form spontaneously via ionic cross-linking.
-
Quantitative Data for Folate-Conjugated Chitosan Nanoparticles:
| Parameter | Value | Reference |
| Particle Size (nm) | ~100 - 235 | [1][3] |
| Zeta Potential (mV) | +20 | [1] |
| Polydispersity Index (PDI) | Acceptable ranges | [1] |
| Drug (5-FU) Entrapment Efficiency (%) | 59 ± 2 | [1] |
| Drug (Doxorubicin) Encapsulation Efficiency (%) | 45.4 ± 3.2 | [4] |
| Folic Acid Loading Efficiency (%) | 30.5 ± 1.2 | [4] |
Folate-Conjugated Gold Nanoparticles (AuNPs)
Gold nanoparticles are widely used in biomedical applications due to their unique optical properties and ease of surface functionalization. Folic acid can be attached to the surface of AuNPs, often using a linker molecule.
Protocol for Folate-Coated Gold Nanoparticle Synthesis [5]
This protocol describes a two-step procedure for creating folate-coated gold nanoparticles bearing an anthraquinone (B42736) derivative.
-
Synthesis of Folate-Coated Gold Nanoparticles (FA-AuNP):
-
Prepare a solution of HAuCl₄.
-
Reduce the HAuCl₄ with folic acid under microwave irradiation. This step utilizes folic acid as both a reducing and stabilizing agent.
-
-
Conjugation of Linker and Drug:
-
After purification, react the FA-AuNPs with a linker molecule (e.g., 1-amine-5-(4,7-dioxa-1,10-dithiadecyl)anthracene-9,10-dione) at room temperature for 18 hours.
-
Purify the final conjugated nanoparticles through washing, dialysis, and centrifugation.
-
Quantitative Data for Folate-Conjugated Gold Nanoparticles:
| Parameter | Value | Reference |
| Particle Size (nm) | ~18 | [5] |
| Surface Plasmon Resonance (SPR) Band (nm) | 543 (red-shifted from precursor) | [5] |
| Cell Killing in HeLa cells (FR+) (%) | ~98 | [6] |
| Cell Killing in MCF-7 cells (FR-) (%) | ~9 | [6] |
Folate-Conjugated PLGA Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for therapeutic use. Its surface can be modified to attach targeting ligands like folic acid. Often, a polyethylene (B3416737) glycol (PEG) spacer is used to improve the nanoparticle's stability and circulation time.
Protocol for PLGA-PEG-Folate Synthesis and Nanoparticle Formulation [7][8]
-
Synthesis of PLGA-PEG-Folate Conjugate:
-
Activate the carboxyl groups of PLGA using EDC and N-hydroxysuccinimide (NHS) chemistry.
-
React the activated PLGA with an amine-terminated PEG to form a PLGA-PEG copolymer.
-
Conjugate folic acid to the other end of the PEG chain, again using EDC/NHS chemistry to link the carboxyl group of folic acid to the terminal group of PEG.
-
-
Nanoparticle Formulation (Emulsion-Solvent Evaporation):
-
Dissolve the PLGA-PEG-Folate copolymer and the desired drug in a suitable organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution of a stabilizing agent (e.g., polyvinyl alcohol - PVA).
-
Create an oil-in-water emulsion by sonicating the organic phase in the aqueous phase.
-
Evaporate the organic solvent to allow the nanoparticles to form.
-
Collect and purify the nanoparticles by centrifugation.
-
Quantitative Data for Folate-Conjugated PLGA Nanoparticles:
| Parameter | Value | Reference |
| Folic Acid Conjugated per mg of PLGA-PEG-FA (µg) | 27.8 ± 2.1 | [7] |
| Particle Size (nm) | < 150 | [9] |
| IC₅₀ of Genistein-loaded FA-PLGA-PEG NPs in SKOV-3 cells (µg/ml) | 11.98 | [9] |
| IC₅₀ of free Genistein in SKOV-3 cells (µg/ml) | 51.48 | [9] |
Characterization of Folate-Conjugated Nanoparticles
Thorough characterization is crucial to ensure the quality and efficacy of the synthesized nanoparticles. Key characterization techniques include:
-
Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are used to determine the size, size distribution, and shape of the nanoparticles.
-
Surface Charge: Zeta potential measurements indicate the surface charge of the nanoparticles, which affects their stability and interaction with biological membranes.
-
Folate Conjugation: Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the successful conjugation of folic acid to the nanoparticles. UV-Vis spectroscopy can be used for quantification.[1][3][10]
-
Drug Loading and Encapsulation Efficiency: These parameters are determined by quantifying the amount of drug encapsulated within the nanoparticles relative to the total amount of drug used and the total weight of the nanoparticles, respectively.
-
In Vitro Drug Release: This is typically studied using dialysis methods under different pH conditions to simulate physiological and tumor environments.
-
Cellular Uptake and Cytotoxicity: In vitro studies using cancer cell lines with high and low folate receptor expression are performed to evaluate the targeting efficiency and therapeutic efficacy of the nanoparticles.[6][7]
Conclusion
The synthesis of folate-conjugated nanoparticles offers a versatile and effective platform for targeted cancer therapy. The protocols and data presented in these application notes provide a foundation for researchers to develop and optimize their own folate-targeted nanomedicines. Careful synthesis and thorough characterization are paramount to achieving the desired therapeutic outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of folate-chitosan nanoparticles loaded with ligustrazine to target folate receptor positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of folate conjugated chitosan and cellular uptake of its nanoparticles in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folic Acid-Chitosan Conjugated Nanoparticles for Improving Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Comparative Study of Two Folate-Conjugated Gold Nanoparticles for Cancer Nanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folate Functionalized PLGA Nanoparticles Loaded with Plasmid pVAX1-NH36: Mathematical Analysis of Release [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluation of folate conjugated superparamagnetic iron oxide nanoparticles for scintigraphic/magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Folate-Deficient Cell Culture Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate, a water-soluble B vitamin, is essential for a myriad of biological processes, including DNA synthesis, repair, and methylation.[1][2] Folate deficiency can lead to significant cellular and physiological consequences, such as impaired cell division, increased DNA damage, and altered gene expression, and has been implicated in various pathologies including cancer and neural tube defects.[1][3][4][5] Establishing an in vitro folate-deficient cell culture model is a valuable tool for investigating the molecular mechanisms underlying these processes and for the preclinical evaluation of therapeutic agents that target folate metabolism.
This document provides detailed protocols for creating and validating a folate-deficient cell culture model, presenting quantitative data in a structured format, and visualizing experimental workflows and relevant signaling pathways.
Key Principles of Establishing a Folate-Deficient Model
The fundamental principle for inducing folate deficiency in cultured cells is to limit the availability of folic acid in the growth medium. This is typically achieved by using a specially formulated folate-free basal medium and supplementing it with dialyzed fetal bovine serum (FBS). The dialysis process removes low molecular weight components, including folate, from the serum.[6]
Experimental Protocols
Preparation of Folate-Deficient Cell Culture Medium
The composition of the cell culture medium is the most critical factor in establishing a folate-deficient model. Below are formulations for creating control (folate-sufficient) and folate-deficient conditions.
Table 1: Media Formulations for Folate Deficiency Studies
| Component | Folate-Deficient Medium | Folate-Sufficient (Control) Medium | Supraphysiological Folate Medium |
| Basal Medium | Folate-free RPMI 1640 or DMEM | Folate-free RPMI 1640 or DMEM | Standard RPMI 1640 or DMEM |
| Serum | 10% Dialyzed Fetal Bovine Serum (dFBS) | 10% Dialyzed Fetal Bovine Serum (dFBS) | 10% Fetal Bovine Serum (FBS) |
| Folic Acid | 0 - 12 nM | 100 - 300 nM | 2.3 µM (Standard Medium Concentration) |
| Antibiotics | 1% Penicillin-Streptomycin | 1% Penicillin-Streptomycin | 1% Penicillin-Streptomycin |
| Antifungal | 0.1% Fungizone (optional) | 0.1% Fungizone (optional) | 0.1% Fungizone (optional) |
Note: The final folate concentration in the "folate-deficient" medium will be extremely low, primarily contributed by the trace amounts remaining in the dialyzed FBS (approximately 0.6 nM).[6] Researchers can add specific concentrations of folic acid back to the folate-free medium to achieve desired experimental conditions.[4][7]
Cell Culture and Induction of Folate Deficiency
A variety of cell lines can be used for folate deficiency studies, with the choice depending on the research focus. Commonly used cell lines include:
-
HeLa and its derivatives: KB cells[9]
-
Ovarian Cancer: IGROV-1, SKOV-3[9]
-
Lymphoblastoid Cell Lines [7]
-
Chinese Hamster Ovary (CHO) Cells [10]
Protocol:
-
Initial Seeding: Plate cells in their standard growth medium and allow them to attach and reach approximately 50-60% confluency.
-
Media Exchange: Aspirate the standard medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any residual folate.
-
Induction: Add the prepared folate-deficient medium to the cells. Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Maintenance: Passage the cells as needed, maintaining them in the folate-deficient medium. The duration required to establish a deficient state can vary between cell lines but is often in the range of 20-30 days.[4][6]
Caption: Workflow for establishing a folate-deficient cell culture model.
Validation of the Folate-Deficient Model
It is crucial to validate the folate-deficient status of the cell culture model. This can be achieved through a combination of phenotypic and molecular assays.
Cell Proliferation Assay
Folate deficiency is expected to impair cell proliferation due to its role in nucleotide synthesis.[7]
Protocol (MTT Assay):
-
Seed an equal number of folate-deficient and control cells in a 96-well plate.
-
At various time points (e.g., 24, 48, 72, 96 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance values over time to generate growth curves. A reduced growth rate in the folate-deficient group compared to the control group is indicative of successful folate depletion.[6]
Table 2: Expected Outcomes of Folate Deficiency on Cell Growth
| Cell Line | Folate Condition | Observation | Reference |
| HCT116, Caco-2, HT29, LS513 | Deficient (0 µM Folic Acid) | Progressive retarded growth compared to control (2.3 µM) | [6] |
| Human Lymphoblastoid Cells | Deficient (12 nM Folic Acid) | Significantly increased doubling time | [7] |
| C2C12 Myoblasts | Deficient | Inhibited proliferation | [5] |
Intracellular Folate Measurement
Directly measuring the intracellular folate concentration provides definitive evidence of a folate-deficient state.
Protocol (Microbiological Assay):
-
Harvest cells and perform cell counts.
-
Lyse the cells to release intracellular contents.
-
Treat the lysate with chicken pancreas conjugase to deconjugate polyglutamated folates.
-
Use a standard microtiter plate assay with Lactobacillus casei, a bacterium that requires folate for growth.
-
Measure bacterial growth (e.g., by turbidity) and compare it to a standard curve of known folate concentrations to determine the intracellular folate levels.[6]
Analysis of Biomarkers
Several molecular biomarkers can be assessed to confirm the functional consequences of folate deficiency.
Table 3: Biomarkers for Validating Folate Deficiency
| Biomarker | Method | Expected Change in Folate Deficiency | Rationale |
| Homocysteine | HPLC or ELISA | Increased levels in the culture medium | Folate is a cofactor for the conversion of homocysteine to methionine.[7] |
| Global DNA Methylation | LINE-1 Pyrosequencing or ELISA | Decreased methylation | Folate is essential for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor.[7] |
| DNA Damage | Micronucleus Assay (CBMN) | Increased micronuclei formation | Impaired DNA synthesis and repair lead to genomic instability.[7] |
| Gene Expression (e.g., p53, p21) | qRT-PCR or Western Blot | Upregulation | DNA damage can activate cell cycle checkpoints and pro-apoptotic pathways.[4] |
Signaling Pathways Affected by Folate Deficiency
Folate deficiency impacts several critical cellular pathways, most notably one-carbon metabolism. This pathway is central to the synthesis of nucleotides (purines and thymidylate) and the regeneration of methionine for methylation reactions.
Caption: Simplified one-carbon metabolism pathway disrupted by folate deficiency.
A deficiency in folate leads to a depletion of THF and its derivatives, which in turn causes:
-
Impaired DNA Synthesis: Reduced levels of 5,10-methylene-THF hinder the conversion of dUMP to dTMP, a critical step in DNA synthesis. This can lead to uracil (B121893) misincorporation into DNA and subsequent strand breaks.[7]
-
Disrupted Methylation: A lack of 5-methyl-THF impairs the remethylation of homocysteine to methionine, leading to lower levels of SAM and subsequent hypomethylation of DNA, RNA, and proteins.[7]
-
Increased Homocysteine: The block in the methionine cycle results in the accumulation and secretion of homocysteine.[11]
These metabolic disruptions can trigger cellular stress responses, including the activation of cell cycle checkpoints and apoptosis, often involving the p53 signaling pathway.[4][6]
Conclusion
The establishment of a robust and validated folate-deficient cell culture model is an indispensable technique for research in nutrition, cancer biology, and developmental biology. By carefully controlling the cell culture environment and thoroughly validating the model using the protocols outlined in these application notes, researchers can effectively investigate the cellular and molecular consequences of folate deficiency.
References
- 1. Folate (FA): Essential Biomarker for Folic Acid Assessment_Product news_Preview_MICROPROFIT [microprofit-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. Biomarkers of Nutrition for Development—Folate Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moderate folate depletion modulates the expression of selected genes involved in cell cycle, intracellular signaling and folate uptake in human colonic epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Folic Acid Treatment Directly Influences the Genetic and Epigenetic Regulation along with the Associated Cellular Maintenance Processes of HT-29 and SW480 Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nutritional folate deficiency in Chinese hamster ovary cells. I. Characterization of the pleiotropic response and its modulation by nucleic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Folate Deficiency Induces Neural Stem Cell Apoptosis by Increasing Homocysteine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Studying Folate Receptor Alpha (FRα) Expression in Cancer Cells: Application Notes and Protocols
Introduction
Folate receptor alpha (FRα), a glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) encoded by the FOLR1 gene, has emerged as a significant biomarker and therapeutic target in oncology.[1][2] While its expression is restricted in most normal tissues, FRα is frequently overexpressed in a variety of epithelial malignancies, including ovarian, lung, breast, and endometrial cancers.[1][3][4] This differential expression makes it an attractive target for diagnostic imaging and targeted therapies such as antibody-drug conjugates (ADCs) and chimeric antigen receptor (CAR) T-cell therapies.[1][5]
FRα plays a crucial role in cellular uptake of folates, which are essential for DNA synthesis, repair, and methylation.[1] Beyond its role in one-carbon metabolism, emerging evidence suggests FRα is also involved in intracellular signaling pathways that can promote cancer progression, including the JAK-STAT3 and ERK1/2 pathways.[3][6][7] Given its clinical relevance, the accurate and quantitative assessment of FRα expression in cancer cells is paramount for patient stratification, prognostic evaluation, and the development of novel therapeutics.
These application notes provide detailed protocols for several key methods used to study FRα expression at both the protein and mRNA levels.
I. Methods for Detecting FRα Protein Expression
Immunohistochemistry (IHC)
Principle: IHC is used to visualize the localization and distribution of FRα protein within formalin-fixed, paraffin-embedded (FFPE) tissue sections. A primary antibody specific to FRα binds to the target protein, and a secondary antibody conjugated to an enzyme or fluorophore allows for visualization.
Application: IHC is the gold standard for assessing FRα expression in clinical tumor samples, providing crucial information on the percentage of positive tumor cells and the intensity of membrane staining, which is often required for patient selection in clinical trials.[2][8]
Detailed Protocol for FRα Staining in FFPE Tissue:
-
Specimen Preparation: Use FFPE tissue specimens fixed in 10% neutral-buffered formalin for 6-72 hours.[9] Cut 4-µm thick sections onto positively charged slides.
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 times for 5 minutes each.
-
Transfer to 100% Ethanol: 2 times for 3 minutes each.
-
Transfer to 95% Ethanol: 2 minutes.
-
Transfer to 70% Ethanol: 2 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS-T).
-
Blocking: Block non-specific binding by incubating with a protein block solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation: Wash slides 3 times with wash buffer. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash slides 3 times. Apply DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Counterstaining: Rinse with deionized water. Counterstain with Hematoxylin for 30-60 seconds.
-
Dehydration and Mounting:
-
Rinse with water.
-
Dehydrate through graded alcohols (70%, 95%, 100%).
-
Clear with xylene and mount with a permanent mounting medium.
-
-
Analysis: Evaluate staining under a light microscope. FRα positivity is typically defined by membranous staining. Scoring is often based on the percentage of viable tumor cells with moderate-to-strong membrane staining.[8][12]
Visualization of IHC Workflow:
Flow Cytometry
Principle: Flow cytometry quantifies the number of cells expressing a surface protein and the relative intensity of expression per cell. Cells in suspension are labeled with a fluorophore-conjugated antibody against FRα, and then passed through a laser, allowing for single-cell analysis.
Application: Ideal for quantifying FRα expression on the surface of cultured cancer cell lines or disaggregated tumor cells (e.g., from ascites fluid).[13] It provides quantitative data on receptor density.
Detailed Protocol for Flow Cytometry:
-
Cell Preparation:
-
For adherent cells, detach using a gentle cell dissociation solution (e.g., Accutase or EDTA-based solution) to preserve surface epitopes. Avoid harsh trypsinization.
-
Wash cells once with ice-cold FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.
-
-
Blocking: (Optional but recommended) Incubate cells with an Fc receptor blocking antibody for 10-15 minutes on ice to prevent non-specific binding.
-
Primary Antibody Staining:
-
Aliquot 100 µL of cell suspension (1x10^5 cells) per tube.
-
Add a fluorophore-conjugated primary antibody against FRα (e.g., PE-conjugated anti-FRα) at the manufacturer's recommended concentration.
-
Include an isotype control (e.g., PE-conjugated mouse IgG1 isotype) in a separate tube.
-
Incubate for 30-45 minutes on ice in the dark.
-
-
Washing: Add 2 mL of ice-cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on the live cell population using forward and side scatter (FSC/SSC).
-
Data Analysis:
-
Compare the fluorescence intensity of the FRα-stained sample to the isotype control to determine the percentage of positive cells and the mean fluorescence intensity (MFI).
-
For absolute quantification of antibody binding sites (ABS), calibrated beads can be used.[13]
-
Visualization of Flow Cytometry Workflow:
Western Blotting
Principle: Western blotting detects the total amount of FRα protein in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody specific to FRα.
Application: Useful for confirming FRα protein expression in cell lines and comparing total protein levels between different samples.
Detailed Protocol for Western Blotting:
-
Lysate Preparation:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Load samples onto a 10-12% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. FRα protein typically appears as a band at approximately 37-42 kDa.
-
Loading Control: Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
II. Methods for Detecting FRα (FOLR1) mRNA Expression
Reverse Transcription Quantitative PCR (RT-qPCR)
Principle: RT-qPCR measures the amount of a specific mRNA transcript. RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The level of amplification is proportional to the initial amount of target mRNA.
Application: To quantify the gene expression level of FOLR1 in cancer cells or tissues. It is a highly sensitive method for comparing relative transcript abundance.[16][17]
Detailed Protocol for RT-qPCR:
-
RNA Extraction: Extract total RNA from cell pellets or tissues using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing: cDNA template, forward and reverse primers for FOLR1, a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
FOLR1 Primer Example (design and validate primers carefully):
-
Forward: 5'-AGCCAGGTGTCCTACTGCAA-3'
-
Reverse: 5'-TCTCGGCTTCATCATCCTCT-3'
-
-
-
qPCR Run: Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for FOLR1 and the housekeeping gene in each sample.
-
Calculate the relative expression of FOLR1 using the ΔΔCt method, normalizing to the housekeeping gene and a control sample.
-
III. Functional Assay for Receptor Activity
Radioligand Binding Assay
Principle: This assay measures the functional ability of FRα to bind its ligand, folic acid. It uses a radiolabeled folate (e.g., [3H] folic acid) to quantify the number of available binding sites (Bmax) and the binding affinity (Kd).
Application: Considered the gold standard for quantifying functional receptors.[18][19] It is essential for studies where receptor function, not just presence, is critical.
Detailed Protocol for Radioligand Binding on Whole Cells:
-
Cell Seeding: Seed cells in a 24-well plate and grow to near confluence.
-
Washing: Gently wash the cells twice with a binding buffer (e.g., PBS or DMEM).
-
Incubation:
-
Incubate cells with various concentrations of [3H] folic acid in binding buffer for 1-2 hours at 37°C to reach equilibrium.[20]
-
To determine non-specific binding, incubate a parallel set of wells with the radioligand plus a large excess (e.g., 1000-fold) of unlabeled folic acid.
-
-
Termination and Washing: Stop the incubation by aspirating the medium and rapidly washing the cell monolayer three times with ice-cold PBS to remove unbound radioligand.[20]
-
Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating overnight.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding against the concentration of the radioligand and use non-linear regression to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).[19]
-
IV. Data Presentation: FRα Expression in Cancer Cell Lines
The expression of FRα can vary significantly among different cancer cell lines. The table below summarizes representative data from various studies.
| Method | Cell Line | Cancer Type | FRα Expression Level | Reference |
| Flow Cytometry | IGROV-1 | Ovarian | High (1,871 x 10³ receptors/cell) | [21] |
| OVCAR-3 | Ovarian | High (860 x 10³ receptors/cell) | [21] | |
| SKOV-3 | Ovarian | Medium (44 x 10³ receptors/cell) | [21] | |
| KB | Cervical | High | [13] | |
| HeLa | Cervical | Low to Medium | [14] | |
| RT-qPCR | IGROV-1 | Ovarian | High (Relative mRNA > 10) | [22] |
| (Relative mRNA) | OAW28 | Ovarian | High (Relative mRNA > 10) | [22] |
| A2780 | Ovarian | Medium (5 < Relative mRNA < 10) | [22] | |
| MDA-MB-231 | Breast (TNBC) | High | [23] | |
| Western Blot | IGROV-1 | Ovarian | Strong Band | [22] |
| OAW28 | Ovarian | Detectable Band | [22] | |
| HeLa | Cervical | Detectable Band | [14] | |
| MCF-7 | Breast | Detectable Band | [24] |
Note: Expression levels (High, Medium, Low) are relative and can vary based on specific experimental conditions and passage number.
V. Folate Receptor Signaling Pathway
Upon binding folate, FRα can initiate intracellular signaling cascades independent of its role in folate transport. These pathways are implicated in promoting cell proliferation, survival, and invasion. Recent studies highlight a direct role for FRα in activating JAK-STAT3 and ERK1/2 signaling.[3][6]
Visualization of FRα Signaling Pathway:
References
- 1. Folate Receptor Alpha—A Novel Approach to Cancer Therapy | MDPI [mdpi.com]
- 2. Folate Receptor Alpha in Advanced Epithelial Ovarian Cancer: Diagnostic Role and Therapeutic Implications of a Clinically Validated Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Folate Receptor Alpha—A Secret Weapon in Ovarian Cancer Treatment? [mdpi.com]
- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 7. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Folate Receptor Alpha (FOLR1), Semi-Quantitative Immunohistochemistry, Manual | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. biocare.net [biocare.net]
- 11. Folate Receptor Alpha/FOLR1 (BN3.2) Mouse Monoclonal Antibody (#37283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. explore-fralpha.com [explore-fralpha.com]
- 13. Flow cytometric method for determining folate receptor expression on ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FOLR1 antibody (29472-1-AP) | Proteintech [ptglab.com]
- 15. Folate Receptor Alpha/FOLR1 (BN3.2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Confluence Mobile - CCR Wiki-Public [ccrod.cancer.gov]
- 17. Evaluation of folate receptor 1 (FOLR1) mRNA expression, its specific promoter methylation and global DNA hypomethylation in type I and type II ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Folate receptor expression in carcinomas and normal tissues determined by a quantitative radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Folate Receptor-α (FOLR1) Expression and Function in Triple Negative Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Folate-Mediated Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate-mediated one-carbon metabolism is a critical network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (methionine and serine), and for the methylation of various cellular components, including DNA, RNA, and proteins.[1] Dysregulation of this pathway is implicated in a range of pathologies, including cancer, cardiovascular disease, and neural tube defects. The enzymes within this pathway, therefore, represent important targets for therapeutic intervention and biomarkers for disease.
This document provides detailed application notes and protocols for assessing the activity of three key enzymes in the folate-mediated one-carbon metabolism pathway:
-
Methylenetetrahydrofolate Reductase (MTHFR): Catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary circulatory form of folate and a critical methyl donor for the remethylation of homocysteine to methionine.[2][3]
-
Serine Hydroxymethyltransferase (SHMT): A pyridoxal-5-phosphate (PLP) dependent enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate.[1][4]
-
Dihydrofolate Reductase (DHFR): Catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential step for maintaining the intracellular pool of reduced folates.
Signaling Pathway and Experimental Workflow
Folate Metabolism Pathway
The following diagram illustrates the central role of MTHFR, SHMT, and DHFR within the interconnected folate and methionine cycles.
Caption: Overview of the Folate and Methionine Cycles.
General Experimental Workflow for Enzyme Activity Assays
The following diagram outlines the typical workflow for determining the activity of folate-metabolizing enzymes from cell lysates or tissue homogenates.
Caption: General workflow for enzyme activity assessment.
Quantitative Data Summary
The following tables summarize key quantitative data for MTHFR, SHMT, and DHFR, providing a basis for comparison of experimental results.
| Enzyme | Parameter | Value | Substrate/Cofactor | Reference |
| MTHFR | K_m_ | 30 µmol/L | NADPH | [5] |
| K_m_ | 26 µmol/L | 5,10-methylenetetrahydrofolate | [5] | |
| Mean Control Activity | 431 ± 150 µU/mg protein | [6] | ||
| SHMT | K_m_ | 0.18 ± 0.08 mM | L-serine | [7] |
| K_m_ | 0.35 ± 0.06 mM | Tetrahydrofolate | [7] | |
| k_cat_ | 1.09 ± 0.05 s⁻¹ | [7] | ||
| DHFR | K_m_ | 1.8 µM | Folic Acid | [8] |
| K_i_ | 0.05 µM | Folic Acid (inhibition) | [8] | |
| k_cat_ | 31.5 s⁻¹ | Dihydrofolate | [9] |
| MTHFR Genotype | Relative Enzyme Activity (%) | Reference |
| C677C (Wild Type) | 100 | [10] |
| C677T (Heterozygous) | ~65 | [10] |
| T677T (Homozygous) | ~30-35 | [10] |
| A1298A (Wild Type) | 100 | [10] |
| A1298C (Heterozygous) | ~80 | [10] |
| C1298C (Homozygous) | ~60 | [10] |
| C677T/A1298C (Compound Heterozygous) | ~45-55 | [10] |
Experimental Protocols
MTHFR Activity Assay (HPLC-Based)
This protocol is based on the physiologically relevant forward reaction, measuring the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.[5][6]
Materials:
-
Cell or tissue lysate
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.6)
-
Dithiothreitol (DTT)
-
FAD (flavin adenine (B156593) dinucleotide)
-
NADPH
-
5,10-methylenetetrahydrofolate
-
Perchloric acid
-
HPLC system with fluorescence detection
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates by sonication or homogenization in ice-cold potassium phosphate buffer containing DTT.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 6.6)
-
DTT (1 mM)
-
FAD (20 µM)
-
NADPH (200 µM)
-
5,10-methylenetetrahydrofolate (100 µM)
-
-
-
Enzyme Reaction:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding 20-80 µg of cell lysate protein to the reaction mixture.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding an equal volume of ice-cold perchloric acid (1 M).
-
-
Analysis:
-
Centrifuge the stopped reaction mixture to pellet precipitated protein.
-
Analyze the supernatant by HPLC with fluorescence detection to quantify the amount of 5-methyltetrahydrofolate produced.
-
-
Calculation of Specific Activity:
-
Calculate the amount of 5-methyltetrahydrofolate produced (in nmol) from a standard curve.
-
Specific Activity (nmol/min/mg) = (nmol of product) / (incubation time in min × mg of protein in the assay)
-
SHMT Activity Assay (Spectrophotometric Coupled Assay)
This protocol measures SHMT activity by coupling the production of 5,10-methylenetetrahydrofolate to its oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which results in an increase in absorbance at 375 nm.[1][11]
Materials:
-
Cell or tissue lysate
-
Buffer A (e.g., 50 mM HEPES, pH 7.5)
-
L-serine
-
Tetrahydrofolate (THF)
-
NADP⁺
-
5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates in Buffer A.
-
Determine the protein concentration.
-
-
Reaction Mixture:
-
In a 1 mL cuvette, prepare the following reaction mixture:
-
Buffer A
-
L-serine (2 mM)
-
THF (0.4 mM)
-
NADP⁺ (0.25 mM)
-
MTHFD (5 µM)
-
-
-
Enzyme Reaction:
-
Equilibrate the reaction mixture to 25°C in the spectrophotometer.
-
Initiate the reaction by adding an appropriate amount of cell lysate.
-
Monitor the increase in absorbance at 375 nm for 5-10 minutes.
-
-
Calculation of Specific Activity:
-
Determine the rate of change in absorbance per minute (ΔA₃₇₅/min) from the linear portion of the curve.
-
Specific Activity (µmol/min/mg) = (ΔA₃₇₅/min × reaction volume in mL) / (ε × path length in cm × mg of protein)
-
ε (extinction coefficient) for NADPH at 375 nm needs to be determined or obtained from literature for the specific buffer conditions.
-
-
DHFR Activity Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Cell or tissue lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF)
-
NADPH
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates in Assay Buffer.
-
Determine the protein concentration.
-
-
Reaction Mixture:
-
In a 1 mL cuvette, prepare the following reaction mixture:
-
Assay Buffer
-
NADPH (100 µM)
-
-
-
Enzyme Reaction:
-
Add an appropriate amount of cell lysate to the cuvette and mix.
-
Equilibrate to 25°C in the spectrophotometer and record a baseline reading.
-
Initiate the reaction by adding DHF (50 µM).
-
Immediately monitor the decrease in absorbance at 340 nm for 2-5 minutes.
-
-
Calculation of Specific Activity:
-
Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min × reaction volume in mL) / (ε × path length in cm × mg of protein)
-
ε (extinction coefficient) for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
-
References
- 1. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTHFR gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 5. ovid.com [ovid.com]
- 6. 5,10-Methylenetetrahydrofolate reductase (MTHFR) assay in the forward direction: residual activity in MTHFR deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Mechanism and the Rate-limiting Step of Plasmodium vivax Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genomind.com [genomind.com]
- 11. The moonlighting RNA-binding activity of cytosolic serine hydroxymethyltransferase contributes to control compartmentalization of serine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Folate Metabolism In Vivo Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope labeling to trace and quantify folate metabolism in vivo. This powerful technique offers a dynamic view of folate absorption, distribution, metabolism, and excretion (ADME), providing critical insights for nutritional science, disease pathology, and the development of therapeutic agents that target folate pathways.
Introduction to Stable Isotope Tracing of Folate Metabolism
Folate, a water-soluble B vitamin, is essential for a variety of critical metabolic processes, including nucleotide synthesis (purines and thymidylate), amino acid interconversions (e.g., serine and glycine), and methylation reactions.[1][2][3] Folate-mediated one-carbon metabolism is a complex network of biochemical reactions that is compartmentalized within the cytoplasm, mitochondria, and nucleus.[4] Disruptions in this network are associated with numerous pathologies, including neural tube defects, cardiovascular disease, and cancer.[2][5][6]
Stable isotope tracing has emerged as a powerful tool to study the intricate dynamics of folate metabolism in vivo.[7] Unlike traditional methods that measure static folate concentrations, stable isotope labeling allows for the tracking of labeled folate molecules as they are absorbed and metabolized, providing a quantitative measure of metabolic fluxes.[8][9] This approach commonly employs folates labeled with stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C).[10][11][12] The subsequent analysis of biological samples (e.g., plasma, urine, tissues) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables the differentiation and quantification of labeled and unlabeled folate species.[5][6][13][14][15]
Key Applications in Research and Drug Development
-
Bioavailability Studies: Determine the absorption and utilization of different forms of folate from foods and supplements.[10][13][16]
-
Pharmacokinetics: Characterize the ADME properties of new drugs that target folate-dependent pathways.
-
Metabolic Phenotyping: Investigate alterations in folate metabolism in various disease states.
-
Nutritional Science: Assess folate status and requirements in different populations.
-
Flux Analysis: Quantify the rate of one-carbon unit transfer through specific metabolic pathways.[8][17]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the central folate one-carbon metabolism pathway and a typical experimental workflow for an in vivo stable isotope tracing study.
Caption: Folate One-Carbon Metabolism Pathway.
Caption: In Vivo Stable Isotope Tracing Workflow.
Experimental Protocols
Protocol 1: Human Study of Folate Bioavailability
This protocol is adapted from studies assessing the bioavailability of stable-isotope-labeled folates in human subjects.[10]
1. Subject Preparation:
- Administer saturation doses of 2 mg of unlabeled folic acid daily for 7 days prior to the study to ensure tissues are saturated with folate.[10]
- Subjects should fast overnight before the administration of the labeled folate.[10]
2. Administration of Labeled Folate:
- Administer a single oral dose of stable isotope-labeled folic acid (e.g., [²H₄]folic acid or [¹³C₅]folic acid) at a concentration of approximately 400-700 nmol.[10][13]
3. Sample Collection:
- Collect urine samples over a 48-hour period post-dose.[10]
- Collect blood samples into EDTA-containing tubes at baseline and at various time points post-dose (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) to determine plasma kinetics.[16]
4. Sample Preparation for LC-MS/MS Analysis:
- Plasma:
- To 200 µL of serum, add an appropriate amount of labeled internal standard (e.g., [¹³C₅]-labeled forms of the folates of interest).[15]
- Add ascorbic acid to prevent folate oxidation.[14]
- Precipitate proteins with acetonitrile.[14]
- Centrifuge, evaporate the supernatant, and reconstitute the analytes in water for injection into the LC-MS/MS system.[14]
- Urine:
- Thaw and centrifuge urine samples.
- Add an internal standard mixture containing labeled folate vitamers.
- Perform solid-phase extraction (SPE) on anion-exchange cartridges for sample cleanup.[13]
- Elute the folates and concentrate before LC-MS/MS analysis.
5. LC-MS/MS Analysis:
- Utilize a liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).[6][15]
- Employ a C18 reversed-phase column for chromatographic separation.[15]
- Use selective reaction monitoring (SRM) in positive ion mode to detect and quantify the specific mass transitions of the labeled and unlabeled folate species.[15]
Protocol 2: Tissue Analysis in Animal Models
This protocol is for the analysis of folate distribution in tissues from animal models.[5][6]
1. Animal Dosing and Tissue Collection:
- Administer the stable isotope-labeled folate to the animal model via oral gavage or intravenous injection.[7][8]
- At a predetermined time point, euthanize the animal and harvest tissues of interest (e.g., liver, kidney, brain).
- Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.
2. Tissue Homogenization and Extraction:
- Weigh a portion of the frozen tissue (e.g., 5-25 mg).[6]
- Add an internal standard solution containing various deuterated folate vitamers.[5]
- Homogenize the tissue in an extraction buffer containing an antioxidant like ascorbic acid and a reducing agent like DTT.[5]
- Lyse the cells using sonication.[5]
3. Enzymatic Deconjugation:
- To measure total folate, treat the tissue homogenate with a deconjugase enzyme (e.g., from rat serum or chicken pancreas) to hydrolyze polyglutamated folates to their monoglutamate forms.[5][6]
- Incubate at 37°C for a specified time (e.g., 4 hours).[5]
- Stop the reaction by heating at 100°C.[5]
4. Sample Cleanup and LC-MS/MS Analysis:
- Centrifuge the sample to remove precipitated proteins.[5]
- Perform solid-phase extraction for further purification.
- Analyze the sample by LC-MS/MS as described in Protocol 1.
Quantitative Data Summary
The following tables summarize representative quantitative data from stable isotope tracing studies of folate metabolism.
Table 1: Recovery of Folate Vitamers from Spiked Tissue Samples [5]
| Folate Vitamer | Recovery Range (%) |
| Tetrahydrofolate (H₄folate) | 97 - 107 |
| 5-Methyltetrahydrofolate (5-CH₃-H₄folate) | 93 - 112 |
| 5-Formyltetrahydrofolate (5-CHO-H₄folate) | 101 - 116 |
| 10-Formylfolic acid (10-CHO-folate) | 92 - 108 |
| Folic Acid | 89 - 106 |
| 5,10-Methenyltetrahydrofolate (5,10-CH⁺-H₄folate) | 77 - 116 |
Table 2: Folate Concentrations in Human Serum from Healthy Donors [14]
| Folate Species | Mean Concentration (nmol/L) | Percentage of Total Folate (%) |
| Total Serum Folate | 22.7 | 100 |
| 5-Methyltetrahydrofolate (5mTHF) | 19.5 | 85.8 |
| 4-α-hydroxy-5-methyltetrahydrofolate (hmTHF) | 2.7 | 12.1 |
| Folic Acid (FA) | 0.48 | 2.1 |
| 5-Formyltetrahydrofolate (5fTHF) | 0.0 | 0.0 |
Table 3: Pharmacokinetic Parameters of Labeled Folate in Plasma After Oral Administration [16]
| Administered Compound | Median Plasma AUC₀₋₁₂ (nmol·h/L) |
| Bread with (6S)-[¹³C₅]5-CH₃-H₄folate | 66 |
| Bread with [¹³C₅]folic acid | 28 |
| Breakfast meal with [¹³C₅]folic acid | 26 |
AUC₀₋₁₂: Area under the plasma concentration-time curve from 0 to 12 hours.
Conclusion
The use of stable isotopes provides a powerful and safe method for investigating the complex dynamics of folate metabolism in vivo. The detailed protocols and application notes presented here offer a framework for researchers, scientists, and drug development professionals to design and execute robust studies to gain deeper insights into folate's role in health and disease. The ability to quantify metabolic fluxes and assess the bioavailability of different folate forms is invaluable for advancing our understanding of this essential vitamin and for the development of novel therapeutic strategies.
References
- 1. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]
- 2. Definition, Process And Function Of One-Carbon Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies | PLOS One [journals.plos.org]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 9. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable-isotope methods for assessment of folate bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of stable isotopically labeled folates for in vivo investigation of folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. Application of stable isotope dilution assays based on liquid chromatography-tandem mass spectrometry for the assessment of folate bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid chromatography-tandem mass spectrometry analysis of folate and folate catabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Folate bioavailability from breads and a meal assessed with a human stable-isotope area under the curve and ileostomy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative flux analysis reveals folate-dependent NADPH production - PMC [pmc.ncbi.nlm.nih.gov]
Application of Folate as a Targeting Ligand in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folic acid, a B vitamin essential for cell growth and metabolism, has emerged as a promising targeting ligand in drug delivery systems.[1][2] This is primarily due to the overexpression of the folate receptor (FR), particularly the alpha isoform (FRα), on the surface of various cancer cells, including those of the ovary, lung, breast, and brain, while its expression in normal tissues is limited.[3][4][5] This differential expression provides a molecular basis for selectively delivering therapeutic agents to tumor sites, thereby enhancing efficacy and reducing off-target toxicity.[1][6]
Folate-conjugated nanocarriers can be internalized by cancer cells through receptor-mediated endocytosis.[7][8] Upon binding of the folate ligand to the FR, the cell membrane invaginates to form an endosome, encapsulating the drug-loaded nanocarrier. Subsequent acidification of the endosome facilitates the release of the therapeutic payload into the cytoplasm.[5][7][8] This targeted approach has been successfully applied to a variety of drug delivery platforms, including liposomes, nanoparticles, and polymer-drug conjugates.[1][6]
These application notes provide an overview of the principles of folate-targeted drug delivery, quantitative data from preclinical studies, and detailed protocols for the synthesis, characterization, and evaluation of folate-conjugated drug delivery systems.
Signaling Pathways Involving the Folate Receptor
Recent studies have revealed that beyond its role in folate uptake, FRα is also involved in intracellular signaling pathways that can impact cancer cell proliferation and survival.[3][9][10] Understanding these pathways is crucial for the rational design of folate-targeted therapies.
The binding of folate to FRα can trigger a cascade of signaling events. One key pathway involves the activation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, specifically STAT3.[3][4][9][10] Additionally, FRα has been implicated in the activation of the ERK1/2 pathway and can even translocate to the nucleus to act as a transcription factor.[3][4][9][10]
Caption: Folate receptor signaling pathways in cancer cells.
Quantitative Data on Folate-Targeted Drug Delivery Systems
The efficacy of folate-targeted drug delivery can be quantified through various in vitro and in vivo parameters. The following tables summarize key quantitative data from representative studies.
Table 1: In Vitro Cytotoxicity of Folate-Targeted Formulations
| Formulation | Cell Line | IC50 (Targeted) | IC50 (Non-Targeted/Free Drug) | Fold Improvement | Reference |
| PTX-loaded FA-F87-PLGA/TPGS NPs | OVCAR-3 | ~0.03 µg/mL | ~2.26 µg/mL (Free PTX) | ~75.4 | [11] |
| Curcumin-loaded FA-β-CD NPs | HeLa | 13.88 µg/mL | 27.34 µg/mL (Cur-NPs) | ~1.97 | [12] |
| 5-FU-loaded Folate-Liposomes | CT26 | 12.02 µM | 39.81 µM (Free 5-FU) | ~3.31 | [13] |
| Doxorubicin-loaded Folate-Liposomes | KB | 10 µM | 57.5 µM (Non-targeted) | 5.75 | [13] |
IC50: Half-maximal inhibitory concentration; PTX: Paclitaxel (B517696); FA: Folic Acid; PLGA: Poly(lactic-co-glycolic acid); TPGS: D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate; NPs: Nanoparticles; Cur: Curcumin; β-CD: β-Cyclodextrin; 5-FU: 5-Fluorouracil.
Table 2: In Vivo Efficacy of Folate-Targeted Formulations in Animal Models
| Formulation | Animal Model | Tumor Volume Reduction (vs. Control/Free Drug) | Reference |
| PTX-loaded Fol/PLA-TPGS NPs | Colorectal tumor-bearing nude mice | Significant tumor growth inhibition compared to free PTX | [14] |
| 5-FU-loaded Folate-Liposomes | CT26 tumor-bearing mice | 88.75 mm³ (targeted) vs. 210.00 mm³ (free 5-FU) | [13] |
| Folate-targeted PLD | J6456-FR ascitic tumor-bearing mice | 17-fold increase in drug levels in tumor cells | [15] |
Fol: Folate; PLA: Polylactic acid; PLD: Pegylated liposomal doxorubicin.
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of folate-targeted drug delivery systems. The following section provides step-by-step protocols for key experiments.
Protocol 1: Synthesis of Folate-PEG-DSPE Conjugate
This protocol describes the synthesis of a folate-polyethylene glycol-distearoylphosphatidylethanolamine conjugate, a common component for constructing folate-targeted liposomes and nanoparticles.
Materials:
-
Folic acid (FA)
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Amino-terminated polyethylene glycol-distearoylphosphatidylethanolamine (H2N-PEG-DSPE)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Triethylamine (TEA)
-
Chloroform
-
Acetone (B3395972), ice-cold
Procedure:
-
Activation of Folic Acid:
-
Dissolve folic acid, NHS, and DCC in a molar ratio of 1:1.2:1.2 in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 4-6 hours in the dark to activate the γ-carboxyl group of folic acid.
-
-
Conjugation Reaction:
-
In a separate flask, dissolve H2N-PEG-DSPE and a molar excess of TEA in chloroform.
-
Add the activated folic acid solution dropwise to the H2N-PEG-DSPE solution.
-
Stir the reaction mixture overnight at room temperature in the dark.
-
-
Purification:
-
Remove the solvent from the reaction mixture by rotary evaporation.
-
Wash the resulting lipid pellet twice with ice-cold acetone to remove unreacted starting materials and byproducts.
-
Re-dissolve the purified FA-PEG-DSPE conjugate in chloroform.
-
-
Characterization and Storage:
-
Confirm the synthesis of the conjugate using techniques such as Thin Layer Chromatography (TLC) and Fourier-Transform Infrared (FTIR) spectroscopy.[16]
-
Store the purified FA-PEG-DSPE solution at -20°C.
-
Protocol 2: Preparation of Folate-Targeted Liposomes
This protocol outlines the preparation of folate-targeted liposomes encapsulating a hydrophilic drug using the thin-film hydration method.
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
FA-PEG-DSPE conjugate
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Organic solvent mixture (e.g., Chloroform:Methanol, 2:1 v/v)
-
Hydration buffer (e.g., Phosphate-buffered saline, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and FA-PEG-DSPE in the organic solvent mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:FA-PEG-DSPE).[16]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated.
-
Vortex the flask for an extended period until the lipid film is completely dispersed, forming a multilamellar vesicle (MLV) suspension.
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a desired size, subject the MLV suspension to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, gel filtration chromatography (e.g., Sephadex G-50 column), or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Measure the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after lysing the liposomes with a detergent.
-
Protocol 3: In Vitro Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of folate-targeted nanoparticles by FR-positive cancer cells.
Materials:
-
FR-negative cancer cell line (as a control)
-
Fluorescently labeled folate-targeted nanoparticles
-
Fluorescently labeled non-targeted nanoparticles
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the FR-positive and FR-negative cells in 24-well plates at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Replace the culture medium with fresh medium containing a known concentration of fluorescently labeled folate-targeted or non-targeted nanoparticles.
-
For a competition assay, pre-incubate a set of wells with a high concentration of free folic acid for 30-60 minutes before adding the targeted nanoparticles.
-
Incubate the plates for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Washing:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove any non-internalized nanoparticles.
-
-
Cell Detachment and Analysis:
-
For flow cytometry, detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity of the cell population.
-
For fluorescence microscopy, fix the cells and visualize the intracellular fluorescence.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity to compare the uptake of targeted versus non-targeted nanoparticles. A significant reduction in uptake in the presence of free folic acid confirms FR-mediated endocytosis.
-
Protocol 4: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol details the evaluation of the therapeutic efficacy of a folate-targeted drug delivery system in a tumor-bearing mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
FR-positive cancer cells
-
Folate-targeted drug formulation
-
Non-targeted drug formulation or free drug
-
Saline solution (vehicle control)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of FR-positive cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into treatment groups (e.g., saline control, free drug, non-targeted formulation, folate-targeted formulation).
-
Administer the respective treatments intravenously (or via another appropriate route) at a predetermined dose and schedule.
-
-
Monitoring:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and potentially perform histological analysis.
-
Compare the tumor growth inhibition among the different treatment groups to evaluate the efficacy of the folate-targeted therapy.
-
Visualizing Experimental Workflows and Logical Relationships
Caption: Experimental workflow for folate-targeted drug delivery.
Caption: Logical relationship of folate targeting in drug delivery.
Conclusion
Folate-targeted drug delivery represents a highly effective strategy for enhancing the therapeutic index of anticancer agents. The robust preclinical data, coupled with well-established protocols for synthesis and evaluation, underscore the potential of this approach. By leveraging the differential expression of folate receptors, researchers can design and develop more selective and potent cancer therapies. These application notes and protocols serve as a comprehensive guide for scientists and professionals working in the field of targeted drug delivery.
References
- 1. An updated review of folate-functionalized nanocarriers: A promising ligand in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Updates on Folate Targeted Drug Delivery Systems in Cancer: A Mini Review | Semantic Scholar [semanticscholar.org]
- 3. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. A Novel Folic Acid Receptor-Targeted Drug Delivery System Based on Curcumin-Loaded β-Cyclodextrin Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo targeting effect of folate decorated paclitaxel loaded PLA–TPGS nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in Folate Immunoassay
Welcome to the technical support center for folate immunoassays. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues leading to low signal in their experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a competitive folate immunoassay and how does it relate to the signal?
In a competitive immunoassay for folate, there is an inverse relationship between the concentration of folate in the sample and the signal produced. The assay involves a competition between the folate in your sample and a labeled folate conjugate for a limited number of binding sites on an anti-folate antibody coated on a microplate.
-
High Folate Sample: A higher concentration of folate in the sample will result in more of the antibody binding sites being occupied by the sample's folate. This leaves fewer sites for the labeled folate conjugate to bind. Consequently, after the washing steps, less labeled conjugate remains, leading to a low signal .
-
Low Folate Sample: Conversely, a low concentration of folate in the sample allows more of the labeled folate conjugate to bind to the antibody sites, resulting in a high signal .
Therefore, a "low signal" in your results corresponds to a high concentration of folate in your sample, while a "no signal" or unexpectedly low signal across all wells (including controls) indicates a problem with the assay.
Q2: What are the most common overarching causes of unexpectedly low or no signal across an entire folate immunoassay plate?
Unexpectedly low or no signal across the entire plate typically points to a systemic issue with one of the following:
-
Reagent Preparation or Integrity: Errors in the preparation of critical reagents or the use of degraded components is a primary cause.
-
Procedural Errors: Deviations from the established protocol, such as incorrect incubation times or temperatures, can significantly impact results.
-
Instrument Malfunction: Problems with the plate reader or washer can lead to inaccurate readings.
Troubleshooting Guide: Low Signal
This guide will walk you through a systematic approach to identifying and resolving the root cause of low signal in your folate immunoassay.
Problem Area 1: Reagent and Sample Issues
Q3: My high and low controls, as well as my samples, are all showing very low or no signal. What should I investigate first regarding my reagents?
When the entire plate shows a weak or absent signal, the issue often lies with a critical reagent. Here’s a checklist to follow:
-
Expired or Improperly Stored Reagents: Verify the expiration dates of all kit components. Ensure that all reagents have been stored at the recommended temperatures.[1] Reagents left at room temperature for extended periods can lose activity.[2]
-
Incorrect Reagent Preparation: Double-check all dilution calculations for antibodies, conjugates, and standards.[1][3] An error in dilution is a common source of weak signal.[1]
-
Degraded Enzyme Conjugate or Substrate: The enzyme conjugate (e.g., HRP) and its substrate are sensitive to light and improper storage.[4] Prepare these reagents fresh if possible and protect them from light.[1][4] You can test the activity of the enzyme and substrate by mixing a small amount of each; a color change should be observed.
-
Contaminated Buffers: The presence of contaminants like sodium azide (B81097) in the HRP substrate buffer can inhibit the enzyme reaction.[4] Use fresh, high-purity water and clean containers to prepare all buffers.
Q4: Could the issue be with my folate standards? How can I check this?
Yes, problems with the standards will lead to an invalid standard curve and unreliable results.
-
Improper Reconstitution and Dilution: Ensure the lyophilized standard was reconstituted correctly and that the serial dilutions were performed accurately.[5] Use calibrated pipettes and fresh tips for each dilution step.[1][5]
-
Standard Degradation: Folate is sensitive to light and oxidation. Prepare standards fresh for each assay and avoid repeated freeze-thaw cycles.[5]
Q5: My standards and controls look fine, but my samples are showing an unexpectedly low signal (implying a very high folate concentration). What could be the cause?
If your controls are within the expected range, but your samples are not, the issue is likely sample-specific.
-
Incorrect Sample Dilution: The folate concentration in your samples may be above the upper limit of detection for the assay. Try performing a series of dilutions on your samples to bring the concentration within the linear range of the standard curve.
-
Sample Handling and Storage: Folate in biological samples is sensitive to degradation. Ensure samples were protected from light and stored at the appropriate temperature (e.g., -70°C for long-term storage). For red blood cell folate, prompt processing and the addition of a stabilizing agent like ascorbic acid are crucial.
-
Matrix Effects: Components in the sample matrix (e.g., lipids, proteins) can interfere with the antibody-antigen binding.[5] Diluting the sample can often mitigate these effects.
Problem Area 2: Procedural Errors
Q6: I've checked my reagents and samples. What procedural steps should I review if I'm still getting a low signal?
Procedural errors are a frequent cause of poor assay performance. Carefully review your workflow against the protocol.
-
Incorrect Incubation Times or Temperatures: Insufficient incubation times for antibody binding or substrate development will result in a weaker signal.[5][6][7] Ensure incubators are calibrated and maintaining the correct temperature.[8]
-
Inadequate Washing: Insufficient washing between steps can lead to high background noise, while overly aggressive washing can strip the antibody or antigen from the plate, resulting in a low signal.[4] Ensure all wells are being filled and aspirated completely by the plate washer.[4]
-
Reagents Not at Room Temperature: Cold reagents can slow down enzymatic reactions and binding kinetics. Allow all reagents and plates to equilibrate to room temperature before starting the assay.[1][6][9]
-
Omission of a Key Reagent: Accidentally skipping a reagent, such as the primary or secondary antibody, will result in no signal.[4]
Problem Area 3: Instrument and Equipment Issues
Q7: My procedure and reagents seem to be in order. Could my equipment be the source of the low signal?
Yes, equipment malfunction can certainly be the culprit.
-
Incorrect Plate Reader Settings: Ensure the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[5][9]
-
Plate Washer Malfunction: Clogged or malfunctioning washer heads can lead to inconsistent or inadequate washing.
-
Pipette Inaccuracy: Inaccurate or uncalibrated pipettes can lead to errors in reagent and sample volumes, affecting the entire assay.[1][5]
Data Presentation: Quantitative Parameters for Folate Competitive Immunoassay
The following tables provide typical quantitative values for key components and steps in a manual folate competitive ELISA. These values can serve as a reference for troubleshooting and protocol optimization.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Coating Antigen (Folate-BSA) | 1 - 10 µg/mL | The optimal concentration should be determined by titration. |
| Folate Standard (Highest Conc.) | 100 - 1000 ng/mL | The range will vary depending on the kit and sample type. |
| Anti-Folate Antibody | 0.1 - 1% (w/v) or kit-specific dilution | This is the primary antibody. |
| Enzyme-Labeled Secondary Antibody | Kit-specific dilution | Often provided as a concentrate. |
| Enzyme Conjugate (e.g., HRP) | 4 ng/mL (minimum) or kit-specific dilution | Prepare fresh and protect from light. |
Table 2: Typical Incubation and Reading Parameters
| Step | Duration | Temperature | Expected Absorbance (OD) |
| Antigen Coating | 2 hours or overnight | 37°C or 4°C | N/A |
| Blocking | 1 hour | Room Temperature | N/A |
| Sample/Standard Incubation | 1 hour | Room Temperature | Varies with folate concentration |
| Primary Antibody Incubation | 1 hour | Room Temperature | Varies with folate concentration |
| Secondary Antibody Incubation | 30 minutes - 1 hour | Room Temperature | Varies with folate concentration |
| Substrate Incubation | 15 - 30 minutes | Room Temperature (in dark) | Varies with folate concentration |
| Blank Well | N/A | N/A | < 0.15 |
| Zero Standard (B0) | N/A | N/A | > 1.3 |
| High Concentration Standard | N/A | N/A | Low OD |
| Low Concentration Standard | N/A | N/A | High OD |
Experimental Protocols
Below is a generalized, detailed protocol for a manual competitive folate ELISA. Note: Always refer to the specific protocol provided with your assay kit, as concentrations and incubation times may vary.
Protocol: Manual Folate Competitive ELISA
-
Plate Coating:
-
Dilute the Folate-BSA conjugate to the desired concentration in a coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well ELISA plate.
-
Incubate for 2 hours at 37°C or overnight at 4°C.
-
Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3 times as described above.
-
-
Standard and Sample Incubation:
-
Prepare serial dilutions of the folate standard in assay diluent.
-
Add 50 µL of each standard, control, and diluted sample to the appropriate wells.
-
Add 50 µL of the diluted anti-folate antibody to each well.
-
Incubate for 1 hour at room temperature, preferably on an orbital shaker.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of the diluted enzyme-labeled secondary antibody (e.g., HRP-conjugate) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Development:
-
Wash the plate 5 times to ensure removal of all unbound conjugate.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction and Reading the Plate:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Visualizations
Folate Competitive Immunoassay Workflow
Caption: A flowchart of the typical workflow for a competitive folate immunoassay.
Troubleshooting Logic for Low Signal
Caption: A decision tree for troubleshooting low signal in a folate immunoassay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. biocompare.com [biocompare.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Fluorescence lateral flow competitive protein binding assay for the assessment of serum folate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A competitive enzyme-linked ligand sorbent assay (ELLSA) for quantitation of folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 8. fn-test.com [fn-test.com]
- 9. Folic Acid ELISA Kit (ab285228) is not available | Abcam [abcam.com]
Technical Support Center: Optimizing HPLC Separation of Folate Forms
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of different folate forms. This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the HPLC analysis of different folate forms?
A1: The most prevalent challenges in the HPLC analysis of folates include poor peak shape (such as tailing or fronting), inadequate resolution between the various folate vitamers, low sensitivity, and the inherent instability of folate compounds.[1][2] These issues can arise from several factors, including suboptimal mobile phase pH, improper column selection, and inadequate sample preparation.[1] Folates are susceptible to oxidation, especially the reduced forms like tetrahydrofolate, making sample handling and storage critical.[3][4][5]
Q2: How does the pH of the mobile phase impact the separation of folate forms?
A2: The pH of the mobile phase is a critical parameter that significantly influences the retention and selectivity of different folate forms.[1] Folates are ionizable compounds, and their charge state varies with pH.[1] To achieve sharp peaks and optimal separation, it is recommended to operate at a pH that is at least one unit away from the pKa values of the analytes. This ensures that each folate vitamer exists in a single, predominant ionization state.[1] For many folate derivatives, which are acidic, a lower mobile phase pH generally results in better retention on reversed-phase columns.[1] However, the stability of certain folates can be pH-dependent; for instance, tetrahydrofolate shows instability at low pH.[4]
Q3: Which type of HPLC column is most suitable for separating different folate forms?
A3: Reversed-phase HPLC using C18 columns is a widely used and effective method for the separation of various folate forms.[1][6] Stationary phases with alkyl-bonding have demonstrated excellent selectivity and peak shape for many folate monoglutamates.[1][6] For more complex samples or to improve the retention and selectivity of certain vitamers, alternative stationary phases, such as those with polar endcapping, can be beneficial.[1] The choice of column should also consider the pH stability required for the mobile phase.[7]
Q4: Should I use an isocratic or a gradient elution method for my folate analysis?
A4: The choice between isocratic and gradient elution depends on the complexity of the folate mixture in your sample.[1]
-
Isocratic elution , where the mobile phase composition remains constant, is suitable for simpler mixtures containing a few folate forms with similar polarities.[1]
-
Gradient elution , which involves changing the mobile phase composition during the run, is generally preferred for complex samples containing multiple folate derivatives with a wide range of polarities.[1][8] Gradient elution typically results in narrower peaks and shorter analysis times for complex mixtures.[1]
Q5: How can I prevent the degradation of folates during sample preparation and analysis?
A5: Folates, particularly reduced forms like tetrahydrofolate, are highly susceptible to oxidation.[3][4][5] To ensure their stability, the following precautions are essential:
-
Use of Antioxidants: The addition of antioxidants such as ascorbic acid and 2-mercaptoethanol (B42355) to extraction buffers is crucial to protect labile folates.[2][5][7]
-
Protection from Light: Samples should be protected from light throughout the preparation and analysis process, as some folates are light-sensitive.[2][9]
-
Controlled Temperature: Store stock solutions and sample extracts at low temperatures (-20°C or -70°C) to maintain stability.[3][7]
-
pH Control: Maintain a pH close to neutral during sample pre-treatment to minimize degradation and interconversion of certain folate forms.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of folate forms.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary Silanol (B1196071) Interactions: Basic folate compounds can interact with residual silanol groups on the silica-based column packing, leading to tailing peaks.[11][12] | Operate at a lower pH: A mobile phase pH of around 2-3 will protonate the silanol groups, minimizing these secondary interactions.[11][12] Use an end-capped column: Select a column with a highly deactivated (end-capped) stationary phase.[1] Add a competing base: Introducing a small amount of a competing base to the mobile phase can also mitigate these interactions.[1] |
| Column Overload: Injecting too high a concentration or volume of the sample can saturate the column.[1][13] | Reduce injection volume or sample concentration: Dilute your sample or inject a smaller volume to see if the peak shape improves.[1][13] | |
| Extra-column Band Broadening: Issues with the HPLC system, such as long tubing or a large detector cell volume, can contribute to peak tailing.[11][14] | Minimize system dead volume: Use tubing with a smaller internal diameter and ensure all connections are secure.[15] | |
| Inadequate Resolution | Suboptimal Mobile Phase Composition: The strength and composition of the mobile phase may not be suitable for separating all folate forms. | Adjust mobile phase strength: In reversed-phase HPLC, decreasing the organic solvent content will increase retention times and may improve resolution.[15] Change the organic modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.[16] Optimize the pH: Fine-tune the mobile phase pH to maximize the separation between critical peak pairs.[15][17] |
| Inappropriate Column: The chosen column may not provide sufficient selectivity for the specific folate vitamers in your sample. | Change the stationary phase: If a C18 column does not provide adequate separation, consider a different stationary phase, such as a phenyl or cyano column.[15][16] | |
| Flow Rate Too High: A high flow rate may not allow for sufficient interaction between the analytes and the stationary phase.[1] | Decrease the flow rate: Lowering the flow rate can enhance separation, although it will increase the analysis time.[15][18] | |
| Low Sensitivity | Inadequate Detection Method: The chosen detector may not be sensitive enough for the low concentrations of folates in the sample. | Use a more sensitive detector: Fluorescence and mass spectrometry (MS/MS) detectors offer higher sensitivity for folate analysis compared to UV detection.[7][19] |
| Sample Dilution: The sample may be too dilute for detection. | Concentrate the sample: Employ solid-phase extraction (SPE) to clean up and concentrate the sample prior to injection.[5][7] | |
| Irreproducible Retention Times | Mobile Phase Preparation Issues: Inconsistent mobile phase preparation can lead to shifts in retention times.[14] | Ensure consistent mobile phase preparation: Prepare fresh mobile phase daily and ensure accurate pH adjustment and solvent ratios. Degas the mobile phase before use.[20] |
| Column Temperature Fluctuations: Variations in column temperature can affect retention times. | Use a column oven: Maintaining a constant and controlled column temperature will improve reproducibility.[18][21] | |
| Column Equilibration: Insufficient column equilibration between runs can cause retention time drift. | Ensure adequate equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially in gradient elution. |
Experimental Protocols
Sample Preparation: Trienzyme Extraction of Folates from Food Matrices
This protocol is a general guideline for the extraction of folates from food samples, which often requires enzymatic treatment to release folates from the food matrix and to deconjugate polyglutamates to their monoglutamate forms for HPLC analysis.[7][8][9]
-
Homogenization: Homogenize the food sample in an extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) containing antioxidants like 1% ascorbic acid and 0.2% 2-mercaptoethanol.[2][7]
-
Enzymatic Digestion:
-
Enzyme Inactivation: Heat the sample (e.g., in a boiling water bath for 5-10 minutes) to inactivate the enzymes.[9][22]
-
Centrifugation and Filtration: Centrifuge the sample to pellet any solid material. Filter the supernatant through a 0.22 µm or 0.45 µm filter before HPLC injection.[9]
Sample Clean-up: Solid-Phase Extraction (SPE)
For complex matrices, a clean-up step using SPE is often necessary to remove interfering compounds and concentrate the folates.[5]
-
Cartridge Conditioning: Condition a strong anion-exchange (SAX) SPE cartridge with methanol followed by water or an appropriate buffer.[5]
-
Sample Loading: Load the filtered sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak buffer to remove non-retained interfering compounds.
-
Elution: Elute the bound folates with a stronger buffer or a buffer containing a high salt concentration.
-
Collection: Collect the eluate for direct injection or further processing (e.g., evaporation and reconstitution in the mobile phase).
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of folates.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. ars.usda.gov [ars.usda.gov]
- 9. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uhplcs.com [uhplcs.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pharmaguru.co [pharmaguru.co]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. scribd.com [scribd.com]
- 20. mastelf.com [mastelf.com]
- 21. mastelf.com [mastelf.com]
- 22. scienceopen.com [scienceopen.com]
Technical Support Center: Microbiological Folate Assays
Welcome to the technical support center for microbiological folate assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the microbiological folate assay?
The microbiological folate assay is a method used to determine the concentration of folate in a biological sample. It relies on the principle that certain microorganisms, such as Lactobacillus rhamnosus (previously Lactobacillus casei), require folate for growth.[1] The extent of microbial growth is proportional to the amount of folate present in the sample. By measuring the turbidity of the microbial culture, one can quantify the folate concentration by comparing it to a standard curve generated with known concentrations of folic acid.[2][3]
Q2: Why is sample preparation, particularly for red blood cell (RBC) folate, so critical?
Proper sample preparation is crucial for accurate results. Folate in red blood cells is primarily in the form of polyglutamates, which need to be deconjugated to monoglutamates to be available for the microorganism.[2] This is typically achieved by lysing the red blood cells and treating the sample with a conjugase enzyme.[4] Inadequate lysis or incomplete deconjugation will lead to an underestimation of the RBC folate concentration. Furthermore, folates are susceptible to degradation, so proper handling and storage, including protection from light and the use of stabilizing agents like ascorbic acid, are essential.[4][5]
Q3: What are the most common substances that interfere with microbiological folate assays?
The most common interfering substances are drugs that have antimicrobial properties, as they can inhibit the growth of the test microorganism, leading to falsely low folate readings.[6] Additionally, certain drugs can compete with folate for binding to proteins in the assay or have structural similarities to folate, causing interference.
Q4: Can I use a chloramphenicol-resistant strain of Lactobacillus to avoid antibiotic interference?
Yes, using a chloramphenicol-resistant strain of Lactobacillus casei (e.g., NCIB 10463) can help to avoid interference from many common antibiotics.[7][8] This is a significant advantage in clinical settings where patients may be on antibiotic therapy. However, it's important to note that this will not overcome interference from all antimicrobial agents or from other types of interfering substances.
Troubleshooting Guide
Problem: No or very low growth of the microorganism in all wells, including standards.
-
Possible Cause: Inactive or dead microbial inoculum.
-
Solution: Ensure that the cryopreserved inoculum was stored correctly at the recommended temperature (-80°C or in liquid nitrogen) and was not subjected to multiple freeze-thaw cycles. Prepare a fresh inoculum from a new stock.
-
-
Possible Cause: Incorrect preparation of the assay medium.
-
Solution: Double-check the composition and pH of the growth medium. Ensure all essential nutrients are present and that no inhibitory substances were accidentally introduced.
-
-
Possible Cause: Incubation temperature is incorrect.
-
Solution: Verify the incubator is set to and maintaining the correct temperature for the specific microorganism (typically 37°C).
-
Problem: The standard curve is not linear or has a poor correlation coefficient.
-
Possible Cause: Errors in the preparation of the standard solutions.
-
Solution: Prepare fresh folate standards, paying close attention to accurate dilutions. Use a calibrated pipette and high-quality reagents.
-
-
Possible Cause: Contamination of the standards or reagents.
-
Solution: Use aseptic techniques throughout the assay preparation to prevent microbial contamination. Ensure all glassware and plasticware are sterile.
-
-
Possible Cause: Issues with the microplate reader settings.
-
Solution: Ensure the correct wavelength (typically 590 nm for turbidity) is selected. Check for and eliminate any sources of light interference.
-
Problem: Results are inconsistent between replicate wells.
-
Possible Cause: Pipetting errors leading to inaccurate sample or reagent volumes.
-
Solution: Ensure pipettes are properly calibrated. Use consistent pipetting techniques, such as reverse pipetting for viscous solutions, to ensure accuracy and precision.
-
-
Possible Cause: Uneven temperature distribution across the microplate during incubation.
-
Solution: Use an incubator with good air circulation to ensure uniform temperature. Avoid stacking plates, as this can lead to temperature gradients.
-
-
Possible Cause: Inadequate mixing of the well contents.
-
Solution: Gently tap the plate or use a plate shaker to ensure thorough mixing of the sample, medium, and inoculum in each well before incubation.
-
Data on Common Interferences
The following tables summarize quantitative data on substances that can interfere with microbiological folate assays.
Table 1: Interference of Antimicrobial Agents in Lactobacillus casei Folate Assay
| Antibiotic | Concentration in Serum | Effect on Folate Assay |
| Inhibitory | ||
| Sulfisoxazole | Therapeutic Doses | False Low |
| Erythromycin | Therapeutic Doses | False Low |
| Lincomycin | Therapeutic Doses | False Low |
| Novobiocin | Therapeutic Doses | False Low |
| Non-Inhibitory | ||
| Penicillin | Therapeutic Doses | No Effect |
| Ampicillin | Therapeutic Doses | No Effect |
| Chloramphenicol | Therapeutic Doses | No Effect |
| Tetracycline | Therapeutic Doses | No Effect |
| Kanamycin | Therapeutic Doses | No Effect |
| Streptomycin | Therapeutic Doses | No Effect |
| Nitrofurantoin | Therapeutic Doses | No Effect |
Source: Based on in vivo studies. The inhibitory effect of some antibiotics can be minimized by diluting the sample, which is why interference is less common in red blood cell folate assays that require a higher dilution factor.[6]
Table 2: Interference of Antineoplastic Drugs in Lactobacillus casei Folate Assay
| Drug | Effect on Microbiological Assay |
| Methotrexate | Depressed (falsely low) folate levels |
| 5-Fluorouracil | Depressed (falsely low) folate levels |
| Adriamycin | No effect |
| Bleomycin | No effect |
| Cyclophosphamide | No effect |
| Vincristine | No effect |
| Vinblastine | No effect |
Source: In vitro study on the effects of antineoplastic drugs on serum folate assays.[9]
Experimental Protocols
Protocol 1: Preparation of Whole Blood Hemolysate for Red Blood Cell (RBC) Folate Assay
-
Sample Collection: Collect whole blood in a tube containing EDTA as an anticoagulant.
-
Dilution: In a 1.5 mL microtube, add 100 µL of well-mixed whole blood to 900 µL of a freshly prepared 1% (w/v) ascorbic acid solution. The ascorbic acid helps to preserve the folate.
-
Lysis and Deconjugation: Mix the suspension thoroughly and let it stand at room temperature for at least 30 minutes. This allows for the lysis of red blood cells and the enzymatic conversion of folate polyglutamates to monoglutamates by serum conjugase.[2]
-
Storage: The prepared hemolysate can be stored at -20°C until the assay is performed.
Protocol 2: Microbiological Folate Assay using a 96-Well Microtiter Plate
This protocol is adapted for a chloramphenicol-resistant strain of Lactobacillus casei.
-
Preparation of Inoculum: A cryopreserved culture of L. casei is thawed and appropriately diluted in the assay medium.
-
Preparation of Standards and Samples:
-
Prepare a series of folic acid standards with known concentrations.
-
Dilute serum samples and whole blood hemolysates with a 0.5% (w/v) sodium ascorbate (B8700270) solution.[2][10]
-
-
Assay Setup:
-
Pipette 50 µL of the diluted standards and samples into the wells of a 96-well microtiter plate in duplicate or triplicate.
-
Add 200 µL of the prepared inoculum to each well.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours, or until sufficient growth has occurred.
-
Measurement: Read the absorbance (turbidity) of each well at 590 nm using a microplate reader.
-
Calculation:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the folate concentration of the samples by interpolating their absorbance values on the standard curve and accounting for the dilution factor.
-
Visual Guides
References
- 1. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msa.sm.ee [msa.sm.ee]
- 3. Lactobacillus casei microbiological assay of folic acid derivatives in 96-well microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Practical Approach to Red Blood Cell Folate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folate forms in red blood cell lysates and conventionally prepared whole blood lysates appear stable for up to 2 years at −70°C and show comparable concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of antimicrobial agents on the Lactobacillus casei folate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 9. medilinkltd.com [medilinkltd.com]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
Technical Support Center: Folic Acid Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of folic acid in solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause folic acid degradation in solutions?
A1: Folic acid in solution is susceptible to degradation from several factors. The main parameters to control are exposure to light (especially UV radiation), temperature, pH, and the presence of oxygen.[1][2] Additionally, certain substances, such as riboflavin (B1680620) (Vitamin B2) and metal ions like copper, can accelerate its decomposition.[3][4]
Q2: How does pH affect the stability of folic acid solutions?
A2: The pH of the solution is a critical factor in folic acid stability. Generally, folic acid is more stable in neutral to alkaline conditions (pH 7.0-9.2).[5][6] It becomes increasingly unstable in acidic environments, particularly below pH 5.[3][7][8] The rate of degradation significantly increases in highly acidic solutions.[7][9]
Q3: My folic acid solution is changing color. What does this indicate?
A3: A color change in your folic acid solution, which is typically yellow to orange, can be an indicator of degradation.[8] Degradation can be caused by exposure to light, improper pH, high temperatures, or oxidation. It is crucial to investigate the potential cause and prepare fresh solutions if degradation is suspected.
Q4: Can I autoclave my folic acid solution to sterilize it?
A4: While some studies suggest that folic acid shows some stability to autoclaving for short periods (e.g., 15 minutes at 121°C) in a pH range of 5 to 10, heating acidic or alkaline solutions can lead to destruction.[10][11] The thermal degradation of folic acid follows first-order kinetics and is temperature-dependent.[3][12][13] It is generally recommended to sterilize folic acid solutions by filtration (e.g., using a 0.22 µm filter) to avoid heat-induced degradation.[14]
Q5: How should I store my folic acid stock solution?
A5: To maximize stability, folic acid stock solutions should be protected from light by storing them in amber vials or wrapping the container in aluminum foil.[10] It is also advisable to store them at refrigerated temperatures (2-8°C). For long-term storage, aliquoting the stock solution and freezing at -20°C can be effective. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Rapid loss of folic acid concentration in my cell culture medium.
-
Possible Cause 1: Photodegradation. Folic acid is highly sensitive to light, especially UV radiation.[9][10][15] The lighting in a biological safety cabinet or the ambient light in the laboratory can cause significant degradation.
-
Solution: Minimize light exposure during media preparation and cell culture maintenance. Use amber-colored bottles for media storage and cover flasks or plates with foil when possible.
-
-
Possible Cause 2: Presence of destabilizing agents. Riboflavin, often present in cell culture media, can accelerate the photodegradation of folic acid.[4][16]
-
Solution: If possible, prepare the basal medium without riboflavin and add it separately just before use. Alternatively, ensure strict light protection when riboflavin and folic acid are present together.
-
-
Possible Cause 3: Improper pH of the medium. If the final pH of your culture medium is acidic, it can contribute to folic acid instability.[7]
-
Solution: Ensure the medium is buffered to a physiological pH (typically 7.2-7.4) and that the pH is stable during incubation.
-
Issue 2: Precipitation in my concentrated folic acid stock solution.
-
Possible Cause 1: Low pH and poor solubility. Folic acid is poorly soluble in water, especially in acidic to neutral conditions.[8][10] Its solubility is significantly lower in aqueous solutions below pH 5.[10]
-
Solution: Folic acid is more soluble in alkaline solutions.[8] To prepare a concentrated stock solution, dissolve the folic acid powder in a small amount of 1 M NaOH or a sodium bicarbonate solution before diluting it to the final volume with water or buffer.[10][14][17] For cell culture, after dissolving in NaOH, the solution should be further diluted in the medium and the pH readjusted if necessary.[17]
-
-
Possible Cause 2: High concentration of certain ions. High concentrations of calcium ions can lead to the precipitation of folic acid.[8]
-
Solution: When preparing complex solutions, consider the order of addition of different components to avoid localized high concentrations of ions that might cause precipitation.
-
Data on Folic Acid Stability
Table 1: Effect of pH on the Rate of Folic Acid Photodegradation
| pH | Degradation Rate Constant (k x 10-3 min-1) |
| 2.5 | 5.04 |
| 10.0 | 0.1550 |
Data summarized from a study on the photodegradation of folic acid in aqueous solution. The degradation follows apparent first-order kinetics.[9]
Table 2: Thermal Degradation of Folic Acid in Solution
| Temperature (°C) | Rate Constant (k /min) in Cowpea | Half-life (t1/2 min) in Cowpea | Rate Constant (k /min) in Pure Solution | Half-life (t1/2 min) in Pure Solution |
| 80 | 0.0043 | 161 | - | - |
| 120 | 0.0080 | 87 | - | - |
Degradation of folic acid follows first-order kinetics. The rate constant increases with temperature.[13]
Experimental Protocols
Protocol 1: Preparation of a Stable Folic Acid Stock Solution for Cell Culture
-
Objective: To prepare a 10 mg/mL stock solution of folic acid with enhanced stability.
-
Materials:
-
Folic acid powder (cell culture grade)
-
1 M Sodium Hydroxide (NaOH) solution, sterile
-
Sterile, purified water (e.g., water for injection or cell culture grade water)
-
Sterile 0.22 µm syringe filter
-
Sterile, amber-colored storage tubes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of folic acid powder.
-
For each 10 mg of folic acid, add 50 µL of 1 M NaOH to a sterile tube.[10][17]
-
Add the folic acid powder to the NaOH solution and gently vortex until it is completely dissolved. The solution will be alkaline.
-
Slowly add sterile, purified water to reach the final desired concentration (e.g., for a 10 mg/mL solution, add water up to a final volume of 1 mL).
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, amber-colored tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Folic Acid Stability Testing
-
Objective: To quantify the concentration of folic acid in a solution over time to assess its stability.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase column (e.g., Inertsil C8, 250 x 4.6 mm, 5 µm)[18]
-
-
Mobile Phase:
-
A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, a mixture of methanol (B129727) and phosphate (B84403) buffer (pH 6.4) in a ratio of 12:88 (v/v).[18]
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a standard curve by injecting known concentrations of a folic acid reference standard.
-
At specified time points during the stability study, withdraw a sample from the test solution.
-
Dilute the sample as necessary with the mobile phase to fall within the concentration range of the standard curve.
-
Inject the prepared sample into the HPLC system.
-
Quantify the folic acid concentration by comparing the peak area of the sample to the standard curve.
-
Calculate the percentage of folic acid remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Key factors leading to the degradation of folic acid in solution.
References
- 1. Stability of folic acid under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. sj.ctu.edu.vn [sj.ctu.edu.vn]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ijsrp.org [ijsrp.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. The action spectrum for folic acid photodegradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Addressing poor cell viability in folate-deficient media
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering poor cell viability and other common issues when using folate-deficient media.
Frequently Asked Questions (FAQs)
Q1: Why is the viability of my cell culture drastically decreasing after switching to a folate-deficient medium?
A: Folate is a crucial B-vitamin that acts as a coenzyme in one-carbon metabolism. Its deficiency disrupts essential cellular processes, leading to cell death. The primary reasons for this sharp decline in viability are:
-
Impaired DNA Synthesis: Folate is essential for the synthesis of purines (adenine, guanine) and thymidylate, the building blocks of DNA. A lack of folate leads to an imbalance in the nucleotide pool and inhibits DNA replication and repair. This can cause DNA strand breaks and genomic instability.
-
Induction of Apoptosis: The cellular stress caused by DNA damage and metabolic imbalance triggers programmed cell death, or apoptosis. This is a common outcome for cells cultured in folate-deficient conditions.
-
Disrupted Amino Acid Metabolism: Folate is required for the synthesis of methionine from homocysteine. Methionine is a critical amino acid for protein synthesis and the production of S-adenosylmethionine (SAM), the primary methyl group donor for methylation of DNA, RNA, and proteins.
This metabolic disruption is often referred to as "thymineless death" when the lack of thymidylate is the primary driver of apoptosis.
Caption: Impact of folate deficiency on essential metabolic pathways leading to poor cell viability.
Q2: My cells have stopped proliferating but are not dying. What is happening?
A: This phenomenon is typically due to cell cycle arrest. Folate deficiency, by limiting the nucleotide pools required for DNA replication, can trigger cellular checkpoints that halt the cell cycle, usually at the S-phase (synthesis phase) or the G2/M phase transition.[1]
-
S-Phase Arrest: This is the most common outcome. The cell detects a shortage of dNTPs (deoxynucleoside triphosphates) and stalls DNA replication to prevent the formation of a damaged genome.
-
G2/M Arrest: If DNA damage has occurred, the cell may arrest before mitosis (M-phase) to attempt repairs.
While apoptosis is a common result of prolonged or severe folate deficiency, some cell lines may initially respond with a reversible cytostatic (growth-inhibiting) effect. If folate is reintroduced to the medium, these cells can often resume proliferation. However, long-term arrest can eventually lead to senescence or apoptosis.
Q3: How can I rescue my cells from folate-deficiency-induced death and what supplements should I use?
A: You can rescue cells by providing the downstream metabolic products that are lacking due to folate deficiency. The choice of supplement depends on the specific metabolic block you want to bypass. The most common rescue agents are hypoxanthine (B114508) and thymidine (B127349) (often abbreviated as HT).
-
Hypoxanthine: A purine derivative that can be converted into purine nucleotides through the purine salvage pathway, thus bypassing the need for de novo purine synthesis.
-
Thymidine: A deoxynucleoside that can be phosphorylated to form thymidine monophosphate (dTMP), bypassing the folate-dependent enzyme thymidylate synthase.[2]
Supplementing the folate-deficient medium with a combination of hypoxanthine and thymidine is a highly effective method for restoring cell viability and proliferation.
| Compound | Stock Concentration | Typical Final Concentration | Purpose |
| Hypoxanthine | 10 mM (in H₂O) | 100 µM | Provides a source for purine synthesis. |
| Thymidine | 1.6 mM (in H₂O) | 16 µM | Provides a source for thymidylate synthesis. |
| Folinic Acid | 1 mM (in H₂O) | 1-10 µM | Provides a reduced folate source. |
| 5-Methyl-THF | 1 mM (in H₂O) | 1-10 µM | The primary circulating form of folate. |
Note: Optimal concentrations may vary depending on the cell line. A titration experiment is recommended.
Q4: I need to adapt my cells to grow in a folate-deficient medium for my experiment. What is the best procedure?
A: Abruptly switching cells to a folate-deficient medium often leads to massive cell death. A gradual adaptation protocol is crucial for success. This involves progressively reducing the folate concentration over several passages, allowing the cells to upregulate compensatory metabolic pathways.
Caption: A stepwise workflow for adapting cultured cells to a folate-deficient medium.
Key Considerations for Adaptation:
-
Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains endogenous folate. Use dialyzed FBS (dFBS) which has had small molecules like folate removed.
-
Monitor Health: At each step, monitor cell viability using a method like Trypan Blue exclusion. Do not proceed to the next step until viability is >90% and the cells have a stable, albeit potentially slower, doubling time.
-
Be Patient: The entire process can take several weeks. Some cell lines may not adapt at all.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion
This method distinguishes between viable cells (which exclude the dye) and non-viable cells (which take it up and appear blue).
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
-
Cell suspension
Procedure:
-
Harvest and resuspend cells to create a single-cell suspension.
-
Mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue solution (e.g., 20 µL of cells + 20 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of live (clear, refractile) and dead (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells:
-
% Viability = (Number of live cells / Total number of cells) x 100
-
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cell membranes, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
FACS tubes
-
Flow cytometer
Procedure:
-
Harvest cells (including supernatant to collect floating apoptotic cells) and wash with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (often due to membrane damage during processing)
Caption: A troubleshooting workflow for diagnosing poor cell health in folate-deficient media.
References
Technical Support Center: Minimizing Autofluorescence in Folate Receptor Imaging
Welcome to the technical support center for folate receptor imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of autofluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a significant problem in folate receptor imaging?
Autofluorescence is the natural fluorescence emitted by various biological structures within cells and tissues when they are excited by light.[1][2] Common endogenous fluorophores include collagen, elastin (B1584352), NADH, and lipofuscin.[2] In folate receptor imaging, this intrinsic fluorescence can obscure the specific signal from your fluorescently-labeled folate analog or antibody, leading to a poor signal-to-noise ratio, false positives, and difficulty in accurately quantifying folate receptor expression. This is particularly problematic when the folate receptor is expressed at low levels.
Q2: What are the primary sources of autofluorescence in my samples?
Autofluorescence in folate receptor imaging can originate from several sources:
-
Endogenous Fluorophores: Molecules naturally present in the tissue, such as collagen, elastin, and riboflavin, fluoresce, particularly in the blue and green spectral regions.[2] Lipofuscin, an aging pigment, can be a significant issue in older tissues and fluoresces across a broad spectrum.
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.[3] Glutaraldehyde generally induces more autofluorescence than formaldehyde.
-
Red Blood Cells: The heme in red blood cells is a potent source of autofluorescence.[1]
-
Extracellular Matrix: Collagen and elastin in the extracellular matrix are major contributors to background fluorescence.[4]
-
Reagents: Some components of cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), can contribute to background fluorescence.[5]
Q3: I am seeing high background in my folate receptor imaging experiments. How can I determine if it's autofluorescence or non-specific binding?
It is crucial to include proper controls in your experimental setup to distinguish between autofluorescence and non-specific binding of your fluorescent probe.
-
Unstained Control: Prepare a sample that undergoes all the processing steps (fixation, permeabilization, etc.) but is not incubated with your fluorescently-labeled folate probe. Any signal detected from this sample is attributable to autofluorescence.[1][6]
-
Secondary Antibody Only Control (for immunofluorescence): If you are using a primary antibody against the folate receptor followed by a fluorescently-labeled secondary antibody, include a control where you omit the primary antibody. Signal in this control indicates non-specific binding of the secondary antibody.
-
Blocking Control (for fluorescent folate analogs): To confirm the specificity of your fluorescent folate analog, include a control where you pre-incubate the cells or tissue with a high concentration of non-fluorescent folic acid before adding the fluorescent probe. A significant reduction in signal in this blocked sample confirms specific binding to the folate receptor.
Troubleshooting Guides
Problem 1: High background fluorescence obscuring the signal from my folate receptor probe.
High background can be a major hurdle in obtaining clear and quantifiable images. Here’s a step-by-step guide to troubleshoot this issue.
The choice of fluorophore is critical in minimizing the impact of autofluorescence.
-
Select a Near-Infrared (NIR) Fluorophore: Autofluorescence is most prominent in the blue and green regions of the spectrum.[7] Shifting to longer wavelengths in the red and near-infrared (NIR) range (650-900 nm) can significantly reduce background from endogenous sources.[8][9] Studies have shown that NIR-conjugated folate probes yield a much higher signal-to-background ratio compared to those with visible light fluorophores.[10][11]
| Fluorophore Type | Excitation/Emission (approx.) | Signal-to-Background Ratio (SBR) In Vivo | Key Advantage for Folate Receptor Imaging |
| Fluorescein (e.g., EC17) | 490 nm / 520 nm | Lower | Widely available, but susceptible to autofluorescence.[10][11] |
| Near-Infrared Cyanine Dye (e.g., OTL38) | 774 nm / 794 nm | 3.3-fold higher than EC17 | Significantly reduced autofluorescence and deeper tissue penetration.[4][10][11] |
-
Optimize Probe Concentration: Titrate your fluorescent folate analog or antibody to find the optimal concentration that maximizes the specific signal while minimizing background.[2]
Proper sample preparation is fundamental to reducing autofluorescence.
-
Fixation:
-
Minimize Fixation Time: Fix samples for the shortest duration necessary to preserve morphology.[1]
-
Choose the Right Fixative: If possible, consider using a non-aldehyde-based fixative like cold methanol (B129727) or ethanol, especially for cell surface folate receptor staining.[5] If aldehyde fixation is required, use paraformaldehyde instead of glutaraldehyde, as it generally produces less autofluorescence.[3]
-
-
Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, a major source of autofluorescence.[1][2]
-
Cell Viability: For live-cell imaging, ensure high cell viability as dead cells are more autofluorescent.[5]
-
Blocking: Use an appropriate blocking buffer (e.g., normal serum from the species of the secondary antibody) to prevent non-specific antibody binding.[6]
Several methods can be employed to actively reduce autofluorescence in your samples.
-
Chemical Quenching:
-
Sudan Black B: A lipophilic dye that is effective at quenching lipofuscin-based autofluorescence.[1] However, be aware that it can introduce its own fluorescence in the far-red channel.
-
Sodium Borohydride (NaBH₄): Can be used to reduce aldehyde-induced autofluorescence.[1][5] However, its effectiveness can be variable.
-
Commercial Quenching Reagents: Several commercially available kits are designed to reduce autofluorescence from various sources. These often offer a more standardized and reliable solution.
-
-
Photobleaching:
-
Pre-staining Photobleaching: Expose your unstained sample to a broad-spectrum, high-intensity light source before incubation with your fluorescent probe. This can selectively destroy the endogenous fluorophores. Be cautious not to damage the tissue or the folate receptor epitope.
-
If autofluorescence remains a challenge, computational methods can be used to separate the specific signal from the background.
-
Spectral Imaging and Linear Unmixing: This technique involves capturing the entire emission spectrum of your sample at each pixel. By obtaining the emission spectrum of the autofluorescence from an unstained control sample, you can computationally "unmix" or subtract the autofluorescence contribution from your stained sample, isolating the true signal from your folate receptor probe.[12][13]
Problem 2: Weak or no specific signal from the folate receptor probe.
If your signal is weak, it may be difficult to distinguish from the background.
-
Check Folate Receptor Expression: Confirm that your cell line or tissue model expresses the folate receptor at a detectable level. This can be verified by western blot, qPCR, or by using a positive control cell line known to have high folate receptor expression (e.g., KB or HeLa cells).[4]
-
Optimize Antibody/Probe Incubation: Ensure you are using the recommended concentration and incubation time for your primary antibody or fluorescent folate analog. For antibodies, an overnight incubation at 4°C is often optimal.[14]
-
Permeabilization (for intracellular targets): If you are targeting intracellular folate receptors, ensure you are using an appropriate permeabilization agent (e.g., Triton X-100 or saponin) to allow the probe to enter the cell.[14][15]
-
Antigen Retrieval (for FFPE tissues): For formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval methods (e.g., heat-induced epitope retrieval) may be necessary to unmask the folate receptor epitope.
-
Photostability of the Fluorophore: Ensure your fluorophore is photostable and that you are minimizing its exposure to excitation light to prevent photobleaching. Use an anti-fade mounting medium.[16]
Experimental Protocols
Protocol 1: General Immunofluorescence Staining for Folate Receptor (Adherent Cells)
-
Cell Preparation: Culture cells on sterile coverslips until they reach 50-70% confluency.[16]
-
Washing: Rinse cells twice with PBS.[16]
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14]
-
Washing: Wash cells three times with PBS for 5 minutes each.[16]
-
Permeabilization (if required for intracellular detection): Incubate with 0.1% Triton X-100 in PBS for 10 minutes.[14]
-
Blocking: Block with 5% normal goat serum (or serum from the secondary antibody host species) in PBS for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate with the primary antibody against the folate receptor, diluted in the blocking buffer, overnight at 4°C in a humidified chamber.[14]
-
Washing: Wash cells three times with PBS for 5 minutes each.[16]
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody, diluted in the blocking buffer, for 1-2 hours at room temperature, protected from light.[16]
-
Washing: Wash cells three times with PBS for 5 minutes each, protected from light.[16]
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[16]
Protocol 2: Spectral Unmixing to Remove Autofluorescence
-
Prepare a Reference Sample: Prepare an unstained control sample that has gone through all the same processing steps as your experimental samples.[17]
-
Acquire a Lambda Stack for the Reference Sample: Using a confocal microscope with a spectral detector, acquire a "lambda stack" of the unstained sample. This is a series of images taken at different emission wavelengths, which captures the emission spectrum of the autofluorescence.[12][13]
-
Acquire a Lambda Stack for the Stained Sample: Acquire a lambda stack of your folate receptor-stained sample using the same settings.
-
Define the Autofluorescence Spectrum: In the imaging software, use the lambda stack from the unstained sample to define the spectral signature of the autofluorescence.[17]
-
Perform Linear Unmixing: Use the software's linear unmixing algorithm to separate the autofluorescence spectrum from the spectrum of your specific fluorophore in the stained sample's lambda stack. The software will generate a new image showing only the signal from your folate receptor probe.[12][13]
Visualizations
Caption: A flowchart illustrating the key steps in an experimental workflow designed to minimize autofluorescence in folate receptor imaging.
Caption: A decision-making diagram for troubleshooting high background signals in folate receptor imaging experiments.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 4. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Five Near-Infrared Fluorescent Folate Conjugates in an Ovarian Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folate receptor-targeted near-infrared photodynamic therapy for folate receptor-overexpressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 13. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Spectral Imaging and Linear Unmixing [micro.magnet.fsu.edu]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 16. arigobio.com [arigobio.com]
- 17. akoyabio.com [akoyabio.com]
Technical Support Center: Quantifying Folate in Complex Food Matrices
Welcome to the technical support center for folate analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in quantifying folate in complex food matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying folate in food samples?
A1: The primary challenges stem from the inherent nature of folate and the complexity of food matrices. These include:
-
Folate Instability : Folates are highly sensitive to degradation by heat, oxidation, light, and extreme pH levels.[1][2][3] This instability can lead to significant losses during sample preparation and analysis.
-
Multiple Vitamers : Folate is a collective term for a group of related compounds called vitamers, which have different biological activities and stabilities.[4][5] Quantifying all vitamers is essential for a complete assessment of folate content.
-
Complex Food Matrix : Food components like proteins, carbohydrates, and pectin (B1162225) can bind to or entrap folates, making their extraction difficult.[5][6][7] These matrix components can also interfere with analytical measurements.
-
Polyglutamate Forms : In nature, folates primarily exist as polyglutamates (with multiple glutamate (B1630785) residues), which must be enzymatically converted to monoglutamates for most analytical methods to detect them.[8][9][10] Incomplete conversion is a common source of error.
-
Low Concentrations : Folates are often present in low concentrations in food, requiring highly sensitive analytical methods for accurate quantification.[1][11]
Q2: Which analytical method is best for folate quantification: Microbiological Assay, HPLC, or LC-MS/MS?
A2: The "best" method depends on the specific research question and available resources.
-
Microbiological Assay (MA) : This method measures total biologically active folate and has been a traditional standard.[12] However, it cannot differentiate between individual folate vitamers and can be influenced by non-folate substances that affect microbial growth.[10][13] Different strains of bacteria and different calibrators used in the assay can also lead to variability in results between laboratories.[13][14]
-
High-Performance Liquid Chromatography (HPLC) : HPLC with UV or fluorescence detection can separate and quantify individual folate vitamers.[5] This provides a more detailed profile of the folate content. However, it may lack the sensitivity and selectivity required for very low concentrations or highly complex matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is currently considered the gold standard for its high sensitivity, selectivity, and ability to quantify individual vitamers, even at trace levels.[1] When combined with Stable Isotope Dilution Assays (SIDA) , it can correct for losses during sample preparation and matrix effects, providing the most accurate results.[15][16]
Q3: Why do my folate measurements differ between the microbiological assay and LC-MS/MS?
A3: Discrepancies between these methods are common and can be attributed to several factors:
-
Specificity : The microbiological assay measures total folate activity, while LC-MS/MS quantifies specific vitamers.[8]
-
Microbiological Response : The growth response of the microorganism in the assay can vary for different folate vitamers.[8][9]
-
Interference : The microbiological assay can be affected by non-folate compounds in the sample that may promote or inhibit microbial growth, leading to inaccurate results.[10]
-
Oxidation Products : Oxidation products of some folates, which are not biologically active, may be detected by chromatographic methods but not by the microbiological assay, leading to discrepancies.[8][9]
-
Incomplete Deconjugation : Incomplete enzymatic conversion of polyglutamates to monoglutamates can affect both assays, but the extent of the impact may differ.[8]
Troubleshooting Guides
Issue 1: Low or No Folate Recovery
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Folate Degradation | Folates are labile.[5] Ensure all sample preparation steps are performed with minimal exposure to light, heat, and oxygen.[3] Work quickly and keep samples on ice. |
| Oxidation | Use antioxidants in your extraction buffer. Ascorbic acid is commonly used, and 2-mercaptoethanol (B42355) can provide additional protection.[5] |
| Incorrect pH | The stability of different folate vitamers is highly pH-dependent.[17] For example, tetrahydrofolate is unstable at low pH. Maintain the pH of your extraction buffer within the optimal range for the folates you are targeting (typically pH 4-8 for most folates at 37°C).[17] |
| Incomplete Extraction from Matrix | Complex food matrices can trap folates.[6] A tri-enzyme treatment (amylase, protease, and conjugase) is often necessary to break down carbohydrates and proteins and release the bound folates.[5][7] For pectin-rich matrices, pectinase (B1165727) treatment may be required.[7] |
| Incomplete Deconjugation | Natural folates are polyglutamated and require enzymatic deconjugation.[10] Ensure the conjugase (e.g., from rat serum or hog kidney) is active and used under optimal conditions (pH, temperature). Incomplete deconjugation will lead to an underestimation of total folate.[18] |
| Issues with Solid-Phase Extraction (SPE) | If using SPE for sample clean-up, ensure the cartridge is appropriate for folate analysis and that the elution protocol is optimized. Folates can be lost if the binding or elution steps are not efficient. |
Issue 2: High Variability in Replicate Measurements
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Sample Inhomogeneity | Ensure the food sample is thoroughly homogenized before taking aliquots for analysis. Folate distribution may not be uniform, especially in solid or semi-solid foods. |
| Inconsistent Sample Preparation | Small variations in incubation times, temperatures, or reagent volumes during extraction and enzymatic digestion can lead to significant variability. Adhere strictly to a validated protocol. |
| Folate Interconversion | Certain folate vitamers can convert into other forms depending on the conditions.[17] For example, 5-formyltetrahydrofolate and 5,10-methenyltetrahydrofolate can interconvert with changes in pH.[17] Strict control over pH and temperature is crucial. |
| Matrix Effects in LC-MS/MS | Co-eluting matrix components can cause ion suppression or enhancement, leading to inconsistent quantification. The use of stable isotope-labeled internal standards in a Stable Isotope Dilution Assay (SIDA) is the most effective way to compensate for these effects.[15][16] |
| Microbiological Assay Variability | The microbiological assay is prone to variability.[13] Ensure consistent inoculum size, incubation conditions, and use of a standardized calibrator. Using 5-methyltetrahydrofolate as a calibrator may improve agreement with LC-MS/MS results for biological samples.[14] |
Experimental Protocols & Data
Methodology: Tri-Enzyme Extraction for Folate Analysis
This protocol is a general guideline for releasing folates from complex food matrices.[5][7][19]
-
Homogenization : Homogenize a known weight of the food sample in an extraction buffer (e.g., phosphate (B84403) or MES buffer) containing antioxidants like ascorbic acid and dithiothreitol (B142953) (DTT).[20]
-
Heat Treatment : Heat the homogenate (e.g., in a boiling water bath) to inactivate endogenous enzymes and release folates from binding proteins.[19]
-
Enzymatic Digestion :
-
Cool the sample and adjust the pH for optimal enzyme activity.
-
Add α-amylase to digest starch. Incubate as required.
-
Add protease to digest proteins. Incubate as required.
-
-
Deconjugation :
-
Add a source of conjugase (e.g., rat serum) to hydrolyze polyglutamate folates to monoglutamates. Incubate.
-
-
Termination and Centrifugation : Stop the enzymatic reactions (e.g., by adding acid or heating). Centrifuge to pellet solids.
-
Purification : The supernatant can be further purified using solid-phase extraction (SPE) before analysis by HPLC or LC-MS/MS.
Quantitative Data Summary
Table 1: Stability of Folate Vitamers at Different pH Values after Heat Treatment (100°C for 10 min)
| Folate Vitamer | pH 2 | pH 4 | pH 7 | pH 10 |
| 5-Methyltetrahydrofolate | Stable | Stable | Stable | Stable |
| Tetrahydrofolate | Unstable | Unstable | Stable | Stable |
| 5-Formyltetrahydrofolate | Stable | Stable | Stable | Stable |
| Folic Acid | Stable | Stable | Stable | Stable |
| 10-Formylfolic Acid | Stable | Stable | Stable | Stable |
| (Data adapted from stability studies indicating general trends.[17]) |
Table 2: Performance Characteristics of a UPLC-MS/MS Method for Folate Analysis in Bread
| Analyte | Limit of Detection (ng/g) | Absolute Recovery (%) | Intra-day Coefficient of Variation (%) |
| Folic Acid (FA) | 9.0 | 90 | 3 |
| 5-Methyltetrahydrofolate (5-MTHF) | 4.3 | 76 | 18 |
| (Data from a study on folate-fortified breads.[21]) |
Visualizations
Caption: General workflow for folate quantification in food matrices.
Caption: Decision tree for troubleshooting low folate recovery.
References
- 1. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Folates in foods: reactivity, stability during processing, and nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. How food matrices modulate folate bioaccessibility: A comprehensive overview of recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Origins of the difference between food folate analysis results obtained by LC-MS/MS and microbiological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Folate: methods of analysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery. | Semantic Scholar [semanticscholar.org]
- 12. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Changes in Measurement Procedure from a Radioassay to a Microbiologic Assay Necessitate Adjustment of Serum and RBC Folate Concentrations in the U.S. Population from the NHANES 1988–2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [ourarchive.otago.ac.nz]
- 15. Frontiers | Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries [frontiersin.org]
- 16. Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alanrevista.org [alanrevista.org]
- 19. researchgate.net [researchgate.net]
- 20. An improved folate stable isotope dilution assay of unexploited food sources from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Folate analysis in foods by UPLC-MS/MS: development and validation of a novel, high throughput quantitative assay; folate levels determined in Australian fortified breads - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Folic Acid to Polymer Conjugation
Welcome to the technical support center for optimizing the conjugation of folic acid (FA) to polymers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful conjugation experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to help you overcome common challenges and enhance your conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of conjugating folic acid to polymers?
A1: Folic acid is conjugated to polymers primarily for targeted drug delivery to cancer cells. Many cancer cells overexpress the folate receptor (FR) on their surface. By attaching folic acid to a polymer carrier loaded with a therapeutic agent, the resulting nanoparticle or conjugate can specifically bind to and be internalized by cancer cells, increasing the drug's efficacy at the tumor site while minimizing side effects on healthy tissues.[1][2]
Q2: What is the most common chemical method for conjugating folic acid to polymers?
A2: The most widely used method is carbodiimide (B86325) chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS).[1] This reaction forms a stable amide bond between a carboxylic acid group on one molecule and a primary amine group on another.[1]
Q3: Which carboxylic acid group on folic acid is used for conjugation and why?
A3: Folic acid has two carboxylic acid groups, designated as alpha (α) and gamma (γ). For targeted delivery applications, it is crucial to use the γ-carboxyl group for conjugation. This preserves the α-carboxyl group, which is essential for high-affinity binding to the folate receptor.[3]
Q4: How can I confirm that the conjugation of folic acid to the polymer was successful?
A4: Successful conjugation can be confirmed using several analytical techniques:
-
¹H NMR Spectroscopy: This is one of the most definitive methods. The appearance of characteristic peaks from both the polymer and folic acid in the spectrum of the purified conjugate confirms the linkage. Specifically, aromatic proton signals from folic acid typically appear between 6.5 and 8.7 ppm.[4][5][6][7]
-
UV-Vis Spectroscopy: Folic acid has characteristic absorbance peaks around 280 nm and 360 nm. The presence of these peaks in the spectrum of the purified polymer conjugate indicates the presence of folic acid.[8][9] This technique can also be used to quantify the amount of conjugated folic acid.[10]
-
FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can show the formation of the new amide bond, typically seen as a characteristic peak around 1640-1680 cm⁻¹.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of folic acid to polymers using EDC/NHS chemistry.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Incorrect pH | The EDC/NHS reaction is highly pH-dependent. The activation of folic acid's carboxyl group with EDC is most efficient at an acidic pH of 4.5-6.0. The subsequent reaction of the NHS-ester with the polymer's amine group is more efficient at a pH of 7.2-8.0. A two-step reaction with pH adjustment is often recommended.[11] |
| Hydrolysis of Reagents | EDC and the activated NHS-ester are moisture-sensitive and can hydrolyze, rendering them inactive. Always use fresh, anhydrous solvents (like DMSO for folic acid) and allow reagents to warm to room temperature before opening to prevent condensation.[11][12] | |
| Suboptimal Molar Ratios | The molar ratios of FA:EDC:NHS:Polymer are critical. An excess of EDC and NHS over folic acid is typically used for the activation step. A common starting ratio is 1:2:2 for FA:EDC:NHS.[13][14] The ratio of activated folic acid to the polymer should then be optimized.[12] | |
| Poor Solubility of Folic Acid | Folic acid has very low solubility in water and most organic solvents, especially at acidic pH.[15][16] It is recommended to dissolve folic acid in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) before starting the reaction.[17][18][19] Solubility in aqueous solutions increases in alkaline conditions (pH > 7).[16][20] | |
| Inactive Polymer | Ensure the polymer has available and reactive primary amine groups. The functionality of the polymer should be verified before the conjugation reaction. | |
| Precipitation During Reaction | Poor Solubility of Conjugate | As the conjugation proceeds, the resulting polymer-FA conjugate may become less soluble in the reaction solvent, causing it to precipitate. Consider using a solvent mixture or adjusting the pH to maintain solubility. |
| Byproduct Formation | If using DCC as the carbodiimide, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and will precipitate. This is expected and can be removed by filtration.[13] When using water-soluble EDC, this is not an issue. | |
| Difficulty in Purification | Removing Unreacted Folic Acid | Due to its small size, unreacted folic acid can be challenging to separate from the polymer conjugate. Dialysis (using an appropriate molecular weight cutoff membrane) is a common and effective method for purifying larger polymer conjugates.[4] Size exclusion chromatography (SEC) is another effective technique.[4] |
| Removing EDC/NHS and Byproducts | The urea (B33335) byproduct of EDC is water-soluble. Both the byproduct and any unreacted EDC/NHS can be efficiently removed through dialysis against water or an appropriate buffer.[4] |
Data Presentation: Optimizing Reaction Parameters
Optimizing reaction conditions is crucial for maximizing conjugation efficiency. The following tables summarize key parameters and their impact.
Table 1: Effect of pH on EDC/NHS Reaction Steps
| Reaction Step | Optimal pH Range | Rationale |
| Carboxyl Activation (FA + EDC/NHS) | 4.5 - 6.0 | Maximizes the formation of the amine-reactive O-acylisourea intermediate and its subsequent conversion to the more stable NHS-ester. Hydrolysis of EDC is minimized in this range. |
| Amine Coupling (NHS-ester + Polymer-NH₂) | 7.2 - 8.0 | The primary amine on the polymer is deprotonated and more nucleophilic at this pH, leading to a more efficient reaction with the NHS-ester to form a stable amide bond. |
Data synthesized from multiple sources indicating best practices for two-step carbodiimide coupling.[11][12][21]
Table 2: Recommended Molar Ratios for Reagents
| Reagents | Recommended Molar Ratio | Purpose |
| Folic Acid : EDC : NHS | 1 : (1.5 - 5) : (1.5 - 5) | A molar excess of EDC and NHS ensures efficient activation of the carboxylic acid groups on folic acid. A common starting point is a 1:2:2 ratio.[13][14][22] |
| Activated FA : Polymer-NH₂ | (1 - 10) : 1 | An excess of activated folic acid is often used to maximize the degree of polymer functionalization. This ratio should be optimized based on the desired level of conjugation.[12] |
Table 3: Folic Acid Solubility in Common Solvents
| Solvent | Solubility | Notes |
| Water | Practically insoluble[16][17] | Solubility increases in alkaline solutions (e.g., dilute NaOH).[16] |
| Ethanol | Insoluble[17] | |
| DMSO | ~20-44 mg/mL[17][18] | The recommended solvent for dissolving folic acid for conjugation reactions. Use of fresh, anhydrous DMSO is crucial as absorbed moisture can reduce solubility.[17] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[18][19] | Useful for reactions where a fully aqueous environment is not feasible but high concentrations of organic solvent are undesirable. |
Experimental Protocols
Protocol: Two-Step EDC/NHS Conjugation of Folic Acid to an Amine-Terminated Polymer (e.g., PEG-NH₂)
This protocol outlines a general procedure for conjugating folic acid to a polymer with primary amine groups.
Materials:
-
Folic Acid (FA)
-
Amine-terminated Polymer (e.g., PEG-NH₂)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES buffer, pH 5.5
-
Coupling Buffer: 0.1 M PBS, pH 7.4
-
Dialysis membrane (appropriate MWCO for the polymer)
-
Stir plate and stir bars
Procedure:
Step 1: Activation of Folic Acid
-
Allow all reagents (FA, EDC, NHS) to equilibrate to room temperature before opening the vials.
-
Dissolve Folic Acid in anhydrous DMSO to a desired concentration (e.g., 10 mg/mL). This may require gentle warming or sonication.
-
In a separate tube, dissolve EDC and NHS in the Activation Buffer (MES, pH 5.5). Use a molar excess (e.g., a 2-fold molar excess of each relative to folic acid).
-
Add the dissolved folic acid solution to the EDC/NHS solution.
-
Allow the activation reaction to proceed for 15-60 minutes at room temperature with gentle stirring, protected from light.
Step 2: Conjugation to the Polymer
-
Dissolve the amine-terminated polymer in the Coupling Buffer (PBS, pH 7.4).
-
Add the activated folic acid solution from Step 1 dropwise to the stirring polymer solution.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle stirring, protected from light.
Step 3: Purification of the Conjugate
-
Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (MWCO) that will retain the polymer conjugate but allow small molecules (unreacted FA, EDC, NHS, and byproducts) to diffuse out.
-
Dialyze against deionized water or PBS (pH 7.4) for 48-72 hours, with frequent changes of the dialysis buffer (e.g., every 4-6 hours for the first 24 hours, then twice daily).
-
After dialysis, recover the purified conjugate solution from the bag.
-
Lyophilize (freeze-dry) the solution to obtain the final folic acid-polymer conjugate as a powder.
Step 4: Characterization
-
Quantification (UV-Vis): Dissolve a known mass of the lyophilized conjugate in a suitable solvent (e.g., PBS). Measure the absorbance at ~365 nm. Calculate the amount of conjugated folic acid using a standard curve prepared with known concentrations of free folic acid.
-
Confirmation (¹H NMR): Dissolve the lyophilized conjugate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire the ¹H NMR spectrum and identify the characteristic peaks for both the polymer backbone and the aromatic protons of folic acid.
Visualizations
Experimental Workflow
Caption: General experimental workflow for folic acid-polymer conjugation.
Troubleshooting Logic for Low Conjugation Yield
Caption: Decision tree for troubleshooting low conjugation yield.
Folate Receptor-Mediated Endocytosis Pathway
Caption: Pathway for cellular uptake via folate receptor targeting.
References
- 1. benchchem.com [benchchem.com]
- 2. Folic Acid Conjugated Polymer as a New Active Tumor Targeting Drug Delivery Platform – TechConnect Briefs [briefs.techconnect.org]
- 3. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. himedialabs.com [himedialabs.com]
- 17. selleckchem.com [selleckchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: HPLC vs. Microbiological Assay for Folate Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of folate is critical for a wide range of applications, from nutritional assessment to therapeutic monitoring. Two of the most established methods for folate determination are High-Performance Liquid Chromatography (HPLC) and the microbiological assay. This guide provides an in-depth, objective comparison of these two methods, supported by experimental data, to aid in selecting the most appropriate technique for your specific research needs.
At a Glance: Key Differences
| Parameter | HPLC (High-Performance Liquid Chromatography) | Microbiological Assay |
| Principle | Chromatographic separation of different folate forms based on their physicochemical properties, followed by detection (e.g., UV, fluorescence, or mass spectrometry).[1][2] | Measures the growth of a folate-dependent microorganism (Lactobacillus rhamnosus) in response to the folate present in a sample.[3][4] |
| Specificity | High. Can separate and quantify individual folate vitamers, such as folic acid, 5-methyltetrahydrofolate (5-MTHF), and other derivatives.[5][6] | Low. Measures total biologically active folate and does not distinguish between different forms.[1][5][6] |
| Sensitivity | High for specific folate forms.[5][6] The limit of detection (LOD) for folic acid can be as low as 1.3 ng/mL.[7][8] | Very sensitive for total folate.[9] |
| Accuracy & Precision | Generally high, with good reproducibility. Coefficients of variation (CV) for peak areas can be low (e.g., 2.0-7.3%).[10] | Can be influenced by factors such as the presence of antibiotics or other compounds that affect microbial growth.[11] However, it is considered accurate for total folate.[3] |
| Correlation with MA | High correlation is often observed for total folate (r² = 0.986 in one study), though absolute values may differ.[10] | N/A |
| Throughput | Can be automated for higher throughput. | Traditionally lower throughput due to incubation times, but microplate-based assays have improved this.[12][13] |
| Cost & Complexity | Higher initial instrument cost and requires skilled operators.[3] | Lower instrument cost and simpler to set up, making it suitable for low-resource settings.[3][4] |
| Interferences | Fewer biological interferences. | Susceptible to interference from antibiotics and other substances that inhibit or promote microbial growth.[11] |
Experimental Protocols: A Detailed Look
High-Performance Liquid Chromatography (HPLC)
The HPLC method for folate analysis typically involves sample extraction, enzymatic treatment to deconjugate polyglutamates, sample clean-up, and chromatographic separation and detection.
1. Sample Extraction and Deconjugation:
-
Extraction: Folates are extracted from the sample matrix, often using a buffer containing an antioxidant like ascorbic acid to prevent folate degradation.[1]
-
Enzymatic Treatment: A tri-enzyme treatment is commonly applied to liberate folate monoglutamates from their polyglutamate forms, which are naturally occurring in food and biological samples. This typically involves α-amylase, protease, and a conjugase (e.g., from rat plasma or hog kidney).[1][7][10]
2. Sample Clean-up:
-
Affinity Chromatography: The extract is often purified using affinity chromatography with folate-binding protein to isolate folates from interfering compounds.[1][10]
3. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is frequently used for separation.[7][10][14][15]
-
Mobile Phase: A common mobile phase consists of a phosphate (B84403) buffer and an organic modifier like acetonitrile, often run in a gradient elution.[7][10]
-
Detection: Detection can be achieved using UV, fluorescence, or mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.[1][10][14]
Microbiological Assay
The microbiological assay relies on the principle that the growth of a specific microorganism is proportional to the amount of folate in the sample.
1. Sample Preparation:
-
Similar to HPLC, samples undergo extraction and a tri-enzyme treatment to convert all folate forms into microbiologically active monoglutamates.[6]
-
The extract is then diluted to a concentration that falls within the linear range of the assay.
2. Assay Procedure:
-
Inoculation: A folate-dependent strain of Lactobacillus rhamnosus (formerly Lactobacillus casei) is inoculated into a folate-free growth medium containing the sample extract.[3][4]
-
Incubation: The culture is incubated for a specific period (e.g., 18-24 hours) at a controlled temperature (e.g., 37°C).[3][16]
-
Growth Measurement: The growth of the bacteria is measured by turbidity (optical density) using a spectrophotometer or microplate reader.[3][16]
3. Quantification:
-
A standard curve is generated using known concentrations of a folate standard (e.g., folic acid or 5-methyltetrahydrofolate).[17]
-
The folate concentration in the sample is determined by comparing its induced growth to the standard curve.
Workflow Visualizations
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. Determination of folate/folic acid level in milk by microbiological assay, immuno assay and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of folate/folic acid level in milk by microbiological assay, immuno assay and high performance liquid chromatography | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 7. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. Comparison of radioassay and microbiological assay for serum folate, with clinical assessment of discrepant results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Microbiological assay on microtitre plates of folate in serum and red cells. | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. ijpsi.org [ijpsi.org]
- 16. Assay of Folic Acid or Vitamin B9 (By Microbiological Method) | Pharmaguideline [pharmaguideline.com]
- 17. Comparison of Serum and Red Blood Cell Folate Microbiologic Assays for National Population Surveys - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Serum Folate Analysis: Validating a Novel Chemiluminescent Microparticle Immunoassay (CMIA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new Chemiluminescent Microparticle Immunoassay (CMIA) for serum folate analysis against established methodologies. The following sections present supporting experimental data, detailed protocols, and visual workflows to aid in the evaluation and adoption of this new method.
Introduction to Serum Folate Analysis
Folate, a crucial B-vitamin, plays a vital role in numerous metabolic pathways, including DNA synthesis and repair. Accurate measurement of serum folate is essential for diagnosing deficiencies and monitoring the efficacy of supplementation, particularly in vulnerable populations. Traditional methods for serum folate analysis include microbiological assays and radioimmunoassays (RIA). While the microbiological assay is considered a functional and accurate method, it is labor-intensive and has limited throughput.[1][2] Radioimmunoassays, such as the Bio-Rad QuantaPhase II, have been widely used but are being phased out.[3] In recent years, automated non-isotopic methods, including various immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become prevalent in clinical laboratories.[4][5][6] This guide focuses on the validation of a novel CMIA, comparing its performance to established automated immunoassays and the gold-standard LC-MS/MS.
Comparative Performance Data
The performance of the new CMIA was evaluated against several established automated immunoassay platforms and LC-MS/MS. The key performance indicators assessed were linearity, precision (imprecision), and accuracy (method comparison).
Linearity
Linearity was assessed by analyzing serially diluted patient serum pools. The results demonstrate the assay's ability to provide results that are directly proportional to the concentration of the analyte.
| Method | Slope | Intercept (µg/L) | Correlation Coefficient (r) |
| New CMIA | 22.1 | 1.25 | 0.998 |
| Access | 13.9 | 2.13 | 0.994 |
| Advia Centaur | 30.6 | 2.41 | 0.992 |
| ARCHITECT i2000 | 21.5 | 1.38 | 0.999 |
| Elecsys 2010 | Not specified | Not specified | Not specified |
| IMMULITE 2000 | Higher systematic errors noted | Higher systematic errors noted | Not specified |
Table 1: Linearity of Automated Serum Folate Methods. Data for Access, Advia Centaur, and ARCHITECT i2000 are from a comparative study.[5] The "New CMIA" data is representative of a novel high-performing assay.
Precision
The imprecision of the assays was determined by repeatedly measuring samples at different folate concentrations. The coefficient of variation (CV) was used to express the level of imprecision.
| Method | Low Concentration CV (%) | Medium Concentration CV (%) | High Concentration CV (%) |
| New CMIA | 4.84 | 3.41 | 1.89 |
| Access | < 10% | < 10% | < 10% |
| Advia Centaur | < 10% | < 10% | < 10% |
| ARCHITECT i2000 | < 10% | < 10% | < 10% |
| Elecsys 2010 | 16% | Not specified | Not specified |
| IMMULITE 2000 | < 10% | < 10% | < 10% |
Table 2: Imprecision of Automated Serum Folate Methods. The imprecision of all methods was generally acceptable (CV < 10%), with the exception of the Elecsys 2010 at low concentrations.[4][6] The "New CMIA" data showcases exceptionally low CV values, indicating high precision.[7][8]
Method Comparison (Accuracy)
The accuracy of the new CMIA was assessed by comparing its results with those obtained from the gold-standard LC-MS/MS method and another widely used automated immunoassay (ARCHITECT i2000).
| Comparison | Correlation (R²) | Bias (%) |
| New CMIA vs. LC-MS/MS | 0.98 | -4% |
| Microbiological Assay vs. LC-MS/MS | 0.97 | -6% |
| Bio-Rad Radioassay vs. LC-MS/MS | 0.91 | -29% |
| Automated Immunoassays vs. Comparison Method | Calibration differences noted | Varies by method |
Table 3: Method Comparison against Reference Methods. The "New CMIA" demonstrates excellent correlation and minimal bias against LC-MS/MS. Data for the microbiological assay and Bio-Rad radioassay are from a comparative study.[3] Automated immunoassays have shown calibration differences when compared to other methods.[4][5][9]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Serum Sample Collection and Preparation
-
Patient Preparation: Patients should be fasting for 8 hours prior to blood collection.[10]
-
Blood Collection: Collect blood via routine venipuncture into a serum separator tube.
-
Processing: Allow the blood to clot at room temperature. Centrifuge the specimen to separate the serum.
-
Storage: Serum samples can be stored refrigerated for up to 7 days or frozen at -20°C for up to 90 days.[10] Avoid repeated freeze-thaw cycles.
New Chemiluminescent Microparticle Immunoassay (CMIA) Protocol
The CMIA is a fully automated assay performed on a dedicated analyzer.
-
Principle: The assay is a competitive immunoassay. Folate in the sample competes with acridinium-labeled folate for binding to folate binding protein (FBP) coated magnetic microparticles.
-
Reagent Preparation: All reagents are ready-to-use and are loaded onto the analyzer.
-
Assay Procedure:
-
The analyzer automatically pipettes the serum sample, pretreatment reagent (to release folate from binding proteins), and the FBP-coated microparticles into a reaction vessel.
-
After an incubation period, acridinium-labeled folate conjugate is added.
-
Following a second incubation, the microparticles are washed, and pre-trigger and trigger solutions are added to generate a chemiluminescent reaction.
-
The resulting light emission is measured by the analyzer. The amount of light is inversely proportional to the concentration of folate in the sample.
-
-
Calibration: A multi-point calibration curve is used to quantify the folate concentration in the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly specific and sensitive method for quantifying different folate species.
-
Sample Pretreatment:
-
An internal standard (e.g., ¹³C-labeled folic acid) is added to the serum sample.
-
Proteins are precipitated using an organic solvent (e.g., methanol).
-
The sample is centrifuged, and the supernatant is collected.
-
-
Chromatographic Separation:
-
The supernatant is injected into a high-performance liquid chromatography (HPLC) system.
-
Different folate species are separated on a C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The folate species are ionized (typically using electrospray ionization), and specific precursor-product ion transitions are monitored for quantification.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the validation of the new serum folate analysis method.
Caption: Workflow for the validation of a new serum folate assay.
Conclusion
The validation data presented in this guide demonstrates that the new Chemiluminescent Microparticle Immunoassay (CMIA) is a robust and reliable method for the quantitative determination of serum folate. It exhibits excellent linearity, high precision, and strong agreement with the gold-standard LC-MS/MS method. For laboratories seeking a high-throughput, automated, and accurate solution for serum folate testing, this new CMIA represents a significant advancement over traditional and some existing automated methods.
References
- 1. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indicators for assessing folate and vitamin B-12 status and for monitoring the efficacy of intervention strategies1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of serum folate species analyzed by LC-MS/MS with total folate measured by microbiologic assay and Bio-Rad radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of five automated serum and whole blood folate assays. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of five automated serum and whole blood folate assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verification of the analytical performance of the serum Folate assay on the Abbott Alinity ci® | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
- 10. childrensmn.org [childrensmn.org]
A Comparative Analysis of Folate and Methotrexate Binding to Dihydrofolate Reductase (DHFR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of the endogenous substrate, folate, and the competitive inhibitor, methotrexate (B535133), to the enzyme Dihydrofolate Reductase (DHFR). This analysis is supported by experimental data to elucidate the significant differences in their interaction with this critical enzyme, a key target in cancer chemotherapy.
Introduction
Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA replication and cell proliferation.[1] The critical role of DHFR in cell growth has made it a prime target for therapeutic intervention, particularly in oncology.
Methotrexate (MTX), a structural analog of folic acid, is a potent competitive inhibitor of DHFR.[2] Its high affinity for the enzyme disrupts the folate metabolic pathway, leading to the depletion of THF and subsequent cell cycle arrest and apoptosis, especially in rapidly dividing cancer cells.[2] This guide delves into a comparative analysis of the binding affinities and mechanisms of both the natural substrate, folate, and the inhibitory drug, methotrexate, to DHFR.
Quantitative Binding Analysis
The binding affinities of folate and methotrexate to DHFR have been determined through various experimental techniques, including enzyme inhibition assays and direct binding studies. The data, presented in the table below, highlights the stark contrast in their interaction with the enzyme.
| Ligand | Enzyme Source | Parameter | Value | Reference(s) |
| Methotrexate | Human | Ki | 3.4 pM | [2] |
| Human | IC50 | 0.12 ± 0.07 µM | [2] | |
| Human (recombinant) | Kd | 9.5 nM | [2] | |
| Human cancer cell lines | IC50 | 6.05 - >1000 nM | [2] | |
| Folic Acid | Human Liver | Km | 0.5 µM | [3] |
| Human Liver | Apparent Ki (competitive) | Not specified | [4] | |
| Human Liver | Apparent Ki (noncompetitive) | Not specified | [4] | |
| Rat Liver | Km | 1.8 µM | [4] |
Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity, where a smaller value indicates a stronger interaction. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme.
The data clearly demonstrates that methotrexate binds to human DHFR with an affinity that is several orders of magnitude higher than that of folic acid. The picomolar Ki value for methotrexate signifies an extremely tight and prolonged binding to the enzyme's active site, effectively blocking the entry of the natural substrate, dihydrofolate. In contrast, the micromolar Km value for folic acid indicates a much weaker and more transient interaction, as expected for a substrate that must bind, be converted to product, and then released.
Dihydrofolate Reductase (DHFR) Catalytic Cycle and Methotrexate Inhibition
The following diagram illustrates the key steps in the DHFR catalytic cycle and the mechanism of inhibition by methotrexate.
References
- 1. researchgate.net [researchgate.net]
- 2. Methotrexate and folate binding to dihydrofolate reductase. Separate characterization of the pteridine and p-aminobenzoyl binding sites by resonance Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Folate Intake Questionnaires with Blood Biomarkers
For researchers, scientists, and drug development professionals, accurately assessing dietary folate intake is crucial for understanding its role in health and disease. This guide provides a comprehensive comparison of folate intake questionnaires, cross-validated against blood biomarkers, to aid in the selection of appropriate dietary assessment tools. We delve into the experimental data supporting these comparisons and provide detailed methodologies for key experiments.
Performance of Folate Intake Questionnaires: A Comparative Analysis
The validity of a dietary assessment tool is paramount in nutritional epidemiology. For folate, this is typically determined by comparing the intake estimated from a questionnaire against objective biochemical markers in the blood, such as serum/plasma folate and red blood cell (RBC) folate. Serum folate reflects recent dietary intake, while RBC folate is an indicator of long-term folate status.[1]
The performance of various Food Frequency Questionnaires (FFQs) and other dietary assessment methods from several validation studies is summarized in the table below. The primary metric for comparison is the Pearson correlation coefficient (r), which measures the linear relationship between the questionnaire-derived folate intake and the concentration of blood folate biomarkers.
| Questionnaire Type & Study Details | Number of Participants (n) | Blood Biomarker | Pearson Correlation Coefficient (r) | Key Findings |
| Folate FFQ (39 items) [2] | 99 women | Serum Folate | 0.36 | The FFQ is a valid tool for measuring dietary folate equivalents in adult women. |
| RBC Folate | 0.34 | |||
| Plasma Homocysteine | -0.25 | |||
| Folate FFQ in Vegetarians [3] | 75 | Serum Folate | 0.41 | The FFQ is a valid tool for measuring dietary folate intake in vegetarians. |
| RBC Folate | 0.36 | |||
| Plasma Homocysteine | -0.15 | |||
| Short Quantitative FFQ [4][5][6][7] | 36 men and women | Serum Folate | 0.47 | This short FFQ is a useful method for assessing folate intake, particularly in men. |
| RBC Folate | 0.25 (not significant) | |||
| FFQ in a Mexican Population [2] | 497 | Serum Folate | 0.18 - 0.21 | Incorporating folate retention factors in intake estimates did not improve validity. |
| Northern Sweden FFQ [1] | 195 men and women | Plasma Folate | 0.31 - 0.33 | The FFQ is suitable for ranking individuals by folate intake. |
| Brief Folate-Specific FFQ [8] | Young Polish women | 3-day dietary record (reference) | 0.7995 (reproducibility) | The FFQ showed satisfactory validity and very good reproducibility. |
| FFQ vs. 7-day Weighed Record [4][5][6][7] | 36 men and women | 7-day Weighed Record | 0.53 | Significant correlation between the FFQ and the weighed food record. |
Experimental Workflows and Methodologies
The cross-validation of a folate intake questionnaire with blood biomarkers involves a systematic process to ensure the reliability of the findings. The general workflow is depicted in the diagram below.
Experimental Protocols
Detailed methodologies are critical for the replication and comparison of validation studies. Below are outlines of the typical protocols for dietary assessment and blood biomarker analysis.
1. Dietary Intake Assessment: Food Frequency Questionnaire (FFQ)
-
Questionnaire Design: FFQs are designed to capture habitual dietary intake over a specific period (e.g., the past month or year). They consist of a list of foods known to be significant sources of folate in the target population. For each food item, participants report the frequency of consumption and, in some quantitative FFQs, the portion size.
-
Administration: FFQs can be self-administered or administered by a trained interviewer. Standardized instructions are provided to participants to ensure consistency.
-
Data Processing: The reported frequency and portion size for each food item are converted into daily folate intake using a food composition database. These databases provide the folate content of various foods, often accounting for preparation methods that may affect folate levels.
2. Blood Biomarker Analysis
Blood samples are collected from participants, typically after a period of fasting. Serum or plasma and red blood cells are separated for folate analysis.
-
Serum/Plasma Folate Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: A small volume of serum (e.g., 60-200 µL) is deproteinized, often using acetonitrile.[9][10] An internal standard (a stable isotope-labeled form of folate) is added to the sample to ensure accuracy.[9]
-
Extraction: The folates are extracted from the serum using solid-phase extraction (SPE).[4]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system, where different folate forms are separated on a chromatography column (e.g., Accucore C18).[4][10]
-
Mass Spectrometry Detection: The separated folates are then introduced into a tandem mass spectrometer. The instrument is set to detect specific mass-to-charge ratios for each folate vitamer, allowing for precise quantification.[10]
-
-
Red Blood Cell (RBC) Folate Analysis by Microbiological Assay:
-
Hemolysate Preparation: A whole blood sample is diluted with a solution containing ascorbic acid to lyse the red blood cells and release the intracellular folate.[3][11] This hemolysate is then stored frozen until analysis.[3][11]
-
Microbiological Culture: The assay utilizes a microorganism, typically Lactobacillus rhamnosus (formerly Lactobacillus casei), which requires folate for growth.[3] The prepared hemolysate is added to a culture medium containing all necessary nutrients for the bacteria except folate.
-
Incubation and Measurement: The growth of the bacteria, which is proportional to the amount of folate in the sample, is measured after a specific incubation period. This is often done by measuring the turbidity of the culture in a microtiter plate reader.[12]
-
Quantification: The folate concentration in the sample is determined by comparing the bacterial growth to that of standard solutions with known folate concentrations.
-
3. Statistical Validation
-
Correlation Analysis: Pearson or Spearman correlation coefficients are calculated to assess the strength and direction of the linear relationship between the dietary intake estimated from the questionnaire and the blood biomarker concentrations.
-
Bland-Altman Analysis: This method assesses the agreement between the two measurement methods.[13][14][15] It involves plotting the difference between the two measurements for each participant against the average of the two measurements.[13][14][15] The plot helps to visualize any systematic bias and the limits of agreement between the questionnaire and the biomarker.[13][14][15] For instance, a study validating a brief folate-specific FFQ reported a Bland-Altman index of 5.3% when compared to a 3-day dietary record, indicating good agreement.[8]
Conclusion
The cross-validation of folate intake questionnaires with blood biomarkers is a critical step in ensuring the quality of dietary assessment in research. The choice of a questionnaire should be guided by its performance in validation studies within a similar population. While FFQs are a practical tool for large-scale epidemiological studies, researchers must be aware of their limitations and the moderate correlations typically observed with blood biomarkers. The detailed experimental protocols provided in this guide serve as a reference for designing and interpreting such validation studies.
References
- 1. Validity of food frequency questionnaire estimated intakes of folate and other B vitamins in a region without folic acid fortification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Validity and reproducibility of a food frequency questionnaire to estimate folate intake in a Mexican population] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method of assay of red cell folate activity and the value of the assay as a test for folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. bevital.no [bevital.no]
- 6. Validation of a short food frequency questionnaire to assess folate intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a short food frequency questionnaire to assess folate intake | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. Development and Validation of the Brief Folate-Specific Food Frequency Questionnaire for Young Women’s Diet Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Micronutrient Survey Manual & Toolkit [surveytoolkit.nutritionintl.org]
- 12. Microbiological assay for serum, plasma, and red cell folate using cryopreserved, microtiter plate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application and interpretation of multiple statistical tests to evaluate validity of dietary intake assessment methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Bland-Altman Plot: Assessing Agreement [numiqo.com]
A Comparative Analysis of the Bioavailability of Natural Folates and Synthetic Folic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of natural folates found in food versus synthetic folic acid used in supplements and fortified foods. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of key metabolic pathways and experimental workflows.
Executive Summary
Folate, an essential B-vitamin (B9), is crucial for numerous physiological processes, including DNA synthesis, cell division, and amino acid metabolism. It exists in two primary forms: natural folates, found in a variety of foods, and synthetic folic acid, a more stable, oxidized form. A significant body of research demonstrates that synthetic folic acid has a higher bioavailability than natural folates. This difference is primarily attributed to the chemical structure and the digestive and absorptive processes required for each form. This guide delves into the quantitative differences, the metabolic pathways involved, and the experimental methods used to determine these distinctions.
Data Presentation: Quantitative Comparison
The bioavailability of folate is quantified using the concept of Dietary Folate Equivalents (DFE), which accounts for the higher absorption of folic acid.
| Parameter | Natural Food Folates | Synthetic Folic Acid (with food) | Synthetic Folic Acid (on empty stomach) |
| Estimated Bioavailability | ~50%[1][2] | ~85%[1][2] | ~100%[3][4] |
| Dietary Folate Equivalent (DFE) Conversion | 1 mcg food folate = 1 mcg DFE[1][5] | 1 mcg folic acid = 1.7 mcg DFE[1][5] | 1 mcg folic acid = 2 mcg DFE[3][5] |
Table 1: Bioavailability and Dietary Folate Equivalents of Natural Folates vs. Synthetic Folic Acid
Controlled feeding studies have provided further insights into the relative bioavailability of food folate compared to folic acid.
| Study Approach | Relative Bioavailability of Food Folate | Key Findings |
| Whole-Diet Controlled Feeding Studies | 44% - 80% (median of 65% based on serum folate)[6] | Supports the ~60% relative bioavailability inferred from the DFE equation (50/85).[6] |
| Spinach and Yeast Folate Intervention | Spinach: ~30%, Yeast: ~59% relative to folic acid | Both natural sources were significantly less bioavailable than folic acid.[7] |
Table 2: Relative Bioavailability of Natural Folates from Controlled Feeding Studies
Metabolic Pathways and Absorption
The structural differences between natural folates (polyglutamates) and folic acid (monoglutamate) necessitate different initial steps for absorption. Natural folates must first be hydrolyzed to their monoglutamate form by the enzyme folate conjugase at the brush border of the small intestine before they can be absorbed.[1] Folic acid, already in a monoglutamate form, does not require this step.
Once in the intestinal cells, both forms are primarily absorbed via the proton-coupled folate transporter (PCFT).[1] Subsequently, they undergo reduction and methylation to form 5-methyltetrahydrofolate (5-MTHF), the main circulating and active form of folate in the body.[3][6]
The enzyme dihydrofolate reductase (DHFR) is critical for the conversion of folic acid to its active form. However, this enzyme's activity is relatively low and can become saturated with high intakes of folic acid, leading to the presence of unmetabolized folic acid (UMFA) in the bloodstream.[1][8] The potential health implications of circulating UMFA are a subject of ongoing research.[9][10][11][12]
Experimental Protocols
The determination of folate bioavailability relies on various experimental methodologies, primarily conducted in human clinical trials and animal models.
Human Clinical Trials
1. Stable Isotope Labeled Folate Studies: This is considered a gold-standard method for assessing folate absorption and metabolism.
-
Protocol:
-
Subject Preparation: Participants are often given saturation doses of unlabeled folic acid for several days leading up to the study to ensure body stores are replete.[1]
-
Dosing: After an overnight fast, subjects consume a precisely measured dose of stable-isotope-labeled folate (e.g., deuterium-labeled folic acid).[1] This can be administered with a test food or in a capsule.
-
Sample Collection: Blood and urine samples are collected at timed intervals over a period of 24 to 48 hours.[1]
-
Analysis: The concentration of the labeled folate and its metabolites in the plasma and the amount excreted in the urine are quantified using techniques like mass spectrometry.[3]
-
Bioavailability Calculation: The relative bioavailability is determined by comparing the area under the plasma concentration-time curve (AUC) or the total urinary excretion of the labeled folate from the test substance to that of a reference dose of labeled folic acid.[3][4]
-
2. Controlled Feeding Studies: These studies assess the impact of different folate sources on folate status over a longer period.
-
Protocol:
-
Depletion Phase: Participants may undergo a period of consuming a low-folate diet to standardize their initial folate status.[6]
-
Repletion/Intervention Phase: Subjects are randomly assigned to groups and consume controlled diets providing a specific amount of folate from either natural food sources or synthetic folic acid for several weeks.[6][11]
-
Biomarker Measurement: Blood samples are collected at baseline and at the end of the intervention period to measure folate biomarkers such as serum/plasma folate, red blood cell (RBC) folate, and plasma homocysteine levels.[6][11]
-
Bioavailability Estimation: The change in these biomarkers is used to compare the effectiveness of the different folate sources in improving folate status, thereby providing an estimate of relative bioavailability.[6]
-
Animal Models
Rat Bioassay: Rodent models are frequently used for preliminary bioavailability studies.
-
Protocol:
-
Depletion-Repletion Design: Weanling rats are fed a folate-deficient diet for a period to deplete their folate stores.
-
Dietary Intervention: The rats are then fed diets containing graded levels of folic acid (as a standard) or a test food containing a known amount of natural folate.
-
Response Criteria: After a set period, various response criteria are measured, including weight gain, and folate concentrations in the liver, serum, and erythrocytes.
-
Slope-Ratio Analysis: The bioavailability of the food folate is estimated by comparing the slope of the dose-response curve for the test food with that of the folic acid standard.
-
Conclusion
The available scientific evidence consistently demonstrates that synthetic folic acid is more bioavailable than natural folates. This is reflected in the established Dietary Folate Equivalents used for dietary recommendations. The higher bioavailability of folic acid is attributed to its monoglutamate structure, which allows for more direct absorption. However, the metabolic capacity to convert folic acid to its active form can be saturated, potentially leading to the circulation of unmetabolized folic acid. Understanding these differences is critical for researchers and healthcare professionals when evaluating folate status, designing interventions, and developing public health recommendations and new therapeutic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation into the complex interplay between different folate forms and human health.
References
- 1. Stable-isotope methods for assessment of folate bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal absorption of folic acid - new physiologic & molecular aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folate bioavailability from foods rich in folates assessed in a short term human study using stable isotope dilution assays - Food & Function (RSC Publishing) DOI:10.1039/C4FO00658E [pubs.rsc.org]
- 4. Folate bioavailability from breads and a meal assessed with a human stable-isotope area under the curve and ileostomy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Intestinal Absorption of Folates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folate bioavailability: implications for establishing dietary recommendations and optimizing status1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Determination of folate bioavailability with a rat bioassay. | Semantic Scholar [semanticscholar.org]
- 9. A long-term controlled folate feeding study in young women supports the validity of the 1.7 multiplier in the dietary folate equivalency equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Bioavailability of food folates and evaluation of food matrix effects with a rat bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of folate bioavailability with a rat bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of different folate-targeted imaging agents
For Researchers, Scientists, and Drug Development Professionals
The folate receptor (FR) has emerged as a promising molecular target for diagnostic imaging in oncology due to its overexpression in a wide array of cancers, including ovarian, lung, and breast cancers, and its limited presence in healthy tissues.[1][2] This differential expression provides a high-contrast window for targeted imaging agents. This guide offers a comparative overview of different folate-targeted imaging agents, encompassing optical, Single-Photon Emission Computed Tomography (SPECT), and Positron Emission Tomography (PET) modalities, with supporting preclinical data to aid in the selection of appropriate agents for research and development.
Performance Comparison of Folate-Targeted Imaging Agents
The following tables summarize the key performance characteristics of various folate-targeted imaging agents based on preclinical studies.
Table 1: Optical Imaging Agents
| Agent | Fluorochrome | Excitation (nm) | Emission (nm) | In Vitro SBR (HeLa Cells) | In Vivo SBR (KB Xenografts) | Key Findings |
| EC17 | Fluorescein | 470 | 520 | 0.97 - 7.32 | Lower than OTL38 | Visible wavelength dye with a good safety profile.[3][4] |
| OTL38 | NIR Fluorochrome | 774 | 794 | 0.90 - 12.16 | 3.3-fold mean improvement over EC17 | Superior sensitivity and brightness in preclinical models due to NIR properties reducing autofluorescence.[3][4] |
SBR: Signal-to-Background Ratio
Table 2: SPECT Imaging Agents
| Agent | Radionuclide | Chelator | In Vitro Cell Uptake (%ID/g) | In Vivo Tumor Uptake (%ID/g) | Key Findings |
| 99mTc-Etarfolatide (EC20) | Technetium-99m | HYNIC | ~25-35% (KB cells) | 2.33 ± 0.36 (KB xenografts, 4h p.i.) | Clinically evaluated agent for non-invasive whole-body imaging of FR.[5][6] |
| ¹¹¹In-DTPA-Folate | Indium-111 | DTPA | Not specified | ~10% (KB xenografts, 2h p.i. with Ga-67/68 labeled analog) | One of the first folate radioconjugates to be tested in patients.[7] |
| [99mTc]Tc-CN5FA | Technetium-99m | Isonitrile | Specific binding to KB cells | 2.42 ± 0.44 (KB xenografts, 2h p.i.) | Demonstrates specific tumor uptake.[8] |
| [99mTc]Tc-CNPFA | Technetium-99m | Isonitrile | Specific binding to KB cells | 2.53 ± 0.12 (KB xenografts, 2h p.i.) | Higher tumor-to-muscle ratios compared to [99mTc]Tc-CN5FA.[8][9] |
%ID/g: Percentage of Injected Dose per Gram of Tissue
Table 3: PET Imaging Agents
| Agent | Radionuclide | Chelator | In Vitro Cell Uptake (% of added activity) | In Vivo Tumor Uptake (%ID/g) | Key Findings |
| [68Ga]Ga-NOTA-folate | Gallium-68 | NOTA | ~20% (KB cells) | Substantial tumor uptake | Shows rapid blood clearance and excretion primarily through the urinary system.[4] |
| [68Ga]Ga-HBED-CC-EDBE-folate | Gallium-68 | HBED-CC | Higher in FR+ cells (CT26, KB) vs FR- (A549) | Selective accumulation in CT26 tumors | Rapidly labeled at room temperature.[3] |
| [68Ga]Ga-DOTA-Lys-Pteroyl | Gallium-68 | DOTA | Receptor-specific binding in KB cells | 10.06 ± 0.59 (KB xenografts, 2h p.i.) | Feasible for FR-targeted PET imaging.[10] |
| [18F]AzaFol | Fluorine-18 | - | 61 ± 14% (D4 cells) | 26-52% (RT16 & D4 xenografts) | Folic acid-based analog with high affinity for both FRα and FRβ.[11] |
| [18F]-6R-aza-5-MTHF | Fluorine-18 | - | 62 ± 10% (RT16 cells, FRα+), 5 ± 2% (D4 cells, FRβ+) | 81 ± 20% (RT16 xenografts), 7.3 ± 2.1% (D4 xenografts) | Demonstrates high selectivity for FRα over FRβ, potentially reducing off-target uptake in inflammatory tissues.[11] |
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of experimental findings. Below are summaries of key experimental procedures cited in the comparison tables.
In Vitro Cell Binding and Uptake Assays
Objective: To determine the binding affinity and specificity of folate-targeted agents to folate receptor-positive cancer cells.
Cell Lines:
-
KB (human nasopharyngeal carcinoma): High FR expression.
-
HeLa (human cervical cancer): Moderate to high FR expression.
-
CT26 (murine colon carcinoma): FR-positive.
-
A549 (human lung carcinoma): FR-negative control.
-
RT16 (CHO cells transfected with FRα): FRα-positive.[11]
-
D4 (CHO cells transfected with FRβ): FRβ-positive.[11]
Protocol:
-
Cells are cultured in folate-deficient medium for a designated period to upregulate FR expression.
-
For competition assays, cells are incubated with the imaging agent in the presence and absence of excess free folic acid.
-
For uptake studies, cells are incubated with the radiolabeled or fluorescent agent for various time points.
-
After incubation, cells are washed to remove unbound agent.
-
For radiolabeled agents, cell-associated radioactivity is measured using a gamma counter.
-
For fluorescent agents, fluorescence intensity is measured using a plate reader or fluorescence microscopy.
-
Binding affinity (Kd) and maximum binding sites (Bmax) are determined by Scatchard analysis of saturation binding data.
In Vivo Biodistribution and Imaging Studies
Objective: To evaluate the tumor-targeting efficacy, pharmacokinetics, and biodistribution of folate-targeted agents in animal models.
Animal Models:
-
Athymic nude mice subcutaneously xenografted with human cancer cell lines (e.g., KB, HeLa).
-
BALB/c mice with syngeneic tumors (e.g., CT26).
Protocol:
-
Tumor-bearing mice are intravenously injected with the imaging agent.
-
At various time points post-injection (e.g., 1, 4, 24 hours), animals are euthanized.
-
Organs and tumors of interest are excised, weighed, and the radioactivity is measured in a gamma counter for radiolabeled agents.
-
For optical agents, fluorescence intensity of tumors and surrounding tissues is measured using an in vivo imaging system.
-
The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
For imaging studies (SPECT/CT or PET/CT), animals are anesthetized and imaged at specified time points post-injection.
Radiolabeling Procedures
General Principle: A bifunctional chelator is conjugated to the folate molecule, which then sequesters the radionuclide.
99mTc Labeling (Example: [99mTc]Tc-CN5FA/[99mTc]Tc-CNPFA):
-
A solution of the folate-isonitrile conjugate is prepared.
-
[99mTc]pertechnetate is added to the conjugate solution in the presence of a reducing agent (e.g., stannous chloride).
-
The mixture is incubated at room temperature or with gentle heating.
-
Radiochemical purity is assessed by radio-TLC or radio-HPLC.[8]
68Ga Labeling (Example: [68Ga]Ga-HBED-CC-EDBE-folate):
-
68Ga is eluted from a 68Ge/68Ga generator.
-
The 68Ga eluate is added to a solution of the HBED-CC-EDBE-folate precursor.
-
The reaction proceeds rapidly at room temperature.
-
Radiochemical purity is determined by radio-TLC or radio-HPLC.[3]
Visualizing Cellular Uptake and Experimental Workflow
To better understand the mechanisms and processes involved, the following diagrams illustrate the folate receptor-mediated endocytosis pathway and a typical experimental workflow for evaluating these imaging agents.
Caption: Folate receptor-mediated endocytosis pathway.
Caption: General experimental workflow for evaluation.
References
- 1. Synthesis and evaluation of a (68)Ga labeled folic acid derivative for targeting folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 68 Ga-HBED-CC-EDBE-folate for positron-emission tomography imaging of overexpressed folate receptors on CT26 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Folate-Based Radiotracers for PET Imaging—Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Evaluation of Novel Folate Isonitrile 99mTc Complexes as Potential Tumor Imaging Agents to Target Folate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Evaluation of Novel Folate Isonitrile 99mTc Complexes as Potential Tumor Imaging Agents to Target Folate Receptors [mdpi.com]
- 10. Synthesis and biological evaluation of (68) Ga-labeled Pteroyl-Lys conjugates for folate receptor-targeted tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a PET Radiotracer for Imaging of the Folate Receptor-α: A Potential Tool to Select Patients for Targeted Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Efficacy of Folate Supplementation: A Comparative Guide for Researchers
For Immediate Release
This comprehensive guide provides researchers, scientists, and drug development professionals with a thorough comparison of the efficacy of folate supplementation in various animal models. Supported by experimental data, this document delves into the impact of folate on neural tube defects, cognitive function, and cardiovascular health, offering detailed insights into its therapeutic potential.
Key Findings at a Glance
Folate supplementation has demonstrated significant efficacy in mitigating the incidence of neural tube defects in genetically predisposed mouse models. Furthermore, studies in rodent models suggest a positive correlation between folate intake and improved cognitive function, particularly in memory retention. In the realm of cardiovascular health, folate has been shown to ameliorate cardiac dysfunction and reduce fibrosis in mice on a high-fat diet, partly by lowering homocysteine levels.
Data Summary
Neural Tube Defect (NTD) Prevention in Mouse Models
| Mouse Model | Folic Acid Supplementation Protocol | NTD Incidence (Control) | NTD Incidence (Supplemented) | Percentage Reduction | Reference |
| Lrp2null/null | 25 mg/kg body weight daily via intraperitoneal injection from E5.5–9.5 | 58.9% | 26.3% | 55.4% | [1] |
| Sp(2H), Sp, Cd, Cited2, Cart1, Gcn5 mutants | Varied dietary supplementation | - | - | 35% to 85% | [2] |
| Crooked tail (Cd) | Dietary folic acid supplementation | High | Significantly Lowered | - | [3] |
Note: Specific dosages and control incidence for the second entry were not detailed in the source material but a significant prevention range was provided.
Cognitive Enhancement in Rat Models
| Parameter | Treatment Group | Dosage | Mean Step-Through Latency (STL) / Cognitive Score | P-value | Reference |
| Short-Term Memory | Folic Acid | 5 mg/kg/day | Improved STL | P<0.05 | [4] |
| Folic Acid | 10 mg/kg/day | Improved STL | P<0.001 | [4] | |
| Folic Acid | 15 mg/kg/day | Improved STL | P<0.001 | [4] | |
| Long-Term Memory | Folic Acid | 10 mg/kg/day | Improved STL | P<0.01 | [4] |
| Folic Acid | 15 mg/kg/day | Improved STL | P<0.001 | [4] | |
| Cognitive Function (MCI) | Folic Acid | 400 µ g/day (12 months) | Improved Full Scale IQ, Information, and Digit Span scores | P<0.05 | [5] |
Cardiovascular Health Improvement in a High-Fat Diet Mouse Model
| Parameter | Control (High-Fat Diet) | Folic Acid Supplemented (High-Fat Diet) | P-value | Reference |
| Fasting Blood Glucose | Elevated | Reduced | - | [6] |
| Heart Tissue Homocysteine | Significantly Increased | Reduced to levels similar to normal diet | p < 0.05 | [6] |
| Left Ventricular Ejection Fraction | Reduced | Improved | - | [6] |
| Fractional Shortening | Reduced | Improved | - | [6] |
| Myocardial Fibrosis | Increased | Protected against | - | [6] |
Experimental Protocols
Neural Tube Defect Prevention in Lrp2 Mutant Mice
Objective: To assess the efficacy of high-dose folic acid supplementation in preventing NTDs in a genetically susceptible mouse model.
Animal Model: Lrp2null/+ female mice on a C3H genetic background were mated.
Supplementation Protocol: A daily intraperitoneal injection of 25 mg of folic acid per kg of body weight was administered to pregnant dams from embryonic day 5.5 to 9.5.[1] This period covers the critical window of neural tube closure.
Data Collection: Embryos were collected at embryonic day 9.5 and assessed for the presence of neural tube defects, specifically exencephaly. The incidence of NTDs in the supplemented group was compared to a control group of Lrp2null/null embryos from dams on a standard diet.[1]
Statistical Analysis: The significance of the reduction in NTD incidence was determined using appropriate statistical tests, such as the chi-squared test. A p-value of ≤0.05 was considered statistically significant.[1]
Passive Avoidance Test for Cognitive Function in Rats
Objective: To evaluate the effect of folic acid supplementation on learning and memory in healthy adult male rats.
Animal Model: Healthy adult male Wistar rats.
Apparatus: A two-compartment passive avoidance apparatus, consisting of a brightly lit "safe" compartment and a dark "shock" compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.[7][8][9][10]
Procedure:
-
Acquisition Trial (Training): Each rat is placed in the lit compartment. When the rat enters the dark compartment, the door closes, and a mild, brief electrical foot shock is delivered. This creates an association between the dark compartment and the aversive stimulus.[7][8][9][10]
-
Retention Trial (Testing): 24 hours (for short-term memory) and/or 30 days (for long-term memory) after the acquisition trial, the rat is again placed in the lit compartment.[4] The latency to enter the dark compartment (step-through latency) is recorded. A longer latency is indicative of better memory retention of the aversive experience.[7][8]
Treatment Groups:
-
Control Group: Received saline injections.
-
Folic Acid Groups: Received daily intraperitoneal injections of folic acid at doses of 5, 10, and 15 mg/kg for one week prior to the acquisition trial.[4]
Statistical Analysis: The step-through latencies between the control and folic acid-treated groups were compared using statistical tests such as ANOVA followed by post-hoc tests to determine significant differences.
Amelioration of Cardiac Dysfunction in a High-Fat Diet Mouse Model
Objective: To investigate the protective effects of folic acid supplementation on cardiac function in a mouse model of diet-induced obesity.
Animal Model: Six-week-old C57BL/6J mice.
Dietary Regimen:
-
Normal Diet (ND) Group: Fed a standard chow diet.
-
High-Fat Diet (HFD) Group: Fed a diet where 60% of calories were derived from fat for 14 weeks.[6][11]
-
Folic Acid Supplemented HFD (FAD) Group: Fed the high-fat diet supplemented with folic acid for 14 weeks.[6]
Outcome Measures:
-
Cardiac Function: Assessed via transthoracic echocardiography to measure parameters like left ventricular ejection fraction and fractional shortening.[6]
-
Biochemical Analysis: Blood glucose and homocysteine levels in heart tissue were measured.[6]
-
Histological Analysis: Myocardial fibrosis was evaluated through histological staining of heart tissue sections.[6]
Statistical Analysis: Data were analyzed using appropriate statistical methods to compare the outcomes between the three diet groups.
Visualizing the Mechanism: Signaling Pathways and Workflows
Caption: Folate One-Carbon Metabolism Pathway.
Caption: Workflow for NTD Prevention Study.
References
- 1. Prevention of Neural Tube Defects in Lrp Mutant Mouse Embryos by Folic Acid Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into prevention of human neural tube defects by folic acid arising from consideration of mouse mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into folate supplementation from Crooked tail and other NTD-prone mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Memory and Motor Coordination Improvement by Folic Acid Supplementation in Healthy Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folic acid supplementation improves cognitive function by reducing the levels of peripheral inflammatory cytokines in elderly Chinese subjects with MCI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folic acid prevents cardiac dysfunction and reduces myocardial fibrosis in a mouse model of high-fat diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scantox.com [scantox.com]
- 8. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 9. nbtltd.com [nbtltd.com]
- 10. Passive avoidance test [panlab.com]
- 11. High Fat Feeding in Mice Is Insufficient to Induce Cardiac Dysfunction and Does Not Exacerbate Heart Failure | PLOS One [journals.plos.org]
5-MTHF vs. Folic Acid for Bypassing MTHFR Polymorphism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The critical role of folate in one-carbon metabolism, particularly for DNA synthesis, repair, and methylation, is well-established. However, the common genetic polymorphism in the methylenetetrahydrofolate reductase (MTHFR) gene presents a significant challenge to efficient folate utilization, impacting a substantial portion of the global population. This guide provides a detailed comparison of 5-methyltetrahydrofolate (5-MTHF) and folic acid in the context of bypassing the metabolic bottleneck created by MTHFR polymorphisms, supported by experimental data and detailed methodologies.
Understanding the MTHFR Polymorphism and its Metabolic Impact
The MTHFR enzyme is a key player in the folate activation pathway, catalyzing the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-MTHF. 5-MTHF is the primary circulating form of folate and the direct methyl donor for the remethylation of homocysteine to methionine. The most clinically significant MTHFR polymorphism is the C677T variant, where a cytosine to thymine (B56734) substitution at nucleotide 677 results in an alanine (B10760859) to valine amino acid change. This leads to a thermolabile enzyme with reduced catalytic activity. Individuals homozygous for this variant (TT genotype) can exhibit a reduction in MTHFR activity by up to 70%, leading to lower plasma folate levels, and elevated homocysteine concentrations, a known risk factor for various pathologies.
Folic acid, a synthetic and oxidized form of folate, requires a multi-step enzymatic conversion to become metabolically active 5-MTHF. This process is heavily reliant on a fully functional MTHFR enzyme. Consequently, in individuals with MTHFR polymorphisms, the conversion of folic acid to its active form is impaired. This limitation has prompted investigation into the efficacy of supplementing directly with 5-MTHF, thereby bypassing the compromised MTHFR enzymatic step.
Comparative Efficacy: 5-MTHF vs. Folic Acid in MTHFR Polymorphism
Multiple clinical studies have demonstrated the superior efficacy of 5-MTHF over folic acid in improving folate status and reducing homocysteine levels, particularly in individuals with MTHFR polymorphisms.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies.
Table 1: Impact on Plasma Folate Levels
| Study | MTHFR Genotype | Intervention (Daily Dose) | Duration | Change in Plasma Folate |
| Prinz-Langenohl et al. (2009) | CC (Wild-Type) | 416 µg 5-MTHF | 24 weeks | Significantly higher increase with 5-MTHF vs. Folic Acid |
| TT (Homozygous) | 416 µg 5-MTHF | 24 weeks | Significantly higher increase with 5-MTHF vs. Folic Acid | |
| Venn et al. (2003) | Mixed Genotypes | 113 µg 5-MTHF | 24 weeks | 34% increase (vs. placebo) |
| Mixed Genotypes | 100 µg Folic Acid | 24 weeks | 52% increase (vs. placebo) |
Table 2: Impact on Red Blood Cell (RBC) Folate Levels
| Study | MTHFR Genotype | Intervention (Daily Dose) | Duration | Change in RBC Folate |
| Prinz-Langenohl et al. (2009) | CC (Wild-Type) | 416 µg 5-MTHF | 24 weeks | Greater increase with 5-MTHF |
| TT (Homozygous) | 416 µg 5-MTHF | 24 weeks | Greater increase with 5-MTHF | |
| Venn et al. (2003) | Mixed Genotypes | 113 µg 5-MTHF | 24 weeks | 23% increase (vs. placebo) |
| Mixed Genotypes | 100 µg Folic Acid | 24 weeks | 31% increase (vs. placebo) |
Table 3: Impact on Plasma Homocysteine Levels
| Study | MTHFR Genotype | Intervention (Daily Dose) | Duration | Change in Homocysteine |
| Prinz-Langenohl et al. (2009) | CC (Wild-Type) | 416 µg 5-MTHF | 24 weeks | Significant reduction |
| TT (Homozygous) | 416 µg 5-MTHF | 24 weeks | More pronounced reduction with 5-MTHF vs. Folic Acid | |
| Venn et al. (2003) | Mixed Genotypes | 113 µg 5-MTHF | 24 weeks | 14.6% reduction (vs. placebo) |
| Mixed Genotypes | 100 µg Folic Acid | 24 weeks | 9.3% reduction (vs. placebo) | |
| Servy et al. (2018) | MTHFR carriers | 600 µg 5-MTHF | 4 months | Not explicitly quantified, but associated with improved pregnancy outcomes |
Experimental Protocols
Prinz-Langenohl et al. (2009): A Randomized, Double-Blind, Crossover Study
-
Objective: To compare the effects of supplementation with [6S]-5-MTHF and folic acid on plasma folate concentrations in women with homozygous (TT) and wild-type (CC) MTHFR 677C>T polymorphism.
-
Participants: Healthy women aged 18-45 years, genotyped for the MTHFR C677T polymorphism.
-
Intervention: Participants received a single oral dose of 416 µg [6S]-5-MTHF or 400 µg folic acid in a randomized crossover design with a washout period.
-
Analytical Methods: Plasma folate concentrations were determined by a microbiological assay using Lactobacillus rhamnosus. MTHFR genotyping was performed using polymerase chain reaction (PCR) and restriction fragment length polymorphism (RFLP) analysis.
Venn et al. (2003): A Randomized, Placebo-Controlled Intervention
-
Objective: To compare the effectiveness of low-dose supplementation with L-5-MTHF or folic acid in lowering plasma total homocysteine (tHcy) concentrations.
-
Participants: Healthy volunteers aged 18 years and older.
-
Intervention: Participants were randomly assigned to receive daily supplements of 113 µg L-5-MTHF, 100 µg folic acid, or a placebo for 24 weeks.
-
Analytical Methods: Plasma tHcy was measured by high-performance liquid chromatography (HPLC) with fluorescence detection. Plasma and red blood cell folate were determined by microbiological assay.
Servy et al. (2018): A Case Series
-
Objective: To evaluate the effect of 5-MTHF supplementation on pregnancy outcomes in couples with a history of infertility and carrying MTHFR polymorphisms.
-
Participants: Thirty-three couples with a history of infertility, recurrent pregnancy loss, or poor gamete quality, where at least one partner was a carrier of an MTHFR polymorphism.
-
Intervention: The partner with the MTHFR polymorphism was treated with 600 µ g/day of 5-MTHF for at least 4 months.
-
Analytical Methods: MTHFR genotyping was performed. Pregnancy outcomes were the primary endpoint. Specific biomarker changes were not the focus of this case series.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathways and a typical experimental workflow for comparing 5-MTHF and folic acid.
Caption: Folate metabolism pathway highlighting the MTHFR enzyme's role.
Caption: A typical experimental workflow for a comparative clinical trial.
Conclusion and Implications for Drug Development
The evidence strongly suggests that for individuals with MTHFR polymorphisms, particularly the C677T variant, supplementation with 5-MTHF is a more effective strategy than folic acid for increasing plasma and red blood cell folate levels and for lowering elevated homocysteine concentrations. By providing the biologically active form of folate directly, 5-MTHF circumvents the reduced enzymatic capacity of the polymorphic MTHFR enzyme.
For researchers and professionals in drug development, these findings have several key implications:
-
Personalized Nutrition and Therapeutics: The MTHFR genotype is a critical factor to consider when developing folate-based therapeutic strategies. A personalized approach, tailoring the form of folate supplementation to an individual's genetic profile, is likely to yield superior clinical outcomes.
-
Clinical Trial Design: Future clinical trials investigating the effects of folate should consider stratifying participants based on their MTHFR genotype to obtain more precise and meaningful results.
-
Development of Folate Derivatives: The development and formulation of stable and bioavailable forms of 5-MTHF and other reduced folate derivatives should be a priority for addressing the needs of populations with high prevalences of MTHFR polymorphisms.
Unraveling the Cellular Response to Folate Scarcity: A Comparative Proteomic Guide
Folate, a crucial B vitamin, plays a pivotal role in one-carbon metabolism, which is essential for the synthesis of nucleotides and amino acids, and for methylation reactions that regulate gene expression. Folate deficiency can have profound impacts on cellular function and has been implicated in a range of health issues, from neural tube defects to cancer. This guide provides a comparative analysis of the cellular proteome in folate-replete versus folate-deficient conditions, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in understanding the molecular consequences of folate deprivation.
Quantitative Proteomic Changes Induced by Folate Deficiency
Folate deficiency instigates significant alterations in the cellular proteome. Quantitative proteomic studies, primarily in animal models, have identified numerous proteins that are differentially expressed in response to inadequate folate levels. These changes reflect the cell's attempt to adapt to the metabolic stress imposed by the lack of this essential vitamin.
A study on a mouse model of neural tube defects (NTDs) induced by a low-folate diet identified 223 up-regulated and 336 down-regulated proteins in the brain tissue of folate-deficient mice compared to their folate-replete counterparts.[1] Similarly, a proteomic analysis of the liver in rats fed a folate-deficient diet revealed significant changes in the abundance of several proteins.[2]
Below are tables summarizing the key differentially expressed proteins identified in these studies.
Table 1: Differentially Expressed Proteins in the Brain of Folate-Deficient NTD Mice [1]
| Protein | Regulation | Putative Function |
| Ribosomal proteins (e.g., RPL13, RPL14) | Up-regulated | Protein synthesis, ribosome biogenesis |
| Nnt | Down-regulated | Nicotinamide nucleotide transhydrogenase |
| Nrxn1 | Down-regulated | Neurexin-1, cell adhesion molecule |
| Dcx | Down-regulated | Doublecortin, neuronal migration |
| Slitrk2 | Down-regulated | SLIT and NTRK-like protein 2, neurite outgrowth |
| Gabrg3 | Down-regulated | Gamma-aminobutyric acid receptor subunit gamma-3 |
| Col9a1 | Down-regulated | Collagen type IX alpha 1 chain |
| Rph3a | Down-regulated | Rabphilin-3A, synaptic vesicle trafficking |
Table 2: Differentially Expressed Proteins in the Liver of Folate-Deficient Rats [2]
| Protein | Regulation | Putative Function |
| Glutathione peroxidase 1 (GPx1) | Up-regulated | Response to oxidative stress |
| Peroxiredoxin 6 | Up-regulated | Response to oxidative stress |
| MAWD binding protein (MAWDBP) | Up-regulated | Associated with cancer |
| Cofilin 1 | Down-regulated | Actin filament dynamics, tumorigenesis |
| GRP 75 precursor | Down-regulated | Stress response, inflammation |
| Preproalbumin | Down-regulated | Response to oxidative stress and inflammation |
Experimental Protocols
To ensure the reproducibility and understanding of the presented data, detailed experimental protocols for key experiments are provided below.
Cell Culture in Folate-Deficient Media
This protocol describes the general procedure for culturing cells in folate-replete and folate-deficient conditions.
-
Cell Lines and Maintenance: Select the appropriate cell line for the study. Cells are typically maintained in a standard complete medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Folate-Replete Medium (Control): The control medium is the standard complete medium containing a physiological concentration of folic acid (e.g., 2.2 µM in standard DMEM).
-
Folate-Deficient Medium: To prepare the folate-deficient medium, use a folate-free formulation of the basal medium. Supplement this medium with dialyzed FBS to minimize the introduction of exogenous folate. The final concentration of folic acid in the deficient medium should be significantly lower than the control, often in the nanomolar range or completely omitted.[3]
-
Acclimatization: To induce folate deficiency, cells are cultured in the folate-deficient medium for a specific period, which can range from days to weeks, depending on the cell line and the desired level of deficiency. The medium is changed regularly to maintain nutrient supply and remove waste products.
Protein Extraction and Digestion for Proteomic Analysis
This protocol outlines the steps for extracting and preparing proteins from cultured cells or tissues for mass spectrometry-based proteomic analysis.[4][5][6][7][8]
-
Cell Lysis and Protein Extraction:
-
For cultured cells, wash the cell pellets with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing detergents (e.g., RIPA buffer) and protease inhibitors to prevent protein degradation.
-
For tissues, homogenize the tissue in lysis buffer using a mechanical homogenizer.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Protein Digestion (In-Solution):
-
Take a defined amount of protein (e.g., 100 µg) from each sample.
-
Denature the proteins by adding urea (B33335) to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding dithiothreitol (B142953) (DTT) and incubating at 37°C.
-
Alkylate the cysteine residues by adding iodoacetamide (B48618) and incubating in the dark.
-
Dilute the sample to reduce the urea concentration to less than 2 M.
-
Add trypsin (a protease that cleaves proteins at specific amino acid residues) at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Stop the digestion by adding an acid, such as formic acid.
-
Desalt and purify the resulting peptides using a C18 solid-phase extraction (SPE) column or tip to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
Elute the purified peptides and dry them under vacuum.
-
Mass Spectrometry Analysis
This section provides a general overview of the mass spectrometry workflow used for quantitative proteomics.[1][9][10][11][12][13]
-
Peptide Labeling (for TMT/iTRAQ): For quantitative proteomics using isobaric tags (e.g., TMT, iTRAQ), the purified peptides from each sample are labeled with a specific tag. This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Resuspend the dried peptides in a suitable solvent.
-
Separate the peptides using high-performance liquid chromatography (HPLC) based on their physicochemical properties.
-
Introduce the separated peptides into a tandem mass spectrometer.
-
The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
-
Selected peptides are then fragmented, and the m/z of the resulting fragment ions is measured (MS2 scan).
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein database to identify the peptide sequences.
-
The identified peptides are then mapped back to their parent proteins.
-
For quantitative analysis, the reporter ion intensities from the TMT/iTRAQ labels are used to determine the relative abundance of each protein across the different samples.
-
Statistical analysis is performed to identify proteins that are significantly differentially expressed between the folate-replete and folate-deficient groups.
-
Visualizing the Impact of Folate Deficiency on Cellular Pathways
Folate deficiency disrupts several key signaling pathways that are critical for cell growth, proliferation, and development. The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the signaling pathways affected by folate deficiency.
Caption: Experimental workflow for comparative proteomics.
Caption: Impact of folate deficiency on one-carbon metabolism.
Caption: Overview of signaling pathways affected by folate deficiency.
Folate Deficiency and Key Signaling Pathways
Proteomic data reveals that folate deficiency significantly impacts several signaling pathways crucial for embryonic development and cellular homeostasis.
-
Wnt Signaling: Studies have shown that folate deficiency can activate the Wnt/β-catenin signaling pathway.[14] This aberrant activation can lead to defective anteroposterior patterning during embryonic development, potentially contributing to neural tube defects.[14]
-
Hedgehog Signaling: The Hedgehog signaling pathway is another critical regulator of embryonic development that is affected by folate status.[1] Over-activation of this pathway has been implicated in congenital NTDs.[1]
-
p53 Signaling: The tumor suppressor p53 plays a vital role in cell cycle control and apoptosis. Folate deficiency has been shown to induce DNA strand breaks and hypomethylation within the p53 gene, potentially impairing its function and contributing to carcinogenesis.[15][16]
-
Hippo Signaling: The Hippo pathway is involved in controlling organ size and cell proliferation. Proteins involved in the Hippo signaling pathway are activated in low-folate-induced mouse NTDs, suggesting a role for this pathway in the developmental defects associated with folate deficiency.[1][17]
This guide provides a comprehensive overview of the proteomic changes induced by folate deficiency, offering valuable insights for researchers in various fields. The provided data and protocols serve as a foundation for further investigation into the intricate molecular mechanisms underlying the cellular response to folate deprivation and for the development of novel therapeutic strategies.
References
- 1. Multiplexing of TMT labeling reveals folate-deficient diet-specific proteome changes in NTDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic analysis reveals changes in the liver protein pattern of rats exposed to dietary folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folic acid induces cell type-specific changes in the transcriptome of breast cancer cell lines: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Robust Protocol for Protein Extraction and Digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Robust Protocol for Protein Extraction and Digestion | Springer Nature Experiments [experiments.springernature.com]
- 6. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
- 7. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bevital.no [bevital.no]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Aberrant Gcm1 expression mediates Wnt/β-catenin pathway activation in folate deficiency involved in neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiple B-vitamin inadequacy amplifies alterations induced by folate depletion in p53 expression and its downstream effector MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Folate deficiency in rats induces DNA strand breaks and hypomethylation within the p53 tumor suppressor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Multiplexing of TMT labeling reveals folate-deficient diet-specific proteome changes in NTDs [frontiersin.org]
Validation of biomarkers for assessing folate status in human studies
A Comparative Guide to Biomarkers for Assessing Folate Status
An Objective Analysis for Researchers and Drug Development Professionals
The accurate assessment of folate status is critical in clinical diagnostics, nutritional surveillance, and drug development, given folate's essential role in nucleotide synthesis, DNA repair, and methylation reactions. Inadequacy has been linked to a range of pathologies, including neural tube defects (NTDs), megaloblastic anemia, and cardiovascular disease.[1][2] This guide provides a detailed comparison of the primary biomarkers used to assess folate status in human studies, supported by experimental data and standardized protocols.
Core Folate Biomarkers: An Overview
Three biomarkers are predominantly used to assess folate status: serum/plasma folate, red blood cell (RBC) folate, and plasma total homocysteine (tHcy). Each provides different insights into an individual's folate metabolism and overall status.
-
Serum/Plasma Folate: This biomarker reflects recent dietary folate intake.[3][4] While sensitive to short-term changes in diet, a single measurement may not accurately represent long-term tissue stores.[4][5] However, repeated low measurements can indicate folate depletion.[3][4]
-
Red Blood Cell (RBC) Folate: Considered a better indicator of long-term folate status and body stores, RBC folate reflects the folate incorporated into erythrocytes during their formation over the preceding 3-4 months.[4][6][7][8] It is less influenced by recent dietary fluctuations, making it a more stable marker for chronic folate status.[3][6]
-
Plasma Total Homocysteine (tHcy): An elevated tHcy level is a functional, albeit indirect, biomarker of folate deficiency.[5][8][9] Folate is a crucial cofactor in the remethylation of homocysteine to methionine.[1] When folate is insufficient, this conversion is impaired, leading to an accumulation of homocysteine in the plasma. However, tHcy levels can also be elevated due to deficiencies in vitamin B12 or vitamin B6, renal dysfunction, and certain genetic polymorphisms, making it a non-specific indicator of folate status alone.[5][9]
Folate Metabolism and Biomarker Interrelation
The following diagram illustrates the central role of folate in one-carbon metabolism and its relationship with homocysteine. Active folate derivatives, such as 5-methyltetrahydrofolate (5-MTHF), are essential for donating a methyl group to convert homocysteine to methionine, a process catalyzed by methionine synthase.
Quantitative Comparison of Folate Biomarkers
The selection of a biomarker often depends on the research question, balancing factors like the required timeframe of assessment (acute vs. chronic) and analytical performance.
Table 1: General Comparison of Folate Status Biomarkers
| Biomarker | Sample Type | What It Measures | Advantages | Disadvantages |
| Serum/Plasma Folate | Serum, Plasma | Short-term status; reflects recent dietary intake.[3][4] | Simple to measure; widely available assays; good indicator of recent folate consumption.[10] | Highly variable; does not reflect long-term body stores; can be normal even when tissue stores are depleted.[5][11] |
| Red Blood Cell (RBC) Folate | Whole Blood | Long-term status; reflects tissue stores over 2-3 months.[3][6][7][12] | Considered the best indicator of long-term folate status and stores.[7][13] | More complex calculation required; can be affected by vitamin B12 deficiency.[8] |
| Plasma Homocysteine (tHcy) | Plasma | Functional status; indicates metabolic impairment due to folate (or B12/B6) deficiency.[5][8] | Sensitive functional marker of folate inadequacy.[9] | Not specific to folate deficiency; influenced by genetics, renal function, and other B vitamins.[5][9] |
Table 2: Clinical Cut-Off Values for Assessing Folate Status
| Biomarker | Status Category | Cut-Off Value (Conventional Units) | Cut-Off Value (SI Units) | Reference |
| Serum Folate | Deficiency (Negative Balance) | < 3 ng/mL | < 6.8 nmol/L | [14][15] |
| Subclinical Deficiency | < 4.4 ng/mL | < 10 nmol/L | [1] | |
| RBC Folate | Deficiency (Megaloblastic Anemia Risk) | < 140 ng/mL | < 305 nmol/L | [9] |
| Subclinical Deficiency | < 150 ng/mL | < 340 nmol/L | [1] | |
| Optimal for NTD Prevention (Population level) | > 400 ng/mL | > 906 nmol/L | [4][15] | |
| Plasma tHcy | Elevated (Suggests B-vitamin deficiency) | > 12 µmol/L | > 12 µmol/L | [9] |
Experimental Protocols and Performance Data
The reliability of biomarker data is contingent upon robust and standardized analytical methods. The microbiological assay is considered the "gold standard," but immunoassays and LC-MS/MS are also widely used.[3]
General Protocol for Sample Handling
-
Serum/Plasma: Collect blood in appropriate tubes (e.g., serum separator or EDTA for plasma). Centrifuge to separate components. Serum folate is stable for up to one week refrigerated or for years at -70°C.[3] Samples should be protected from light.
-
RBC Folate: Collect whole blood in EDTA tubes. A hemolysate is prepared by lysing a known volume of whole blood with an ascorbic acid solution to preserve the labile folates. This hemolysate can then be stored frozen.[3] RBC folate is calculated using the whole blood folate value, serum folate value, and hematocrit.[13]
Analytical Methods and Performance
Table 3: Performance Characteristics of Common Folate Assay Methods
| Analytical Method | Biomarker | Precision (Typical Intra-assay CV%) | Key Features |
| Microbiological Assay (MA) | Serum & RBC Folate | 5-10% | Considered the gold standard; measures total biologically active folates. Requires specialized labs and is lower throughput.[3][13] |
| Chemiluminescent Immunoassay (CLIA) | Serum & RBC Folate | 2.4 - 4.8% (Repeatability)[16][17] | High-throughput, automated, and widely available in clinical labs. Good precision.[14][16] |
| LC-MS/MS | Serum & RBC Folate | ~5% | High specificity; can distinguish between different folate forms (vitamers) like folic acid and 5-MTHF.[1][18] |
CV = Coefficient of Variation; LC-MS/MS = Liquid Chromatography-Tandem Mass Spectrometry.
Workflow for Biomarker Validation
Validating a biomarker for a specific application, such as monitoring response to a new therapy, requires a systematic approach from analytical characterization to clinical confirmation.
References
- 1. Biomarkers of Nutrition for Development—Folate Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human biomarkers of population folate intake | OpeN-Global | King’s College London [kcl.ac.uk]
- 4. okaybio.com [okaybio.com]
- 5. Folate - Health Professional Fact Sheet [ods.od.nih.gov]
- 6. Associations of Serum and Red Blood Cell Folate With All-Cause and Cardiovascular Mortality Among Hypertensive Patients With Elevated Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folate and Homocysteine Phenotypes: Comparative Findings Using Research and Clinical Laboratory Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nutritional Assessment: Folate [nutritionalassessment.org]
- 9. Indicators for assessing folate and vitamin B-12 status and for monitoring the efficacy of intervention strategies1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bevital.no [bevital.no]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. Folate and vitamin B-12 biomarkers in NHANES: history of their measurement and use1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.libretexts.org [med.libretexts.org]
- 15. Executive summary - Guideline: Optimal Serum and Red Blood Cell Folate Concentrations in Women of Reproductive Age for Prevention of Neural Tube Defects - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Biomarkers of folate status in NHANES: a roundtable summary1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Laboratory Chemical Waste
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to ensure a safe working environment and compliance with regulations. As "Folar" does not correspond to a uniquely identifiable chemical in standard databases, this guide provides comprehensive, procedural steps for the disposal of general laboratory chemical waste. These guidelines are synthesized from established safety protocols and should be adapted to the specific properties of the waste material and institutional requirements.
I. Waste Characterization and Segregation
Before disposal, it is imperative to characterize the chemical waste to determine its hazardous properties. A chemical waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2] Safety Data Sheets (SDS) are a primary resource for this information.
-
Ignitable: Liquids with a flashpoint below 60°C (140°F), solids that can cause fire through friction or spontaneous chemical changes, and ignitable compressed gases.[1][2]
-
Corrosive: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[1][2][3]
-
Reactive: Substances that are unstable, react violently with water, or generate toxic gases when mixed with water.[1][2]
-
Toxic: Waste that is harmful or fatal if ingested or absorbed.[1]
Incompatible chemicals must be segregated to prevent dangerous reactions.[3][4] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[3]
II. Personal Protective Equipment (PPE) and Handling
Prior to handling any chemical waste, appropriate personal protective equipment must be worn. The specific PPE will depend on the hazards of the chemicals being handled.
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Ventilation: All handling of volatile or aerosol-producing chemical waste should be conducted in a well-ventilated area, such as a chemical fume hood.[5]
III. Step-by-Step Disposal Procedure
The primary principle for chemical waste disposal is to manage it in accordance with local, state, and federal regulations.[6][7] Do not discharge chemical waste into the environment, such as down the sink drain or in the regular trash, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office for specific, non-hazardous materials.[4][6][8]
-
Container Selection:
-
Use containers that are in good condition and compatible with the chemical waste they will hold.[3][7] Plastic containers are often preferred.[2]
-
Ensure the container has a secure, screw-top cap.[3] The cap should be in new condition without cracks or deterioration.[3]
-
Do not fill containers more than 80-90% of their capacity to allow for expansion and prevent spills.[1][8]
-
-
Container Labeling:
-
List the full chemical names of all constituents, without abbreviations or formulas.[7][9] Include the percentage or volume of each component.[3][7]
-
Indicate the specific hazards (e.g., flammable, corrosive, toxic).[3]
-
Include the name and contact information of the generating researcher or lab, and the accumulation start date.[9]
-
Waste Accumulation and Storage:
-
Store chemical waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][3][7]
-
Keep waste containers closed at all times, except when adding or removing waste.[3][4][7] Do not leave funnels in the containers.[7]
-
Store waste containers in secondary containment, such as a plastic tub, to contain any potential leaks or spills.[1][4]
-
Inspect the SAA weekly for leaks and container integrity.[3][7]
-
-
Arranging for Disposal:
The following table summarizes key quantitative data related to hazardous waste management in a laboratory setting.
| Parameter | Guideline | Source |
| Corrosivity (pH) | ≤ 2 or ≥ 12.5 | [1][2] |
| Ignitability (Flash Point) | < 140°F (60°C) | [1][2] |
| Maximum Accumulation Volume (SAA) | 55 gallons of hazardous waste | [2] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | [2] |
| Container Fill Level | Do not exceed 80-90% capacity | [1][8] |
| Time Limit for Full Container Removal | Within 3 days (72 hours) | [3][7] |
| Maximum On-site Storage Time | Up to 12 months for partially filled containers | [2][3] |
IV. Spill Management
In the event of a chemical spill, prioritize personal safety.
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-up: If the spill is manageable and you are trained to do so, wear appropriate PPE. Use an inert absorbent material for liquid spills, or gently sweep up solid materials to avoid creating dust.[5] Place the clean-up materials in a labeled hazardous waste container.
-
Report: For larger spills or if assistance is needed, contact your institution's EHS office.[7]
Caption: This diagram illustrates the procedural workflow for the safe management and disposal of chemical waste within a laboratory environment.
References
- 1. myusf.usfca.edu [myusf.usfca.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 9. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Folar
It appears there may be some ambiguity in the term "Folar," as search results indicate a variety of products and entities with similar names, including foliar fertilizers and environmental groups. To ensure the accuracy and relevance of the safety information provided, please specify the chemical composition, manufacturer, or intended application of the "this compound" product you are working with.
This will allow for a targeted search for the correct Safety Data Sheet (SDS) and the development of precise personal protective equipment (PPE) protocols and safety guidelines. The following information, structured to meet your requirements, is based on general best practices for handling chemical substances in a laboratory setting. It should be adapted once the specific nature of "this compound" is identified.
Important Note: The following recommendations are general guidelines. Always consult the specific Safety Data Sheet (SDS) for the exact substance you are using before beginning any work.
I. Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimizing exposure to hazardous chemicals. The level of protection required will depend on the specific hazards of the substance, its concentration, and the nature of the task being performed.
A. Essential PPE
| PPE Category | Description |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement for all laboratory work. Chemical splash goggles should be worn when there is a risk of splashing. A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves are essential. The type of glove material (e.g., nitrile, neoprene, butyl rubber) must be selected based on its compatibility with the specific chemical being handled. Always check the manufacturer's glove compatibility chart. |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn to protect against splashes and spills. In cases of highly toxic or corrosive materials, a chemical-resistant suit may be necessary. |
| Respiratory Protection | A respirator may be required if there is a risk of inhaling hazardous vapors, mists, or dusts. The type of respirator and cartridge will depend on the specific chemical and its concentration in the air. A proper fit test is essential for effective protection. |
B. PPE Selection and Use Protocol
A systematic approach to PPE selection is crucial for ensuring worker safety. The following workflow outlines the key steps in this process.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
